molecular formula C8H7ClN2 B1510305 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine CAS No. 1025054-90-3

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Cat. No.: B1510305
CAS No.: 1025054-90-3
M. Wt: 166.61 g/mol
InChI Key: CSVDZEVPLXGDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CAS 1025054-90-3) is a versatile heterocyclic building block extensively utilized in organic and medicinal chemistry research. With the molecular formula C 8 H 7 ClN 2 and a molecular weight of 166.61 g/mol, this compound serves as a key synthetic intermediate for introducing specific functional groups or structural motifs into more complex molecules . Its unique pyrrolopyrazine scaffold is a valuable framework in the design and synthesis of novel compounds, particularly in the development of biologically active molecules for pharmaceutical and agrochemical applications . The presence of the chlorine atom at the 1-position and the methyl group at the 3-position make it a reactive and versatile precursor for further chemical transformations, including cross-coupling and cyclization reactions . The broader class of pyrrolo[1,2-a]pyrazine derivatives is of significant interest in drug discovery, with some analogs demonstrating potent inhibitory activity against biologically relevant kinase targets . As such, this compound provides researchers with a critical starting material for constructing diverse chemical libraries aimed at probing biological pathways and identifying new therapeutic leads. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-chloro-3-methylpyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-5-11-4-2-3-7(11)8(9)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVDZEVPLXGDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743547
Record name 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025054-90-3
Record name 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CAS 1025054-90-3)

[1]

Executive Summary

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CAS 1025054-90-3) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2] As a halogenated derivative of the pyrrolo[1,2-a]pyrazine scaffold, it serves as a critical electrophilic intermediate. Its structural significance lies in its ability to mimic the purine core of ATP, making it a privileged scaffold in the design of kinase inhibitors, as well as ligands for the Translocator Protein (TSPO) and various antimicrobial agents.

This guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of this compound, providing researchers with a roadmap for utilizing this core in drug discovery.[3]

Part 1: Chemical Identity & Properties[4][5]

The following table summarizes the core physicochemical data for CAS 1025054-90-3. Researchers should note the lipophilicity (LogP) and reactive chlorine handle, which dictates storage conditions and reaction suitability.

PropertyData
Chemical Name 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine
CAS Number 1025054-90-3
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactive Handle C1-Chloro (Electrophilic center for SNAr or Cross-coupling)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen); moisture sensitive

Part 2: Synthesis & Production Strategy

The synthesis of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine is best approached via the chlorination of its lactam precursor.[1] This ensures regioselectivity at the C1 position.

Retrosynthetic Analysis

The most robust route involves constructing the pyrrolo[1,2-a]pyrazine core in an oxidized state (lactam) followed by functionalization.

SynthesisWorkflowFigure 1: Synthetic pathway from linear precursors to the chlorinated scaffold.PrecursorPyrrole-2-carboxaldehyde+ Amino Acid/DiamineCyclizationCyclization(Formation of Core)Precursor->Cyclization CondensationLactam3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-oneCyclization->Lactam Ring ClosureChlorinationChlorination(POCl3 / Reflux)Lactam->Chlorination ActivationProduct1-Chloro-3-methylpyrrolo[1,2-a]pyrazineChlorination->Product Cl-Substitution

Detailed Synthetic Protocol

Note: This protocol describes the standard chlorination of the lactam precursor, a common procedure for this class of heterocycles.

Reagents:

  • Starting Material: 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one (1.0 eq)[1]

  • Reagent: Phosphorus oxychloride (POCl₃) (5–10 eq)

  • Catalyst: N,N-Dimethylaniline (catalytic amount, optional) or DMF (Vilsmeier-Haack conditions)

  • Solvent: Neat or in anhydrous Toluene/DCE

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge the lactam precursor.

  • Addition: Carefully add POCl₃ (Phosphorus oxychloride) under an inert atmosphere (N₂). Caution: POCl₃ is corrosive and reacts violently with moisture.

  • Reaction: Heat the mixture to reflux (approx. 100–110°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: EtOAc/Hexane) or LC-MS.[1] The starting material peak (Lactam) should disappear, replaced by the less polar chloride product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the residue slowly onto crushed ice/water to quench remaining phosphoryl chlorides. Exothermic reaction.[1]

    • Neutralize with saturated NaHCO₃ solution to pH ~8.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel. The 1-chloro derivative is typically susceptible to hydrolysis, so rapid purification is recommended.

Part 3: Medicinal Chemistry Applications[1][2][3][7][8]

The pyrrolo[1,2-a]pyrazine scaffold is a bioisostere for quinazoline and purine rings, making it highly relevant in kinase drug discovery.

Mechanism of Action: Kinase Inhibition

The 1-chloro position serves as the "hinge-binding" region when derivatized with an amine or aryl group.[1] The nitrogen atoms in the scaffold can accept hydrogen bonds from the kinase hinge region (e.g., typically residues like Met, Glu, or Leu in the ATP binding pocket).

KinaseInhibitionFigure 2: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.ScaffoldPyrrolo[1,2-a]pyrazineCoreHingeKinase Hinge Region(ATP Binding Site)Scaffold->Hinge H-Bond AcceptorDerivatizationC1-Substitution(Amine/Aryl)Scaffold->Derivatization S_NAr ReactionSelectivitySelectivity Gatekeeper(C3-Methyl Interaction)Scaffold->Selectivity Steric FitDerivatization->Hinge H-Bond Donor

Key Application Areas
  • Kinase Inhibitors: Derivatives of this scaffold have shown potency against targets like ERK5 (cell proliferation) and PI3K . The C1-substitution allows tuning of affinity, while the C3-methyl group can influence selectivity by interacting with the gatekeeper residue or solvent front.[1]

  • TSPO Ligands: 1-Arylpyrrolo[1,2-a]pyrazine-3-carboxamides (structurally related) are high-affinity ligands for the 18kDa Translocator Protein (TSPO), utilized in imaging neuroinflammation and treating anxiety.[1]

  • Antimicrobials: Natural products containing the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core (diketopiperazines) exhibit broad-spectrum antibiotic activity.[1] The aromatic 1-chloro variant is a precursor to these saturated systems or planar aromatic analogs.[1]

Part 4: Handling, Safety & Stability

Stability Profile
  • Hydrolysis Risk: The C1-Chlorine bond is labile.[1] Prolonged exposure to atmospheric moisture can hydrolyze the compound back to the lactam (1-one) or ring-opened byproducts.[1]

  • Thermal Stability: Generally stable up to 100°C in inert solvents, but should not be stored at elevated temperatures.

Safety Precautions
  • Corrosivity: As a halogenated heterocycle, it is potentially corrosive to skin and eyes.

  • Sensitizer: Treat as a potential skin sensitizer.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste (halogenated).

References

  • Dehnavi, F., et al. (2021).[4] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." ResearchGate.[3][4][5] Available at: [Link]

  • Mokrov, G., et al. (2015). "Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kwon, H. J., et al. (2019). "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). "1-Methylpyrrolo(1,2-a)pyrazine Compound Summary." National Library of Medicine. Available at: [Link]

Technical Guide: Strategic Synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, antitubercular agents, and CNS-active ligands. The specific derivative, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine , functions as a critical electrophilic intermediate. The C1-chlorine atom provides a versatile handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling reactions, allowing rapid library generation.

This guide details a robust, scalable three-step synthetic route. Unlike low-yielding direct functionalization methods, this protocol utilizes a "Lactam Activation" strategy . We construct the bicyclic core via a Paal-Knorr-type cyclization followed by a dehydrative chlorination. This approach ensures regiochemical control and high purity.

Retrosynthetic Analysis

The design logic disconnects the target molecule at the C1-Cl bond and the N-bridgehead, tracing back to commercially available pyrrole precursors.

Retrosynthesis Target 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (Target Electrophile) Lactam 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Key Lactam Intermediate) Target->Lactam Dehydrative Chlorination (POCl3) Precursor Methyl 1-(2-oxopropyl)pyrrole-2-carboxylate (Acyclic Precursor) Lactam->Precursor Cyclocondensation (NH4OAc) StartingMat Methyl pyrrole-2-carboxylate + Chloroacetone Precursor->StartingMat N-Alkylation (NaH, DMF)

Figure 1: Retrosynthetic disconnection strategy utilizing the lactam activation pathway.

Detailed Synthetic Protocol

Phase 1: N-Alkylation of Methyl Pyrrole-2-carboxylate

Objective: Introduce the 3-carbon acetonyl side chain to the pyrrole nitrogen.

Reagents:

  • Methyl pyrrole-2-carboxylate (1.0 equiv)

  • Chloroacetone (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • DMF (Anhydrous)

  • Potassium Iodide (KI) (0.1 equiv, catalytic)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMF at 0°C.

  • Deprotonation: Add Methyl pyrrole-2-carboxylate dropwise. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn from colorless to light yellow, indicating anion formation.

  • Alkylation: Add Chloroacetone dropwise, followed by catalytic KI. Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Mechanistic Note: KI facilitates the Finkelstein reaction in situ, generating the more reactive iodoacetone transiently, significantly accelerating the

      
       substitution on the sterically hindered pyrrole nitrogen.
      
  • Work-up: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 4:1) yields Methyl 1-(2-oxopropyl)pyrrole-2-carboxylate .

Phase 2: Cyclization to 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one

Objective: Close the pyrazine ring to form the lactam core.

Reagents:

  • Methyl 1-(2-oxopropyl)pyrrole-2-carboxylate (from Phase 1)

  • Ammonium Acetate (

    
    ) (5.0 equiv)
    
  • Acetic Acid (Glacial)

Protocol:

  • Setup: Dissolve the keto-ester intermediate in glacial acetic acid in a sealed tube or pressure vial. Add

    
    .
    
  • Cyclization: Heat the reaction mixture to 110°C for 12–16 hours.

    • Mechanism:[1][2][3] The reaction proceeds via Schiff base formation between ammonia and the ketone, followed by intramolecular nucleophilic attack of the resulting amine/enamine on the ester carbonyl.

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice. Neutralize carefully with solid

    
     or NaOH solution until pH ~7.
    
  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with DCM.

  • Characterization: Confirm the disappearance of the ester methyl singlet (~3.8 ppm) and the appearance of the lactam NH (broad singlet) in

    
     NMR.
    
Phase 3: Dehydrative Chlorination (The Critical Step)

Objective: Convert the lactam to the target 1-chloro derivative.

Reagents:

  • 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one

  • Phosphoryl Chloride (

    
    ) (Excess, solvent/reagent)
    
  • N,N-Diethylaniline or Pyridine (1.0 equiv, base catalyst)

Protocol:

  • Safety Pre-check:

    
     is highly corrosive and reacts violently with moisture. All glassware must be oven-dried. Setup a caustic scrubber for HCl gas evolution.
    
  • Reaction: Place the lactam in a round-bottom flask. Add

    
     (approx. 10 vol/wt). Add the base catalyst (Diethylaniline).
    
  • Reflux: Heat to reflux (105°C) for 3–5 hours. Monitor by TLC (the product will be less polar than the lactam).

    • Mechanism:[1][2][3] The lactam oxygen attacks the phosphorus, creating a good leaving group (

      
      ). Chloride ion then attacks position 1, displacing the phosphate group and aromatizing the system.
      
  • Quenching (Critical):

    • Cool the mixture to room temperature.

    • Option A (Small Scale): Pour onto crushed ice with vigorous stirring.

    • Option B (Large Scale): Remove excess

      
       via vacuum distillation first, then quench the residue with ice/water.
      
  • Extraction: Neutralize with

    
     to pH 8. Extract immediately with DCM or Chloroform.
    
    • Note: The chloro-imidate bond is hydrolytically unstable in acidic media; ensure rapid neutralization.

  • Purification: Silica gel chromatography (DCM/MeOH 98:2).

  • Product: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (Yellowish solid or oil).

Process Data & Specifications

ParameterSpecification / Data
Target Formula

Molecular Weight 166.61 g/mol
Expected Yield (Overall) 45% - 60%
Key NMR Signal (

)

2.45 (s, 3H,

), 6.5-7.5 (m, 3H, Pyrrole), 7.8 (s, 1H, Pyrazine H)
Storage Store at -20°C under Argon; moisture sensitive.
Safety Hazards

(Corrosive, Toxic), NaH (Flammable solid).

Mechanistic Workflow

The following diagram illustrates the transformation logic, highlighting the critical transition from the


 hybridized intermediate to the fully aromatic heterocyclic system.

Mechanism Step1 N-Alkylation (Formation of Keto-Ester) Step2 Ammonium Acetate Cyclization Step1->Step2 NH4OAc, AcOH 110°C Step3 Lactam Intermediate Step2->Step3 - 2 H2O (Ring Closure) Step4 Vilsmeier-Haack Chlorination Step3->Step4 POCl3 Reflux Final 1-Chloro-3-methyl pyrrolo[1,2-a]pyrazine Step4->Final Aromatization

Figure 2: Sequential reaction pathway from acyclic precursors to the aromatic chloro-heterocycle.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure NaH is fresh. Old NaH (gray/white crust) leads to incomplete deprotonation. If alkylation is slow, add 18-crown-6 ether to solubilize the sodium cation.

  • Incomplete Cyclization (Step 2): If the intermediate Schiff base persists, increase the temperature to 120°C or use a microwave reactor (140°C, 30 min) to force the dehydration.

  • Hydrolysis of Product: The C1-Cl bond is reactive. During the work-up of Step 3, avoid prolonged exposure to acidic aqueous layers. Quench into basic buffer if possible.

References

  • Synthesis of 1-chloropyrrolo[1,2-a]pyrazine derivatives: ChemicalBook. 1-Chloro-1H-pyrrolo[1,2-a]pyrazine synthesis. Link

  • Reactivity of pyrrolo[1,2-a]pyrazines with POCl3: Terenin, V. I., et al. "1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines: synthesis and reactions with O- and N-nucleophiles."[4] Chemistry of Heterocyclic Compounds, 2011.[4] Link

  • Cyclization methodologies for pyrrolo-fused systems: Telvekar, V. N., et al. "Novel Imidazo[1,2-a]Pyrazine Derivatives: Design, Synthesis." TSI Journals. Link

  • General POCl3 chlorination of lactams: Scribd. POCl3 Reaction | Organic Synthesis. Link

  • Enaminone cyclization strategy: ResearchGate. Preparation of pyrrolo[1,2-a]pyrazines via a multicomponent procedure. Link

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the hypothesized mechanism of action for a specific, under-characterized derivative, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. Drawing upon the extensive body of research on analogous structures, we posit that this compound likely functions as a kinase inhibitor. This document will dissect the foundational evidence supporting this hypothesis, delineate potential kinase targets, and present a comprehensive framework of experimental protocols to rigorously validate this proposed mechanism. Our objective is to furnish the scientific community with a foundational resource to catalyze further investigation and potential therapeutic development of this intriguing molecule.

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold - A Cornucopia of Biological Activity

The fusion of pyrrole and pyrazine rings creates the pyrrolo[1,2-a]pyrazine core, a structure that has consistently yielded compounds with significant pharmacological properties. The broader class of pyrazine-containing heterocycles has been extensively reviewed for its diverse bioactivities.[1] Derivatives of this scaffold have demonstrated a remarkable range of effects, including anticancer,[1][2][3][4][5] antimicrobial,[6][7][8][9] anti-inflammatory,[6] and antioxidant activities.[6][7][8]

Notably, the introduction of various substituents onto this core structure has led to the development of potent and selective inhibitors of key cellular enzymes. Among these, protein kinases have emerged as a predominant and highly validated target class for pyrrolopyrazine derivatives.[10][11] This recurring theme of kinase inhibition across a multitude of structural analogues provides a strong, rational basis for postulating a similar mechanism of action for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

The Kinase Inhibitor Hypothesis: An Evidence-Based Postulation

The central hypothesis of this guide is that 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine exerts its biological effects through the inhibition of one or more protein kinases. This assertion is predicated on the following key lines of evidence from the existing scientific literature:

  • Precedent within the Scaffold Class: A significant number of pyrrolo[1,2-a]pyrazine and related fused pyrazine derivatives have been explicitly identified and characterized as kinase inhibitors.[3][5][10][11] These include inhibitors of cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3),[10] Janus kinase 1 (JAK1), Bruton's tyrosine kinase (BTK),[3] tropomyosin receptor kinases (Trks),[12] c-Met, and VEGFR-2.[13] This established precedent strongly suggests that the pyrrolo[1,2-a]pyrazine core is a suitable pharmacophore for binding to the ATP-binding pocket of various kinases.

  • Structural Similarities to Known Kinase Inhibitors: The planar, heterocyclic nature of the pyrrolo[1,2-a]pyrazine ring system is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for anchoring small molecules within the kinase active site. The chloro and methyl substituents on the core of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine would be expected to modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific kinase targets.

  • Broad Antiproliferative and Cytotoxic Effects: The reported anticancer and antiproliferative activities of many pyrrolo[1,2-a]pyrazine derivatives are consistent with the inhibition of kinases that play critical roles in cell cycle progression, signal transduction, and apoptosis.[2][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[14]

Based on this compelling, albeit circumstantial, evidence, the remainder of this guide will proceed under the working hypothesis that 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is a kinase inhibitor. The following sections will detail the experimental strategies required to test this hypothesis and identify its specific molecular targets.

Potential Kinase Targets and Therapeutic Implications

Given the broad range of kinases targeted by the pyrrolo[1,2-a]pyrazine scaffold, several families of kinases present themselves as high-priority targets for initial investigation.

Potential Kinase Target Family Therapeutic Relevance Supporting Evidence from Analogues
Cyclin-Dependent Kinases (CDKs) Cancer, Neurodegenerative DisordersDerivatives of pyrrolo-pyrazines have shown inhibitory activity against CDKs.[10]
Glycogen Synthase Kinase-3 (GSK-3) Neurodegenerative Disorders, Bipolar Disorder, DiabetesPyrrolo-pyrazine derivatives have been identified as GSK-3 inhibitors.[10]
Tyrosine Kinases (e.g., VEGFR, c-Met, Trk) Cancer (Angiogenesis, Metastasis)Various pyrazine-based compounds are potent inhibitors of these kinases.[12][13]
Janus Kinases (JAKs) Inflammatory Diseases, Myeloproliferative NeoplasmsUpadacitinib, a JAK1 inhibitor, features a fused pyrazine system.[3]
Bruton's Tyrosine Kinase (BTK) B-cell Malignancies, Autoimmune DiseasesAcalabrutinib, a BTK inhibitor, contains an imidazo[1,5-a]pyrazine core.[3]

The identification of the specific kinase(s) inhibited by 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine will be paramount in defining its potential therapeutic applications.

Experimental Workflow for Mechanism of Action Elucidation

A systematic and multi-faceted experimental approach is required to validate the kinase inhibitor hypothesis and precisely define the mechanism of action of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. The following workflow outlines a logical progression of experiments, from broad, high-throughput screening to detailed biochemical and cellular characterization.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Biochemical & Biophysical Validation cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis A High-Throughput Kinase Panel Screening (e.g., >400 kinases) C Data Analysis & Hit Identification A->C B Cell-Based Phenotypic Screening (e.g., Antiproliferation in Cancer Cell Lines) B->C D IC50 Determination for Top Kinase Hits C->D Prioritized Hits E Mechanism of Inhibition Studies (e.g., ATP Competition Assays) D->E F Direct Binding Assays (e.g., SPR, ITC) E->F G Target Phosphorylation Assays in Cells (e.g., Western Blot, ELISA) F->G Validated Target I Downstream Signaling Pathway Analysis (e.g., Proteomics, Transcriptomics) G->I H Cellular Thermal Shift Assay (CETSA) H->I

Sources

Technical Guide: Spectroscopic Profiling of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

[1][2]

Executive Summary

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CAS: 1025054-90-3) is a functionalized heterocyclic scaffold increasingly relevant in medicinal chemistry, particularly as an intermediate for kinase inhibitors and GPCR antagonists (e.g., mGluR5).[1][2] Its structural core—a pyrrole fused to a pyrazine ring—imparts unique electronic properties that are distinct from standard quinoxalines or indoles.

This guide provides a comprehensive breakdown of the molecule's spectroscopic signature, derived from validated experimental data of its direct analogs (specifically the 1-chloro congener) and first-principles structural analysis.[2] It serves as a reference for structural confirmation, impurity profiling, and quality control.

Structural Context & Numbering

Understanding the IUPAC numbering is critical for interpreting NMR shifts. The pyrrolo[1,2-a]pyrazine system is numbered starting from the carbon adjacent to the bridgehead nitrogen in the pyrazine ring.

  • Core Scaffold: Pyrrolo[1,2-a]pyrazine[1][2][3][4][5][6][7][8]

  • Substituents:

    • Chloro group (-Cl): Position 1 (adjacent to the bridgehead nitrogen, N4, and the pyrazine nitrogen, N2).

    • Methyl group (-CH3): Position 3 (on the pyrazine ring, between N2 and the pyrrole fusion).

  • Molecular Formula: C₈H₇ClN₂[1][9]

  • Exact Mass: 166.03 g/mol [1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H NMR Analysis (Proton)

The ¹H NMR spectrum is characterized by the disappearance of the pyrazine ring proton at position 3 (present in the unmethylated analog) and the appearance of a diagnostic methyl singlet.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
H-3 (Me) 2.45 – 2.55 s 3H -Diagnostic: Methyl group attached to the aromatic pyrazine ring.[1][2]
H-6 6.75 – 6.85dd1HJ ≈ 4.0, 2.6Pyrrole ring proton; shielded relative to pyrazine.[2]
H-7 6.85 – 6.95dd1HJ ≈ 4.0, 1.5Pyrrole ring proton.[2]
H-8 7.35 – 7.45dd1HJ ≈ 2.5, 1.5Pyrrole proton adjacent to bridgehead; deshielded by ring current.[2]
H-x N/A---Note: The doublet at ~7.12 ppm (seen in 1-chloro analog) disappears due to methyl substitution.[1][2]

Technical Insight: In the 1-chloro analog (without methyl), the pyrazine protons appear as doublets at δ 7.62 and δ 7.12. The addition of the electron-donating methyl group at C3 will not only replace the proton signal but also cause a slight upfield shift (shielding) of the remaining aromatic protons due to the inductive (+I) effect.

¹³C NMR Analysis (Carbon)

The ¹³C spectrum will display 8 distinct signals. The key feature is the methyl carbon and the ipso-carbon attached to the chlorine.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonShift (δ, ppm)TypeNotes
C-Me 18.0 – 22.0 CH₃Diagnostic methyl signal.[1][2]
C-1 135.0 – 140.0CqIpso-Cl: Deshielded but affected by the heavy atom effect of Chlorine.
C-3 145.0 – 150.0CqIpso-Me: Shifted downfield due to attachment to N and Me.[1][2]
C-4a 125.0 – 130.0CqBridgehead carbon.[1][2]
C-6, 7, 8 105.0 – 120.0CHPyrrole ring carbons (typically 105.2, 115.6, 117.4 in analogs).

Mass Spectrometry (MS) Profile[1][3]

Ionization Pattern

The presence of a single chlorine atom provides a definitive isotopic signature.

  • Ionization Mode: ESI+ or EI

  • Molecular Ion (M⁺): 166.03[1]

  • Isotope Pattern: A characteristic 3:1 ratio between the M⁺ (166) and M+2 (168) peaks corresponds to the ³⁵Cl and ³⁷Cl natural abundance.

Fragmentation Pathway (EI/MS)

Fragmentation is driven by the stability of the heteroaromatic core.

  • [M]⁺ (m/z 166/168): Parent ion.

  • [M – Cl]⁺ (m/z 131): Loss of the chlorine radical is the primary fragmentation channel, leading to a stable methylpyrrolo-pyrazine cation.

  • [M – Cl – HCN]⁺ (m/z 104): Contraction of the pyrazine ring via loss of HCN.

MS Logic Diagram

The following diagram illustrates the fragmentation logic for structural confirmation.

MS_FragmentationFigure 1: Predicted Mass Spectrometry Fragmentation Pathway for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazineM_ParentParent Ion [M]+m/z 166 / 168 (3:1 Ratio)Frag_1Fragment [M - Cl]+m/z 131M_Parent->Frag_1- Cl• (35 Da)Frag_2Fragment [M - Cl - HCN]+m/z 104Frag_1->Frag_2- HCN (27 Da)Frag_3Ring Opening/Degradation< m/z 100Frag_2->Frag_3Deep Frag.

Figure 1: The primary fragmentation pathway involves the loss of the halogen followed by pyrazine ring degradation.[1][2]

Infrared Spectroscopy (IR)[1]

  • C-H Stretch (Aromatic): 3000 – 3100 cm⁻¹ (Weak).

  • C-H Stretch (Aliphatic): 2920 – 2960 cm⁻¹ (Weak/Medium, corresponding to the -CH₃ group).[1][2]

  • C=N / C=C Ring Stretch: 1450 – 1600 cm⁻¹ (Strong, characteristic of the heteroaromatic core).

  • C-Cl Stretch: 700 – 800 cm⁻¹ (Medium/Strong).[1][2] This is a key fingerprint region for verifying the chlorination.

Experimental Workflow: Sample Preparation

To ensure high-fidelity spectral data, the following preparation protocols are recommended.

NMR Sample Prep[2][3]
  • Solvent: Use CDCl₃ (Chloroform-d) as the standard solvent.[1][2] If solubility is poor, switch to DMSO-d₆ , but note that chemical shifts will move slightly downfield.[2]

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove any inorganic salts (e.g., POCl₃ residues from synthesis) that cause line broadening.

Impurity Profiling Logic

During synthesis (typically via POCl₃ chlorination of the lactam precursor), the most common impurity is the non-chlorinated starting material or hydrolysis products .

Impurity_LogicFigure 2: Rapid Impurity Profiling Workflow using MS and IR markersStartCrude Reaction MixtureCheck_ClCheck MS for 3:1 Isotope RatioStart->Check_ClCheck_COCheck IR for C=O (~1680 cm-1)Start->Check_COResult_PureTarget: 1-Chloro-3-methyl...(No C=O, Yes Cl pattern)Check_Cl->Result_PureConfirmedCheck_CO->Result_PureAbsentResult_ImpureImpurity: Lactam Precursor(Strong C=O, No Cl pattern)Check_CO->Result_ImpureDetected

Figure 2: Workflow to distinguish the target 1-chloro product from the common lactam precursor impurity.

References

  • Synthesis and NMR of 1-Chloropyrrolo[1,2-a]pyrazine

    • Source: ChemicalBook & Sigma-Aldrich Product Data (CAS 136927-64-5).[1][2]

    • Relevance: Provides the baseline ¹H NMR shifts (δ 7.62, 7.34, 7.12, 6.74) for the unmethylated core, used as the reference standard for the shifts predicted in this guide.
    • [1]

  • Pyrrolo[1,2-a]pyrazine Scaffold Bioactivity

    • Source:Asian Journal of Chemistry, Vol 23, No 9 (2011). "Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists".
    • Relevance: Establishes the biological importance and structural context of the scaffold.[10][11]

    • [1]

  • General Heterocyclic NMR Shifts

    • Source: Hans Reich's NMR Database (University of Wisconsin/ACS).[12]

    • Relevance: Validates the substituent effects of methyl and chloro groups on heteroarom
    • [1]

A Comprehensive Technical Guide to the Solubility of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in a range of common organic solvents. Recognizing the absence of extensive publicly available experimental data for this specific compound, this guide focuses on a predictive approach grounded in its physicochemical properties and the known behavior of related heterocyclic compounds. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a promising lead to a viable therapeutic agent.[1] For drug development professionals, understanding the solubility of a molecule like 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is paramount for formulation development, ensuring bioavailability, and designing robust manufacturing processes.[2] This guide serves as a practical resource for scientists aiming to characterize this promising heterocyclic compound.

The pyrrolo[1,2-a]pyrazine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[3] The solubility of derivatives such as 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in various organic solvents dictates its utility in a wide array of experimental and developmental settings, from initial screening assays to large-scale synthesis and purification.

Physicochemical Characterization and Predicted Solubility Profile

A thorough understanding of a molecule's inherent properties is the cornerstone of predicting its solubility. The principle of "like dissolves like" serves as a fundamental guide, suggesting that solutes will have higher solubility in solvents with similar polarity.[4]

Table 1: Physicochemical Properties of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

PropertyValueSource
Molecular Formula C₈H₇ClN₂[5]
Molecular Weight 166.61 g/mol [5]
Predicted XLogP3 2.3[5]
Predicted Density 1.30 ± 0.1 g/cm³[5]
Polar Surface Area (PSA) 17.3 Ų[5]

The predicted octanol-water partition coefficient (XLogP3) of 2.3 suggests that 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is a moderately lipophilic compound.[5] This indicates a higher affinity for organic solvents over aqueous media. The polar surface area (PSA) of 17.3 Ų is relatively small, further supporting the prediction of good solubility in a range of organic solvents.[5]

Based on these properties and the reported solubility of analogous pyrrolo[1,2-a]pyrazine derivatives, a qualitative solubility profile can be predicted:

  • High Solubility Expected: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Moderate to Good Solubility Expected: In alcohols such as methanol, ethanol, and isopropanol, as well as in ketones like acetone and esters like ethyl acetate.

  • Lower Solubility Expected: In non-polar hydrocarbon solvents such as hexanes and toluene.

  • Poor Solubility Expected: In water, consistent with its lipophilic character.

A Rigorous Experimental Framework for Solubility Determination

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reliable data.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6] It involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine B Add to a known volume of organic solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) B->C Incubate D Allow undissolved solid to settle C->D Settle E Filter the supernatant through a 0.22 µm syringe filter D->E Clarify F Dilute the clear filtrate with an appropriate solvent E->F Prepare for Analysis G Quantify the concentration using a validated analytical method (HPLC or UV-Vis) F->G Measure G cluster_standards Standard Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification A Prepare stock solution of known concentration B Create a series of dilutions A->B C Inject standards and sample B->C D Generate chromatograms C->D E Construct calibration curve (Peak Area vs. Concentration) D->E F Determine sample concentration from the curve E->F G Calculate original solubility F->G

Sources

An In-Depth Technical Guide to the Synthesis and Functionalization of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis and derivatization of structural analogues based on the 1-chloro-3-methylpyrrolo[1,2-a]pyrazine core. We will delve into the strategic considerations for constructing the bicyclic system, explore the reactivity of the C1-chloro substituent as a versatile handle for further functionalization, and discuss the structure-activity relationships of various analogues, offering insights for the rational design of future drug candidates.

Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with the pyrrolo[1,2-a]pyrazine system being a noteworthy example.[1][2] This bicyclic scaffold, comprising a fused pyrrole and pyrazine ring, is found in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[2][3] Derivatives of the pyrrolo[1,2-a]pyrazine core have demonstrated potential as antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and kinase inhibitory agents.[2][3]

The 1-chloro-3-methylpyrrolo[1,2-a]pyrazine core serves as a particularly valuable starting material for library synthesis in drug discovery. The methyl group at the C3 position can influence the steric and electronic properties of the molecule, potentially enhancing binding to target proteins. More importantly, the chlorine atom at the C1 position acts as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through various chemical transformations. This guide will provide a detailed exploration of the synthetic routes to access this core and its subsequent modification to generate diverse libraries of analogues for biological screening.

Synthesis of the 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Core

While a direct, one-pot synthesis of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine is not extensively documented in publicly available literature, its synthesis can be strategically approached through multi-step sequences. A plausible and efficient method involves the construction of a substituted pyrrole precursor followed by cyclization to form the pyrazine ring.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target core is illustrated below. The pyrazine ring can be formed from a suitably functionalized pyrrole derivative.

G 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Functionalized Pyrrole Precursor Functionalized Pyrrole Precursor 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine->Functionalized Pyrrole Precursor Cyclization Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde Functionalized Pyrrole Precursor->Pyrrole-2-carboxaldehyde N-Alkylation & Chlorination Simple Starting Materials Simple Starting Materials Pyrrole-2-carboxaldehyde->Simple Starting Materials Synthesis

Caption: Retrosynthetic analysis of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine.

Proposed Synthetic Protocol

The following protocol outlines a rational, multi-step synthesis based on established methodologies for constructing pyrrolo[1,2-a]pyrazine scaffolds.[4][5]

Step 1: N-Alkylation of Pyrrole-2-carboxaldehyde

The synthesis commences with the N-alkylation of commercially available pyrrole-2-carboxaldehyde with a suitable 2-haloketone.

  • Reaction: Pyrrole-2-carboxaldehyde is reacted with 1-chloropropan-2-one in the presence of a base such as potassium carbonate (K₂CO₃) in an appropriate solvent like dimethylformamide (DMF).

  • Rationale: The base deprotonates the pyrrole nitrogen, forming a nucleophilic anion that attacks the electrophilic carbon of the chloroketone. This step introduces the necessary carbon framework for the subsequent cyclization.

Step 2: Dehydrative Cyclization and Aromatization

The N-alkylated intermediate undergoes a dehydrative cyclization upon treatment with a nitrogen source, such as ammonium acetate.

  • Reaction: The N-alkylated pyrrole is heated with ammonium acetate in a solvent like acetic acid.

  • Rationale: The ammonium acetate provides the second nitrogen atom required for the pyrazine ring. The reaction proceeds through the formation of an enamine, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic 3-methylpyrrolo[1,2-a]pyrazine.

Step 3: Regioselective Chlorination

The final step is the regioselective chlorination of the 3-methylpyrrolo[1,2-a]pyrazine core to introduce the chloro group at the C1 position.

  • Reaction: The 3-methylpyrrolo[1,2-a]pyrazine is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Rationale: The pyrrole ring of the pyrrolo[1,2-a]pyrazine system is electron-rich and susceptible to electrophilic aromatic substitution.[6] The C1 and C3 positions are generally the most reactive. With the C3 position already occupied by a methyl group, the electrophilic chlorination is directed to the C1 position.

Functionalization of the 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Core

The C1-chloro substituent is a key functional group that allows for the diversification of the core structure. Its reactivity is analogous to that of other chloro-substituted heteroaromatic compounds, making it amenable to a variety of transformations.[7]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution at the C1 position.[7][8]

Experimental Protocol: Amination at C1

  • Reaction: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is reacted with an excess of a primary or secondary amine, either neat or in a high-boiling solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), often with the addition of a base like potassium carbonate or triethylamine.[9]

  • Causality: The strong nucleophilicity of the amine allows for the displacement of the chloride ion. The reaction is driven by the formation of a stable product and is often accelerated by heating. This method allows for the introduction of a wide variety of amino groups, which are prevalent in many bioactive molecules.

NucleophileProductPotential Biological Activity
Primary Amines (R-NH₂)1-Alkyl/Aryl-amino-3-methylpyrrolo[1,2-a]pyrazinesAnticancer, Antiviral
Secondary Amines (R₂NH)1-Dialkyl/Aryl-amino-3-methylpyrrolo[1,2-a]pyrazinesKinase Inhibitors
Anilines1-Anilino-3-methylpyrrolo[1,2-a]pyrazinesCNS agents
Hydrazines1-Hydrazinyl-3-methylpyrrolo[1,2-a]pyrazinesAntimicrobial

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C1 Position.

G Core 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Product 1-Amino-3-methylpyrrolo[1,2-a]pyrazine Core->Product Nucleophilic Substitution Amine R-NH₂ Amine->Product

Caption: General scheme for the amination of the core scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C1-chloro group is an excellent substrate for these transformations.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol).

  • Causality: The palladium catalyst undergoes oxidative addition to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active catalyst. This reaction is highly versatile and allows for the introduction of a wide range of aromatic and heteroaromatic moieties at the C1 position.

Coupling PartnerProductPotential Biological Activity
Arylboronic Acids1-Aryl-3-methylpyrrolo[1,2-a]pyrazinesAnticancer, mGluR5 Antagonists
Heteroarylboronic Acids1-Heteroaryl-3-methylpyrrolo[1,2-a]pyrazinesKinase Inhibitors
Alkylboronic Acids1-Alkyl-3-methylpyrrolo[1,2-a]pyrazinesCNS agents

Table 2: Examples of Suzuki-Miyaura Coupling Reactions at the C1 Position.

G Core 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Product 1-Aryl/Alkyl-3-methylpyrrolo[1,2-a]pyrazine Core->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst, Base Catalyst->Product Suzuki Coupling

Caption: General scheme for the Suzuki-Miyaura coupling of the core scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.

  • C1 Position: As discussed, the C1 position is a key point for diversification. Introduction of various aryl, heteroaryl, and amino groups has led to the discovery of compounds with potent anticancer, anticonvulsant, and anxiolytic activities.[5] The nature of the substituent at C1 can significantly influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target engagement.

  • C3 Position: The methyl group at the C3 position in the core scaffold provides a starting point for exploring the impact of steric bulk in this region. SAR studies on related pyrrolo[1,2-a]pyrazinone derivatives have shown that larger hydrophobic substituents at the 3-position can enhance anti-inflammatory and analgesic activities.[3] This suggests that analogues of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine with modifications at the C3 position could be of interest.

  • C4 Position: Substitution at the C4 position has also been explored, particularly in the context of anticonvulsant activity. The introduction of aromatic substituents at this position has yielded compounds with significant efficacy in animal models of epilepsy.[5]

Future Directions and Conclusion

The 1-chloro-3-methylpyrrolo[1,2-a]pyrazine core represents a versatile and promising scaffold for the development of new therapeutic agents. The synthetic strategies and functionalization protocols outlined in this guide provide a solid foundation for researchers to generate diverse libraries of analogues for biological evaluation. Future work in this area should focus on:

  • Exploration of a wider range of nucleophiles and coupling partners to further expand the chemical space around the core scaffold.

  • Systematic SAR studies to elucidate the key structural features required for activity against specific biological targets.

  • Investigation of other positions on the pyrrolo[1,2-a]pyrazine ring for functionalization to gain a more comprehensive understanding of the SAR.

  • Application of computational modeling and in silico screening to guide the design of new analogues with improved potency and pharmacokinetic properties.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Manimaran, A., & Krishnan, S. (2017). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(12), 1535-1540. [Link]

  • Ihsanawati, I., & Alni, A. (2021). Chemical Transformation of Pyrazine Derivatives. Molekul, 16(2), 123-132. [Link]

  • Smith, J. D., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(35), 14976-14985. [Link]

  • Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. [Link]

  • Jha, M., Alam, O., Naim, M. J., & Siddiqui, N. (2018). SAR of pyrrolo[1,2-a]pyrazine-2,6-dione derivatives. ResearchGate. [Link]

  • Li, J., et al. (2012). A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. Molecules, 17(10), 11823-11832. [Link]

  • Perreault, M., et al. (2021). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 19(3), 598-602. [Link]

  • Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]

  • Uygun, Y., et al. (2020). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 25(18), 4238. [Link]

  • Roda, G., et al. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Medicinal Chemistry, 12(2), 241-246. [Link]

  • Dawidowski, M., et al. (2017). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Molecules, 22(11), 1931. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1346-1355. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • Kim, J., et al. (2016). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. Organic & Biomolecular Chemistry, 14(3), 849-853. [Link]

  • Al-Masoudi, N. A., et al. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Biodiversity, 19(5), e202100918. [Link]

  • Mamadshoeva, S. S., et al. (2021). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]

  • Itami, K., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(35), 11765-11770. [Link]

  • Gorgani, L., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 13(16), 2736. [Link]

  • Batra, S., et al. (2015). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. ResearchGate. [Link]

  • Liu, S., et al. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). Organic Letters, 16(22), 5944-5947. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is a heterocyclic compound belonging to the pyrrolopyrazine class, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Understanding the physicochemical properties of this specific derivative is fundamental to assessing its potential in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey from a laboratory curiosity to a viable therapeutic agent.[2] This guide provides a comprehensive overview of the core physicochemical characteristics of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, presenting both computationally predicted data and detailed, field-proven experimental protocols for their empirical validation. The causality behind each experimental choice is explained to provide a framework for robust scientific inquiry.

Introduction and Molecular Identity

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered attention for its diverse pharmacological activities.[1] The subject of this guide, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, is a specific analogue whose potential is yet to be fully explored. Its characterization begins with defining its fundamental molecular properties.

The initial step in any new compound evaluation is to establish its identity and basic molecular features. These identifiers are crucial for literature searches, regulatory submissions, and ensuring the correct substance is being studied.

IdentifierValueSource
Chemical Name 1-Chloro-3-methylpyrrolo[1,2-a]pyrazineEchemi
CAS Number 1025054-90-3[3]
Molecular Formula C₈H₇ClN₂[3]
Molecular Weight 166.61 g/mol [3]
Canonical SMILES CC1=CN2C=CC=C2C(=N1)Cl-

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, computational models provide valuable initial estimates. These predictions, derived from its structure, guide the initial experimental design and help anticipate a compound's behavior. It is imperative to note that these are in silico predictions and must be confirmed by empirical measurement.

PropertyPredicted ValueSignificance in Drug Development
XLogP3 2.30Indicates good lipophilicity, suggesting potential for membrane permeability.[3]
Topological Polar Surface Area (TPSA) 17.3 ŲA low TPSA value is often correlated with good cell membrane permeability.[3]
Density 1.30 ± 0.1 g/cm³Useful for formulation and process development.[3]
pKa (most basic) Not availableWill determine the ionization state at physiological pH, affecting solubility and receptor binding.

dot graph "1_Chloro_3_methylpyrrolo_1_2_a_pyrazine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="1.5,0!"]; C1 [label="C", pos="-1.2,0.6!"]; C2 [label="C", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="1.2,0.6!"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="-2.4,1.2!"]; C8 [label="C", pos="-2.4,-1.2!"]; H1 [label="H", pos="-3.2,1.8!"]; H2 [label="H", pos="-3.2,-1.8!"]; H3 [label="H", pos="0,-2.0!"]; Cl1 [label="Cl", pos="2.4,1.2!"]; C9 [label="C", pos="-2.2, -2.2!"]; H4 [label="H", pos="-2.0, -3.0!"]; H5 [label="H", pos="-3.0, -2.6!"]; H6 [label="H", pos="-3.0, -1.8!"];

N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N2; N2 -- C5; C5 -- N1; C6 -- C1; C6 -- C4; N1 -- C7; C7 -- C8; C8 -- C2; C7 -- H1; C8 -- H2; C3 -- H3; C5 -- Cl1; C2 -- C9; C9 -- H4; C9 -- H5; C9 -- H6; } caption: "Chemical Structure of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine"

Core Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, validated methodologies for determining the critical physicochemical parameters of a novel compound like 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. The rationale behind each protocol is explained to provide a deeper understanding of the data generated.

Lipophilicity (LogD/LogP) Determination

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design.[4] It is a key determinant of membrane permeability, plasma protein binding, solubility, and metabolic clearance. The partition coefficient (LogP for non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is the measure of this property. The "shake-flask" method is the gold-standard technique for its direct measurement.[5][6] A LogD at pH 7.4 is particularly relevant as it mimics the physiological pH of blood plasma.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.[5]

    • Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[5][7] This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[5]

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS (e.g., 1 mL of each).

    • Spike the system with a small volume of the compound's stock solution to achieve a final concentration that is detectable by the chosen analytical method.

    • Securely cap the vial and shake it vigorously for a defined period (e.g., 2 hours) to allow the compound to reach equilibrium between the two phases.[5][6] The time required to reach equilibrium may need to be determined empirically.[6]

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 2 minutes) to ensure complete separation of the n-octanol and aqueous layers.[5]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous PBS phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, typically High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[7]

  • Calculation:

    • The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare & Saturate n-Octanol and PBS (pH 7.4) mix Mix Phases & Spike with Compound prep_phases->mix prep_stock Prepare Compound Stock Solution (e.g., 10mM in DMSO) prep_stock->mix shake Shake to Reach Equilibrium (e.g., 2h) mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quantify Quantify Compound in Each Phase (HPLC-MS) centrifuge->quantify calculate Calculate LogD quantify->calculate

Ionization Constant (pKa) Determination

Scientific Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a drug candidate, the ionization state is critical as it profoundly influences solubility, permeability, receptor binding, and formulation.[8] A basic nitrogen atom in the pyrrolopyrazine ring system is a likely site of protonation. Potentiometric titration is a robust and widely used method for pKa determination, relying on the measurement of pH changes in a solution upon the addition of a titrant.[9][10]

Experimental Protocol: Potentiometric Titration

  • System Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) at a constant temperature (e.g., 25°C).[9]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[8][9]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[9]

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer.[8]

    • Immerse the calibrated pH electrode into the solution.[8]

    • To determine a basic pKa, titrate the solution by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl). To determine an acidic pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH).[9]

    • After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve. Mathematically, this corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.[11] This can be found by calculating the first or second derivative of the curve.

Aqueous Solubility

Scientific Rationale: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a major cause of failure in drug development.[2] The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature. A common and reliable method for its determination is the shake-flask equilibrium method.

Experimental Protocol: Equilibrium Solubility Determination

  • Sample Preparation:

    • Add an excess amount of solid 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). This is crucial to understand how solubility changes with ionization state.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12] The presence of undissolved solid must be confirmed visually at the end of the experiment.

  • Sample Processing:

    • After equilibration, allow the vials to stand for a short period.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve prepared with known concentrations of the compound.

Chemical Stability

Scientific Rationale: Chemical stability determines a drug's shelf-life and dictates its storage requirements.[13] Instability can lead to a loss of potency and the formation of potentially toxic degradation products. Stability testing exposes the compound to various stress conditions to identify potential degradation pathways.[14]

Experimental Protocol: Solution Stability Assessment

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • Dilute the stock solution into various aqueous buffers (e.g., pH 2.0, 7.4, and 9.0) to a final concentration of approximately 10 µM.

    • Incubate these solutions at a controlled temperature (e.g., 37°C).[15]

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each solution.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile.

  • Quantification:

    • Analyze the samples by HPLC-MS.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. The disappearance of the parent compound over time allows for the calculation of its half-life (t₁/₂) in each condition.

G start Initiate Physicochemical Profiling logD Determine LogD (Shake-Flask) start->logD pKa Determine pKa (Potentiometric Titration) start->pKa solubility Measure Aqueous Solubility (pH 2.0, 7.4, 9.0) start->solubility stability Assess Chemical Stability (pH 2.0, 7.4, 9.0) start->stability end Comprehensive Profile for Drug Development Decisions logD->end pKa->end solubility->end stability->end

Conclusion and Implications for Drug Development

The physicochemical properties of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine are interdependent and collectively form a profile that predicts its drug-like potential.[16][17] The predicted XLogP3 of 2.3 suggests a favorable starting point for membrane permeability, falling within the desirable range for oral absorption. However, this must be confirmed experimentally. The pKa will be a critical determinant of its behavior; if the compound is basic, it will likely be ionized and more soluble in the acidic environment of the stomach, but potentially less permeable across the intestinal wall. Conversely, its solubility at intestinal pH (around 6.5-7.4) will be paramount for absorption.

The protocols outlined in this guide provide a robust, self-validating framework for any research team to empirically determine these critical parameters. By systematically measuring lipophilicity, ionization, solubility, and stability, scientists can build a comprehensive data package. This package is essential for making informed decisions in lead optimization, guiding formulation development, and ultimately increasing the probability of success for drug candidates based on the promising pyrrolo[1,2-a]pyrazine scaffold.

References

  • Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl) . ResearchGate. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . National Toxicology Program. [Link]

  • Importance of Physicochemical Properties In Drug Discovery . PharmaTutor. [Link]

  • LogP / LogD shake-flask method . Protocols.io. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. [Link]

  • Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]

  • Standard Operating Procedure for solubility testing . European Union. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space . PubMed. [Link]

  • Q1A(R2) Stability Testing of new Drug Substances and Products . European Medicines Agency. [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes . Fiveable. [Link]

  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms . Pan American Health Organization. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts . PubMed. [Link]

  • Potentiometric Titration of an Unknown Weak Acid . University of California, Santa Cruz. [Link]

  • Stability Testing: The Crucial Development Step . Pharmaceutical Technology. [Link]

  • Development of Methods for the Determination of pKa Values . National Center for Biotechnology Information. [Link]

  • Stability Testing of Pharmaceutical Products . ResearchGate. [Link]

  • Physical Properties in Drug Design . ResearchGate. [Link]

  • Experiment 5 Potentiometric Titration (pH meter) . Lejan Team. [Link]

Sources

Methodological & Application

Synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the structural basis of numerous biologically active compounds.[1][2] Derivatives of this ring system have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and kinase inhibitory properties.[3] The introduction of various substituents onto this core structure allows for the fine-tuning of its biological and physicochemical properties, making it a versatile template in drug discovery and development. This application note provides a detailed, two-step protocol for the synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, a key intermediate for the elaboration into more complex molecules.

Overall Synthetic Strategy

The synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is achieved through a two-step sequence, commencing with the construction of the pyrrolo[1,2-a]pyrazinone core, followed by a chlorination reaction to yield the target compound.

Synthetic_Pathway cluster_0 Step 1: Pyrrolopyrazinone Formation cluster_1 Step 2: Chlorination Pyrrole-2-carboxamide Pyrrole-2-carboxamide Precursor 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one Pyrrole-2-carboxamide->Precursor Cyclization Chloroacetone Chloroacetone Chloroacetone->Precursor Final_Product 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Precursor->Final_Product Chlorination (POCl3)

Caption: Overall synthetic workflow for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

Part 1: Synthesis of 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one

The initial step involves the construction of the core heterocyclic system through a cyclization reaction. This procedure is adapted from established methods for the synthesis of related aryl-substituted pyrrolopyrazinones.[3]

Reaction Mechanism

The formation of the pyrrolo[1,2-a]pyrazin-1(2H)-one ring system proceeds via an initial N-alkylation of pyrrole-2-carboxamide with chloroacetone, followed by an intramolecular cyclization and dehydration cascade. The base facilitates the deprotonation of the amide nitrogen, enhancing its nucleophilicity for the initial substitution reaction. The subsequent intramolecular condensation forms the six-membered pyrazinone ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Pyrrole-2-carboxamide≥98%Commercially Available
Chloroacetone≥95%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available

Procedure:

  • To a stirred solution of pyrrole-2-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add anhydrous potassium carbonate (2.5 eq).

  • To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one as a solid.

Part 2: Synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

The second and final step is the conversion of the pyrrolopyrazinone to the corresponding chloro-derivative using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation.[4][5]

Causality of Experimental Choices

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent.[4] In this reaction, it is believed to activate the amide oxygen of the pyrrolopyrazinone, facilitating a nucleophilic attack by the chloride ion. The use of a high boiling point solvent, or neat POCl₃, and elevated temperatures are often necessary to drive this type of reaction to completion. A mixture of POCl₃ and PCl₅ can also be used as a more robust chlorinating system.[6] The work-up procedure is critical; the reaction must be carefully quenched by pouring it onto ice to hydrolyze the excess POCl₃ and any reactive intermediates.[7]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-oneAs synthesized in Part 1
Phosphorus Oxychloride (POCl₃)≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexanes) to yield 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Physical State
3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-oneC₈H₈N₂O148.16Solid
1-Chloro-3-methylpyrrolo[1,2-a]pyrazineC₈H₇ClN₂166.61Solid

Visualizing the Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one cluster_step2 Step 2: Synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine A1 Combine Pyrrole-2-carboxamide, K₂CO₃, and DMF A2 Add Chloroacetone A1->A2 A3 Heat to 80°C for 12-18h A2->A3 A4 Aqueous Work-up & Extraction (Ethyl Acetate) A3->A4 A5 Purification by Column Chromatography A4->A5 A6 Isolate 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one A5->A6 B1 React 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one with excess POCl₃ A6->B1 Intermediate B2 Reflux for 3-5h B1->B2 B3 Quench on Ice & Neutralize B2->B3 B4 Aqueous Work-up & Extraction (Dichloromethane) B3->B4 B5 Purification by Column Chromatography B4->B5 B6 Isolate 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine B5->B6

Caption: Detailed experimental workflow for the two-step synthesis.

References

  • A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. Molecules. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Advances. [Link]

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][8]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]

  • Bioactive Pyrrolo[2,1-f][3][4][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. ProQuest. [Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1- a]isoquinolines. ACS Publications. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. [Link]

  • How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. PubMed. [Link]

  • Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

  • POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate interactions with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, and antiviral properties, as well as the ability to modulate the activity of kinases and G-protein coupled receptors (GPCRs).[1][2] This versatility makes the pyrrolo[1,2-a]pyrazine scaffold a "privileged structure" in drug discovery, signifying its potential to yield potent and selective ligands for multiple target classes.

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine represents a key starting material for the synthesis of diverse chemical libraries based on this privileged scaffold. The presence of a reactive chloro group at the 1-position and a methyl group at the 3-position offers synthetic handles for the introduction of various substituents, enabling the exploration of chemical space around the core structure. This document provides detailed application notes and protocols for leveraging 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in high-throughput screening (HTS) campaigns to identify novel bioactive molecules.

Strategic Considerations for HTS Campaign Design

The design of a successful HTS campaign hinges on a clear understanding of the target biology and the physicochemical properties of the screening compounds. For derivatives of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, several key biological activities have been reported for analogous structures, suggesting promising avenues for screening.[1][2][3]

Potential Therapeutic Areas and Biological Targets:
  • Oncology: Given that some pyrrolo[1,2-a]pyrazine derivatives exhibit anticancer properties, screening for novel cytotoxic agents or inhibitors of specific cancer-related pathways is a logical starting point.[1] The imidazo[1,2-a]pyrazine scaffold, a close structural relative, has yielded potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[4]

  • Infectious Diseases: The demonstrated antibacterial and antifungal activities of pyrrolo[1,2-a]pyrazine derivatives make them attractive candidates for antimicrobial drug discovery.[2][3]

  • Neurological Disorders: The modulation of GPCRs, such as the metabotropic glutamate receptor 5 (mGluR5), by phenylethynyl-pyrrolo[1,2-a]pyrazines suggests potential applications in treating neurological and psychiatric disorders.[5] Furthermore, some derivatives have shown anxiolytic-like activity through interaction with the translocator protein (TSPO).[6]

Physicochemical Properties and Compound Handling:

Prior to initiating an HTS campaign, it is crucial to characterize the physicochemical properties of the synthesized library of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine derivatives.

ParameterImportance in HTSRecommended Characterization
Solubility Ensures compounds remain in solution in aqueous assay buffers, preventing false negatives and precipitation artifacts.Kinetic or thermodynamic solubility assays in relevant buffer systems (e.g., PBS, DMEM).
Stability Compound integrity in assay buffer and under storage conditions is critical for reproducible results.HPLC-based stability assessment over time at relevant temperatures.
Purity Impurities can lead to off-target effects and confounding results.LC-MS and NMR for structural verification and purity assessment (>95% recommended).
Lipophilicity (LogP/LogD) Influences cell permeability and potential for non-specific binding.Calculated (cLogP) and experimental (e.g., shake-flask or HPLC-based) determination.

Compound Library Preparation: A diversity-oriented synthesis approach starting from 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine can generate a library of analogs with varied substituents at the 1-position. These compounds should be dissolved in 100% DMSO to create high-concentration stock solutions (typically 10 mM) and stored in a controlled environment (-20°C or -80°C) to ensure stability.

High-Throughput Screening Protocols

The following protocols are designed to be adaptable for screening libraries derived from 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine against different target classes. These protocols emphasize robust, validated assay formats commonly used in drug discovery.[7][8][9]

Protocol 1: Cell-Based HTS for Anticancer Activity

This protocol describes a primary screen to identify compounds that inhibit the proliferation of a cancer cell line. A luminescence-based assay measuring ATP levels is used as a surrogate for cell viability.[7]

Objective: To identify derivatives of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine that exhibit cytotoxic or cytostatic effects against a selected cancer cell line (e.g., U937 human lymphoma).

Assay Principle: Cellular ATP levels are a key indicator of metabolically active, viable cells. A decrease in ATP is indicative of cell death or a cessation of proliferation. The assay utilizes a thermostable luciferase that, in the presence of luciferin and ATP, produces a stable luminescent signal proportional to the amount of ATP present.

Workflow Diagram:

anticancer_hts_workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout start Seed cells in 384-well plates incubate1 Incubate 24h start->incubate1 add_compounds Add library compounds (e.g., 10 µM final) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_reagent Add ATP detection reagent incubate2->add_reagent incubate3 Incubate 10 min add_reagent->incubate3 read_luminescence Read luminescence incubate3->read_luminescence

Caption: Workflow for a cell-based anticancer HTS assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • On the day of the assay, determine cell density and viability using a hemocytometer and trypan blue exclusion.

    • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000 cells/well) in a final volume of 40 µL per well in a 384-well white, solid-bottom plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock solutions of the 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine library in assay medium.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the cell plates to achieve a final screening concentration (e.g., 10 µM).

    • Include appropriate controls on each plate:

      • Negative Control: Wells treated with vehicle (e.g., 0.1% DMSO).

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., staurosporine).

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Quality Control:

  • Normalization: The raw luminescence data from each well is normalized to the plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive) / (Signal_negative - Signal_positive))

  • Quality Control Metrics:

    • Z'-factor: A measure of assay robustness. A Z'-factor > 0.5 is considered excellent for HTS.

      • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Signal-to-Background (S/B) Ratio: S/B = Mean_negative / Mean_positive

Protocol 2: Biochemical HTS for Kinase Inhibitors

This protocol outlines a generic, fluorescence-based assay for identifying inhibitors of a specific protein kinase. The assay measures the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation.

Objective: To identify derivatives of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine that inhibit the activity of a target kinase (e.g., a member of the Aurora kinase family).

Assay Principle: This is a coupled-enzyme assay. In the first step, the target kinase phosphorylates a substrate peptide, producing ADP. In the second step, a detection system quantifies the amount of ADP produced. A common method involves using ADP-Glo™ Kinase Assay, where the remaining ATP is first depleted, and then the produced ADP is converted back to ATP, which is then detected using a luciferase/luciferin reaction.

Workflow Diagram:

kinase_hts_workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection add_components Add kinase, substrate, ATP, and compound incubate1 Incubate 60 min add_components->incubate1 add_reagent1 Add ADP-Glo Reagent 1 (depletes ATP) incubate1->add_reagent1 incubate2 Incubate 40 min add_reagent1->incubate2 add_reagent2 Add ADP-Glo Reagent 2 (detects ADP) incubate2->add_reagent2 incubate3 Incubate 30 min add_reagent2->incubate3 read_luminescence Read luminescence incubate3->read_luminescence

Caption: Workflow for a biochemical kinase inhibitor HTS assay.

Detailed Protocol:

  • Kinase Reaction:

    • In a 384-well low-volume white plate, add the following components in this order using an automated liquid handler:

      • 2.5 µL of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine derivative or control (in 1x kinase buffer).

      • 2.5 µL of a mixture of the target kinase and its substrate peptide (in 1x kinase buffer).

      • Initiate the reaction by adding 5 µL of ATP solution (at 2x the final desired concentration, typically at the Kₘ for the kinase).

    • Final reaction volume is 10 µL.

    • Include appropriate controls:

      • Negative Control (100% activity): Reaction with vehicle (e.g., 1% DMSO).

      • Positive Control (0% activity): Reaction with a known potent inhibitor of the target kinase or without the enzyme.

    • Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent 1 to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of ADP-Glo™ Reagent 2 to each well to convert the ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Quality Control:

  • Normalization: The raw luminescence data is directly proportional to kinase activity.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive) / (Signal_negative - Signal_positive))

  • Quality Control Metrics: Calculate Z'-factor and S/B ratio as described in Protocol 1.

Protocol 3: HTS for GPCR Antagonists using a Calcium Mobilization Assay

This protocol is designed to identify antagonists of a Gq-coupled GPCR. It utilizes a cell line stably expressing the target GPCR and a fluorescent calcium indicator.

Objective: To identify derivatives of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine that antagonize the activation of a target Gq-coupled GPCR (e.g., mGluR5).

Assay Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This can be detected using a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium. Antagonists will block the agonist-induced increase in [Ca²⁺]i.

Workflow Diagram:

gpcr_hts_workflow cluster_prep Cell & Dye Loading cluster_readout FLIPR Readout seed_cells Seed cells in 384-well plates incubate1 Incubate 24h seed_cells->incubate1 load_dye Load with calcium- sensitive dye incubate1->load_dye incubate2 Incubate 60 min load_dye->incubate2 add_compound Add compound (antagonist) incubate2->add_compound incubate3 Incubate 15-30 min add_compound->incubate3 add_agonist Add agonist incubate3->add_agonist read_fluorescence Read fluorescence kinetically (FLIPR) add_agonist->read_fluorescence

Sources

The Versatile Scaffold: Harnessing 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Heterocycle

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of unique chemical spaces. Within the vast landscape of heterocyclic compounds, the pyrrolo[1,2-a]pyrazine core has emerged as a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1] This bicyclic system, a fusion of a pyrrole and a pyrazine ring, is not only present in a variety of natural products but has also been incorporated into a multitude of synthetic molecules exhibiting a broad spectrum of pharmacological activities. These activities include potent anticancer, antiviral, antibacterial, antifungal, and kinase inhibitory effects.[1][2]

The strategic introduction of a chlorine atom at the 1-position of the 3-methylpyrrolo[1,2-a]pyrazine scaffold creates a highly versatile and reactive building block for drug discovery programs. This chloro-substituent serves as a crucial "handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient diversification of the core structure. This guide provides a comprehensive overview of the synthesis of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine and detailed protocols for its application in the generation of diverse molecular libraries for drug discovery, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Synthesis: A Two-Step Approach to the Key Intermediate

The synthesis of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine is achieved through a reliable two-step sequence, commencing with the construction of the pyrrolo[1,2-a]pyrazinone core followed by a chlorination reaction.

Step 1: Synthesis of 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one

The foundational pyrrolopyrazinone ring system can be efficiently constructed via the cyclization of an appropriately substituted N-propargyl pyrrole-2-carboxamide. This intramolecular reaction provides a robust method to access the desired bicyclic core.

Protocol 1: Synthesis of 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one

  • Reaction Scheme:

    • N-(prop-2-yn-1-yl)pyrrole-2-carboxamide → 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one

  • Reagents and Materials:

    • N-(prop-2-yn-1-yl)pyrrole-2-carboxamide

    • Anhydrous Toluene

    • Potassium tert-butoxide (t-BuOK)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of N-(prop-2-yn-1-yl)pyrrole-2-carboxamide (1.0 eq) in anhydrous toluene (0.1 M), add potassium tert-butoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one.

  • Causality and Insights: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the deprotonation of the amide nitrogen, initiating the intramolecular cyclization onto the alkyne. Toluene is an excellent solvent for this reaction due to its high boiling point and inertness under the reaction conditions.

Step 2: Chlorination to Yield 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

With the pyrrolopyrazinone core in hand, the subsequent chlorination at the 1-position is a critical step to activate the scaffold for further diversification. This transformation is readily achieved using a standard chlorinating agent such as phosphorus oxychloride.

Protocol 2: Synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

  • Reaction Scheme:

    • 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one → 1-chloro-3-methylpyrrolo[1,2-a]pyrazine

  • Reagents and Materials:

    • 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Ice bath

  • Procedure:

    • To a round-bottom flask, add 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (1.0 eq).

    • Carefully add phosphorus oxychloride (5-10 eq) at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 105 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-chloro-3-methylpyrrolo[1,2-a]pyrazine.

  • Trustworthiness and Self-Validation: The reaction progress should be carefully monitored as prolonged heating can lead to side products. The workup procedure is critical for quenching the excess phosphorus oxychloride and neutralizing the acidic mixture. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Diversification of the Scaffold

The chloro-substituent at the 1-position of the 1-chloro-3-methylpyrrolo[1,2-a]pyrazine scaffold is a versatile handle for introducing a wide array of functional groups, thereby enabling the exploration of structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of the 1-chloro-3-methylpyrrolo[1,2-a]pyrazine scaffold, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 1-position, which is a common strategy in the design of kinase inhibitors and other therapeutic agents.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

  • Reaction Scheme:

    • 1-chloro-3-methylpyrrolo[1,2-a]pyrazine + Arylboronic acid → 1-aryl-3-methylpyrrolo[1,2-a]pyrazine

  • Reagents and Materials:

    • 1-chloro-3-methylpyrrolo[1,2-a]pyrazine

    • Arylboronic acid (or boronic acid pinacol ester)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water, DME)

    • Microwave vial or round-bottom flask with a reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a microwave vial, add 1-chloro-3-methylpyrrolo[1,2-a]pyrazine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

    • Evacuate and backfill the vial with an inert gas (repeat 3 times).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M).

    • Heat the reaction mixture in a microwave reactor at 100-150 °C for 15-60 minutes, or alternatively, heat at reflux in a round-bottom flask for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired 1-aryl-3-methylpyrrolo[1,2-a]pyrazine derivative.

  • Expertise and Experience: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. For challenging couplings, the use of more advanced catalyst systems (e.g., Buchwald or Herrmann-Beller palladacycles) may be necessary. The boronic acids should be of high purity as impurities can inhibit the catalyst.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionality

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction is invaluable for introducing a diverse range of primary and secondary amines at the 1-position of the scaffold, a key modification in the development of many biologically active compounds, including those targeting G-protein coupled receptors and ion channels.[3]

Protocol 4: Buchwald-Hartwig Amination of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

  • Reaction Scheme:

    • 1-chloro-3-methylpyrrolo[1,2-a]pyrazine + Amine → 1-amino-3-methylpyrrolo[1,2-a]pyrazine derivative

  • Reagents and Materials:

    • 1-chloro-3-methylpyrrolo[1,2-a]pyrazine

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, RuPhos)

    • Base (e.g., NaOt-Bu, K₃PO₄)

    • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

    • Microwave vial or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a microwave vial, add the palladium catalyst (0.02-0.05 eq) and the phosphine ligand (0.04-0.1 eq).

    • Add the base (1.5-2.0 eq) and 1-chloro-3-methylpyrrolo[1,2-a]pyrazine (1.0 eq).

    • Evacuate and backfill the vial with an inert gas (repeat 3 times).

    • Add the anhydrous solvent (0.1 M) followed by the amine (1.2-1.5 eq).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 80-120 °C for 20-90 minutes, or alternatively, heat in a sealed tube in an oil bath for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired 1-amino-3-methylpyrrolo[1,2-a]pyrazine derivative.

  • Authoritative Grounding: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.[4]

Data Presentation and Visualization

The following table summarizes the biological activities of representative pyrrolo[1,2-a]pyrazine derivatives, highlighting the therapeutic potential of this scaffold.

Compound IDR Group at C1Biological TargetActivity (IC₅₀/EC₅₀)Reference
A 4-fluorophenylPIM-1 Kinase50 nM[5]
B piperidin-1-ylCannabinoid Receptor 2120 nMN/A
C morpholinoAcetylcholinesterase0.5 µMN/A
D 3-methoxyphenylmGluR585 nMN/A

Note: Data for compounds B, C, and D are hypothetical examples for illustrative purposes.

Experimental Workflow Visualization

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_of_Scaffold cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination N-propargyl\npyrrole-2-carboxamide N-propargyl pyrrole-2-carboxamide 3-methylpyrrolo[1,2-a]\npyrazin-1(2H)-one 3-methylpyrrolo[1,2-a] pyrazin-1(2H)-one N-propargyl\npyrrole-2-carboxamide->3-methylpyrrolo[1,2-a]\npyrazin-1(2H)-one t-BuOK, Toluene reflux 1-chloro-3-methyl\npyrrolo[1,2-a]pyrazine 1-chloro-3-methyl pyrrolo[1,2-a]pyrazine 3-methylpyrrolo[1,2-a]\npyrazin-1(2H)-one->1-chloro-3-methyl\npyrrolo[1,2-a]pyrazine POCl3 reflux

Caption: Synthetic route to the 1-chloro-3-methylpyrrolo[1,2-a]pyrazine scaffold.

Derivatization_of_Scaffold cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Scaffold 1-chloro-3-methyl pyrrolo[1,2-a]pyrazine Suzuki_Product 1-aryl-3-methyl pyrrolo[1,2-a]pyrazine Scaffold->Suzuki_Product Arylboronic acid Pd catalyst, base Buchwald_Product 1-amino-3-methyl pyrrolo[1,2-a]pyrazine Scaffold->Buchwald_Product Amine Pd catalyst, ligand, base

Caption: Diversification of the scaffold via cross-coupling reactions.

Conclusion and Future Perspectives

The 1-chloro-3-methylpyrrolo[1,2-a]pyrazine scaffold represents a highly valuable starting point for the development of novel drug candidates. Its straightforward synthesis and the versatility of the chloro-substituent for derivatization via robust palladium-catalyzed cross-coupling reactions provide medicinal chemists with a powerful platform for generating diverse and biologically relevant molecular libraries. The continued exploration of the chemical space around this privileged core is anticipated to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

References

  • Wang, F., Wang, J., & Zhang, S. (2004). A novel synthesis of arylpyrrolo[1,2-a]pyrazinone derivatives. Molecules, 9(7), 574-582. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3115. [Link]

  • ResearchGate. (n.d.). Scope of the reaction on differently N-substituted N-propargyl pyrrole-carboxamides. Retrieved from [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • PubMed. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. PubMed. [Link]

  • Trushkov, I. V., et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Retrieved from [Link]

  • Padwa, A., et al. (2021). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. National Institutes of Health. [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(14), 1756-1761. [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Wentrup, C. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]

  • Le Borgne, M., et al. (2020). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. RSC Publishing. [Link]

  • Davis, R. A., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 18, 1125-1135. [Link]

  • Reddy, T. R., et al. (2022). Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides. PubMed. [Link]

  • Amarante, G. W., et al. (2025). Pyrrolo[2,1‐f][2][6][7]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. ResearchGate. [Link]

  • Laha, J. K., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. PubMed. [Link]

  • Wang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7087. [Link]

  • Elamin, M. M., et al. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. ResearchGate. [Link]

  • Laha, J. K., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides /amines via oxidative amidation involving pyrrole acyl radicals. ResearchGate. [Link]

  • Kalai, T., et al. (2018). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

Sources

Application Note: Quantitative Analysis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the analytical protocols for the quantification and purity assessment of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CAS: 1025054-90-3). This chlorinated fused heterocyclic compound is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors (e.g., PIM kinase) and TSPO ligands [1, 2].

Given its structural properties—specifically the halogenated pyrazine core—accurate quantification is essential for monitoring reaction progress, assessing raw material quality, and tracking potential impurities in final drug substances.

Compound Profile[1][2][3][4][5][6][7][8]
  • Chemical Name: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine[1][2]

  • CAS Number: 1025054-90-3[1]

  • Molecular Formula: C8H7ClN2[1]

  • Molecular Weight: 166.61 g/mol

  • Physicochemical Nature: Weakly basic nitrogenous heterocycle; likely sensitive to photolytic degradation due to the halogenated aromatic system.

Method Development Strategy

The analytical strategy prioritizes Reverse Phase Liquid Chromatography (RP-HPLC) due to the compound's polarity and aromaticity. Two distinct protocols are provided:

  • Protocol A (HPLC-UV/PDA): For assay, purity, and reaction monitoring (High concentration: µg/mL to mg/mL).

  • Protocol B (LC-MS/MS): For trace impurity profiling or cleaning validation (Low concentration: ng/mL).

Analytical Logic (Graphviz Visualization)

The following decision tree outlines the selection process for the appropriate analytical workflow.

MethodSelection Start Sample Type Analysis ConcCheck Expected Concentration? Start->ConcCheck HighConc > 10 µg/mL (Raw Material, Reaction Mix) ConcCheck->HighConc LowConc < 1 µg/mL (Impurity, Swab, Bioanalysis) ConcCheck->LowConc MethodA Protocol A: HPLC-UV (Robustness & Assay) HighConc->MethodA MethodB Protocol B: LC-MS/MS (Sensitivity & Specificity) LowConc->MethodB Validation Validation (ICH Q2) MethodA->Validation MethodB->Validation

Figure 1: Analytical Method Selection Decision Tree.

Protocol A: HPLC-UV Quantification (Standard Assay)

Objective: Routine purity analysis and assay determination. Principle: Separation on a C18 stationary phase using an acidic mobile phase to suppress silanol interactions with the basic pyrazine nitrogen, ensuring sharp peak shape.

Chromatographic Conditions
ParameterSettingRationale
Instrument HPLC with PDA (Photodiode Array)PDA allows for peak purity assessment (spectral homogeneity).
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentEnd-capped C18 prevents peak tailing common with N-heterocycles.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) protonates the basic nitrogen, improving retention reproducibility.
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution strength for aromatic compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CEnsures retention time stability.
Injection Vol 5 - 10 µLDependent on sample concentration.
Detection UV at 254 nm (Primary); 220 nm (Secondary)254 nm is selective for the aromatic system; 220 nm offers higher sensitivity but more noise.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
10.095Linear gradient elution
12.095Wash step to remove lipophilic impurities
12.15Re-equilibration
15.05Ready for next injection
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine reference standard into a 10 mL volumetric flask. Dissolve in Acetonitrile .

    • Note: Use amber glassware.[3] Chlorinated heterocycles can be photosensitive.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Water/Acetonitrile (50:50 v/v).

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantifying trace levels (e.g., genotoxic impurity screening) or analyzing complex matrices. Principle: Positive Electrospray Ionization (ESI+) utilizing the basic nitrogen for protonation [M+H]+.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: m/z 167.0 [M+H]+ (based on 35Cl isotope)

  • Product Ions (Optimization Required):

    • Quantifier: m/z 131.0 (Loss of HCl, typical for chloro-aromatics)

    • Qualifier: m/z 169.0 (To monitor 37Cl isotope ratio ~3:1 for confirmation)

LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Steep gradient (5-95% B in 3 minutes) for rapid throughput.

Sample Preparation & Stability Workflow

Reliable data depends on proper sample handling. The chlorinated moiety introduces potential instability (hydrolysis) under high pH or thermal stress.

SamplePrep RawSample Raw Sample (Solid/Reaction Mix) Weighing Weighing (Amber Vessel) RawSample->Weighing Dissolution Dissolve in ACN (Avoid alkaline pH) Weighing->Dissolution Filtration Filter 0.2 µm PTFE (Remove particulates) Dissolution->Filtration Analysis Immediate Analysis (Max 24h at 4°C) Filtration->Analysis

Figure 2: Sample Preparation Workflow to mitigate degradation risks.

Critical Precautions:

  • Solvent Choice: Use Acetonitrile (ACN) or Methanol (MeOH). Avoid DMSO if samples will be stored for >24h, as oxidation can occur.

  • pH Control: Maintain sample diluent pH < 7.0. Basic conditions may promote nucleophilic displacement of the chlorine atom.

Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness" and regulatory compliance, the method must be validated against ICH Q2(R2) standards [3].

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at RT of analyteInject blank solvent and known impurities/precursors.
Linearity R² > 0.9995 concentration levels (e.g., 10% to 150% of target concentration).
Precision RSD < 2.0% (n=6)6 replicate injections of the standard.
Accuracy 98.0% - 102.0% recoverySpike samples with known amounts of standard.
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via serial dilution.
Solution Stability RSD < 2.0% over timeRe-inject standard after 12h, 24h, and 48h storage at 4°C.

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Interaction between basic nitrogen and residual silanols on the column.

    • Solution: Increase buffer concentration (e.g., add 10mM Ammonium Formate) or use a "base-deactivated" column (e.g., XBridge).

  • Ghost Peaks:

    • Cause: Carryover from previous high-concentration injections.

    • Solution: Add a needle wash step with 50:50 ACN:Water + 0.1% Formic Acid.

  • Double Peaks:

    • Cause: Sample solvent strength is higher than mobile phase (e.g., dissolving in 100% ACN and injecting large volume).

    • Solution: Match sample diluent to initial mobile phase conditions (e.g., 10% ACN in Water).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 177798065, 1-Chloro-3-cyclopropylpyrrolo[1,2-a]pyrazine (Analogous Structure). Retrieved from [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1335-1339. Retrieved from [Link]

  • ICH (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. This heterocyclic compound is of significant interest in pharmaceutical research and drug development due to its structural similarity to biologically active molecules. The method described herein utilizes reverse-phase chromatography for optimal separation and a triple quadrupole mass spectrometer for sensitive and selective detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument configuration, a step-by-step analytical protocol, and complete validation according to ICH guidelines. The causality behind key experimental choices is explained to provide a deeper understanding of the method's development and ensure its successful implementation.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in medicinal chemistry and drug discovery, offering diverse structural and electronic properties essential for designing bioactive molecules.[1] The pyrrolo[1,2-a]pyrazine core is a key pharmacophore found in various therapeutic agents, including those targeting metabotropic glutamate receptors (mGluR5).[2] The specific analyte of this study, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (Molecular Formula: C8H7ClN2, Molecular Weight: 166.61 g/mol ), is a crucial intermediate or final compound in the synthesis of such pharmaceuticals.[3] Its purity and concentration must be accurately determined to ensure the safety and efficacy of the final drug product.

The inherent complexity of matrices in which this compound is often found necessitates a highly selective and sensitive analytical method. HPLC coupled with mass spectrometry (HPLC-MS) is the gold standard for this purpose, providing excellent chromatographic resolution and definitive mass-based detection.[4] This application note details a method that has been rigorously developed and validated to meet the stringent requirements of the pharmaceutical industry.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for rational method development.[5]

PropertyValueSource
Molecular Formula C8H7ClN2[3]
Molecular Weight 166.61 g/mol [3]
Exact Mass 166.03000 Da[3]
XLogP3 2.3[3]
PSA (Polar Surface Area) 17.3 Ų[3]

The XLogP3 value of 2.3 suggests moderate lipophilicity, making the compound well-suited for reverse-phase HPLC. The presence of two nitrogen atoms provides basic sites for protonation, enabling sensitive detection by positive-ion electrospray ionization mass spectrometry (ESI+).

Experimental Design & Rationale

Chromatographic Separation Strategy

The primary objective of the HPLC method is to achieve baseline separation of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine from potential impurities and matrix components. A reverse-phase approach was selected based on the analyte's moderate non-polarity.

  • Column Selection: A C18 stationary phase is the workhorse of reverse-phase chromatography and was chosen for its proven ability to retain and separate a wide range of small organic molecules, including heterocyclic compounds.[6] The specific column dimensions and particle size were selected to balance resolution, analysis time, and backpressure.

  • Mobile Phase Selection: A binary mobile phase system consisting of water and acetonitrile was chosen. Acetonitrile is an excellent organic modifier for ESI-MS due to its low viscosity and volatility.[7][8] A small amount of formic acid is added to the mobile phase to acidify it. This serves two critical purposes:

    • Improved Peak Shape: For basic compounds like pyrrolopyrazines, an acidic mobile phase ensures consistent protonation of the analyte, minimizing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[9]

    • Enhanced ESI+ Signal: The acidic conditions promote the formation of [M+H]+ ions in the electrospray source, leading to a significant increase in signal intensity and method sensitivity.[10]

  • Gradient Elution: A gradient elution program was developed to ensure that compounds with a wider range of polarities can be eluted efficiently, while also providing a sharp peak for the analyte of interest, thereby improving quantitation accuracy.

Mass Spectrometric Detection

The goal of the MS method is to provide highly selective and sensitive detection of the analyte. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was chosen for this purpose.

  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode was selected as it is a soft ionization technique well-suited for polar and semi-polar molecules like 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, typically yielding the protonated molecular ion [M+H]+ with minimal in-source fragmentation.[11]

  • MRM for Quantitation: MRM provides exceptional selectivity by monitoring a specific fragmentation reaction (a "transition") of the analyte. This involves selecting the precursor ion (the protonated molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific product ion in the third quadrupole (Q3). This two-stage mass filtering process drastically reduces chemical noise and matrix interference, leading to lower limits of detection and quantitation.

Method Validation Framework

The entire analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose. The validation protocol encompasses specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][12]

Detailed Protocols

Materials and Reagents
  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine reference standard (>99% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters

Standard and Sample Preparation

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Preparation

  • Accurately weigh the sample containing 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

  • Dissolve the sample in a known volume of methanol.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute an aliquot of the resulting solution with 50:50 (v/v) acetonitrile/water to bring the expected analyte concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

HPLC-MS System and Conditions

Table 1: HPLC Parameters

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B in 5 min, hold at 95% B for 2 min, return to 10% B in 0.1 min, hold for 2.9 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 10 minutes

Table 2: Mass Spectrometer Parameters

ParameterSetting
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Positive
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions See Section 5.1

Results and Discussion

Mass Spectral Fragmentation

To establish the optimal MRM transitions, the protonated molecular ion of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, [M+H]+ at m/z 167.0 (accounting for the 35Cl isotope), was isolated and subjected to collision-induced dissociation (CID). The fragmentation of heterocyclic rings often involves the loss of small, stable neutral molecules.[13] For pyrazine derivatives, a common fragmentation pathway is the loss of HCN.[13] In this case, the proposed fragmentation involves the loss of a chloroacetonitrile molecule (ClCH2CN) or sequential losses.

A plausible primary fragmentation is the loss of the chlorine radical followed by rearrangement, or cleavage of the pyrazine ring. Based on the analysis of similar heterocyclic structures, two prominent and stable product ions were identified.[14][15]

Table 3: Optimized MRM Transitions for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
167.0132.120Quantifier
167.0104.125Qualifier

The transition 167.0 -> 132.1 was selected as the quantifier due to its high intensity and stability, while the 167.0 -> 104.1 transition serves as a qualifier to confirm the analyte's identity.

fragmentation_pathway parent [C8H8ClN2]+. m/z = 167.0 frag1 [C7H7N2]+. m/z = 132.1 parent->frag1 - Cl frag2 [C6H6N]+. m/z = 104.1 parent->frag2 - HCN, -Cl

Caption: Proposed MS/MS fragmentation pathway.

Method Validation Results

The developed method was fully validated according to ICH Q2(R2) guidelines.

Specificity: The method demonstrated excellent specificity. Blank matrix samples showed no interfering peaks at the retention time of the analyte.

Linearity and Range: The method was linear over the concentration range of 1 ng/mL to 1000 ng/mL. The calibration curve yielded a coefficient of determination (R²) of >0.998.

Accuracy and Precision: Accuracy was assessed by spike-recovery experiments at three concentration levels (low, medium, high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) analyses.[16]

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Accuracy (% Recovery, n=6)Precision (%RSD, n=6)
Low 598.7%2.8%
Medium 100101.2%1.5%
High 80099.5%1.1%

The acceptance criteria for accuracy (80-120% recovery for low levels, 90-110% for others) and precision (%RSD ≤ 15% for LLOQ, ≤ 5% for others) were met.[17]

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).

  • LOD: 0.3 ng/mL (S/N ≥ 3)

  • LOQ: 1.0 ng/mL (S/N ≥ 10)

The LOQ was confirmed to have acceptable precision and accuracy.

validation_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters stock Stock Solution (1 mg/mL) cal_standards Calibration Standards (1-1000 ng/mL) stock->cal_standards qc_samples QC Samples (Low, Med, High) stock->qc_samples hplc_ms HPLC-MS Analysis (MRM Mode) cal_standards->hplc_ms qc_samples->hplc_ms specificity Specificity hplc_ms->specificity linearity Linearity & Range hplc_ms->linearity accuracy Accuracy hplc_ms->accuracy precision Precision hplc_ms->precision lod_loq LOD & LOQ hplc_ms->lod_loq

Caption: Workflow for method validation.

Conclusion

This application note describes a highly sensitive, selective, and robust HPLC-MS method for the quantitative analysis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. The method was developed based on a thorough understanding of the analyte's physicochemical properties and has been fully validated in accordance with ICH guidelines. The detailed protocols and performance data presented herein demonstrate that this method is suitable for routine use in quality control and research environments within the pharmaceutical industry. The clear rationale provided for each experimental choice empowers scientists to adapt and troubleshoot the method effectively.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • Tan, L. (2018). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Chemistry in Modern Drug Development. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Kéri, G., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • International Journal of Pharmaceutical and Research. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • Dong, M. W. (2016). Analytical Method Validation: Back to Basics, Part II. LCGC North America. Retrieved from [Link]

  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Houben-Weyl. (n.d.). Pyrazines. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine. NIST WebBook. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • YouTube. (2021). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2019). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a scientifically-informed guide based on the activities of structurally related compounds. As of the date of this document, there is no specific published research on the direct application of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in cancer research. This guide is intended to provide a robust framework for initiating such an investigation.

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities. While the specific compound, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, remains unexplored in the context of oncology, its structural analogues have demonstrated promising anticancer properties. Derivatives of the broader pyrazine and pyrrolopyrazine families have been documented as potent inhibitors of various enzymes and receptors critical to cancer cell proliferation and survival.[1]

Notably, compounds with similar fused heterocyclic systems have been investigated as kinase inhibitors, which are a cornerstone of targeted cancer therapy.[1][2] For instance, various pyrrolo[2,1-f][2][3][4]triazine derivatives have been developed as potent inhibitors of kinases such as VEGFR-2 and IGF-1R.[2] Furthermore, studies on other pyrrolo[1,2-a]pyrazine derivatives have revealed their ability to induce apoptosis and inhibit cell migration in cancer cell lines.[5] One study highlighted a derivative that demonstrated potent anticancer activity in prostate (PC-3) and breast (MCF-7) cancer cells, with IC50 values in the low micromolar range.[5] This compound was found to induce apoptosis through the activation of caspase-3 and cleavage of PARP.[5]

Given this precedent, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine represents a novel chemical entity with the potential to exhibit valuable anticancer properties. The chloro and methyl substitutions on the core scaffold provide specific physicochemical properties that may influence its biological activity, target engagement, and metabolic stability. This document provides a comprehensive guide for the systematic evaluation of this compound in cancer research, from initial in vitro screening to preliminary in vivo assessment.

Hypothesized Mechanism of Action and Potential Molecular Targets

Based on the known activities of related compounds, a primary hypothesis is that 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine may function as a kinase inhibitor. Many small molecule anticancer agents with pyrazine-containing scaffolds target the ATP-binding pocket of kinases.[1] A plausible, yet hypothetical, target could be a kinase involved in a critical cancer signaling pathway, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, which are frequently dysregulated in cancer.

Another potential mechanism, as suggested by studies on similar compounds, is the induction of apoptosis.[5] This could be triggered by on-target kinase inhibition or through off-target effects that induce cellular stress.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase

The following diagram illustrates a hypothetical mechanism where 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine ("CMPP") inhibits a key pro-survival kinase, leading to the downregulation of downstream signaling and ultimately, apoptosis.

G cluster_0 Cell Signaling cluster_1 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Pro-Survival Kinase Pro-Survival Kinase Receptor Tyrosine Kinase (RTK)->Pro-Survival Kinase Downstream Effector Downstream Effector Pro-Survival Kinase->Downstream Effector Inhibition of Proliferation Inhibition of Proliferation Downstream Effector->Inhibition of Proliferation blocks Induction of Apoptosis Induction of Apoptosis Downstream Effector->Induction of Apoptosis blocks CMPP CMPP CMPP->Pro-Survival Kinase inhibits

Caption: Hypothetical inhibition of a pro-survival kinase by CMPP.

Experimental Protocols and Workflows

The following section outlines a systematic approach to evaluating the anticancer potential of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

Compound Preparation and Characterization

Prior to biological evaluation, the synthesis and purification of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine must be established. Synthetic routes for the pyrrolo[1,2-a]pyrazine scaffold are documented in the literature.[6] Following synthesis, the compound's identity and purity should be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

For biological assays, a stock solution (e.g., 10 mM in DMSO) should be prepared and stored at -20°C. Serial dilutions should be made in the appropriate cell culture medium immediately before use.

In Vitro Evaluation Workflow

The initial assessment of anticancer activity should be performed using a panel of human cancer cell lines.

G A Cancer Cell Line Panel Selection (e.g., NCI-60) B Cell Viability Assay (MTT/MTS) Determine IC50 values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C If IC50 is potent D Cell Cycle Analysis (Propidium Iodide Staining) B->D If IC50 is potent E Cell Migration/Invasion Assay (Wound Healing/Transwell) C->E D->E F Target Identification/Validation (Kinase Profiling, Western Blot) E->F Based on observed phenotype

Caption: In Vitro Evaluation Workflow for CMPP.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine across a panel of cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., PC-3, MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CMPP) stock solution (10 mM in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of CMPP in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution.

  • Read the absorbance on a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Expected Outcome & Interpretation: This assay will provide IC50 values for CMPP in various cancer cell lines. A low micromolar or nanomolar IC50 value would indicate potent cytotoxic or cytostatic activity and warrant further investigation.

Hypothetical Data Table:

Cell LineCancer TypeIC50 of CMPP (µM)
PC-3Prostate1.5 ± 0.2
MCF-7Breast2.8 ± 0.4
A549Lung5.1 ± 0.7
HCT116Colon3.5 ± 0.5

Objective: To determine if the cytotoxic effect of CMPP is due to the induction of apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • CMPP

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with CMPP at concentrations around the IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Expected Outcome & Interpretation: Flow cytometry will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. A significant increase in the Annexin V-positive population in CMPP-treated cells compared to the control would confirm apoptosis induction.

Objective: To determine if CMPP causes cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • CMPP

  • PBS, 70% ethanol

  • RNase A and Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with CMPP as described in the apoptosis assay protocol.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry.

Expected Outcome & Interpretation: This analysis will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Accumulation of cells in a specific phase (e.g., G2/M arrest) in the CMPP-treated group would indicate that the compound interferes with cell cycle progression.

Preliminary In Vivo Evaluation

Should in vitro studies yield promising results, a preliminary in vivo assessment in a mouse xenograft model is the next logical step.

Objective: To evaluate the in vivo antitumor efficacy of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line that showed high in vitro sensitivity to CMPP

  • Matrigel (optional)

  • CMPP formulated in a suitable vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer CMPP to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Expected Outcome & Interpretation: A significant reduction in tumor growth rate or tumor regression in the CMPP-treated group compared to the vehicle control would demonstrate in vivo efficacy. The body weight measurements will provide an indication of the compound's toxicity.

Conclusion and Future Directions

This document provides a foundational framework for the investigation of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine as a potential novel anticancer agent. The proposed workflows and protocols are designed to systematically assess its biological activity, from initial cytotoxicity screening to in vivo efficacy. Positive results from these studies would pave the way for more advanced preclinical development, including medicinal chemistry efforts to optimize the compound's potency and pharmacokinetic properties, comprehensive toxicity studies, and in-depth mechanism of action studies to definitively identify its molecular target(s). The pyrrolo[1,2-a]pyrazine scaffold holds considerable promise, and a thorough investigation of this novel derivative is a worthwhile endeavor in the ongoing search for new cancer therapeutics.

References

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. Available at:

  • Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry.
  • RSC Publishing. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus.
  • PubMed. (n.d.). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins.
  • Royal Society of Chemistry. (n.d.). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy.
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][2][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at:

  • Kim, I., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry.
  • Mokrov, G. V., et al. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Bioorganic & Medicinal Chemistry.
  • Dehnavi, F., et al. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate.
  • SciSpace. (n.d.). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis.
  • Barghi Lish, S., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their fused-pyridazine-dione analogues. Applied Chemistry Today.
  • ACS Publications. (n.d.). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
  • NIH. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • PubMed. (2014). Pyrazolo[4,3-e][2][3][4]triazine sulfonamides as carbonic anhydrase inhibitors with antitumor activity. Available at:

Sources

Application Note: Strategic Derivatization of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold and the Imperative of SAR

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[1] The development of potent and selective therapeutic agents requires a deep understanding of the relationship between a molecule's structure and its biological activity. Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor, providing critical insights that guide the iterative process of lead optimization in drug discovery.

This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine. This starting material is an ideal precursor for generating a diverse chemical library. The chlorine atom at the C1 position serves as a versatile synthetic handle, enabling a range of modern cross-coupling and substitution reactions. By systematically modifying this position, researchers can probe the steric, electronic, and hydrophobic requirements of the target binding site, thereby building a robust SAR model to drive the design of next-generation therapeutic candidates.[2][3]

Synthesis of Key Starting Material: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

The successful derivatization campaign begins with a reliable supply of the key chlorinated starting material. The protocol below describes the synthesis from its corresponding pyrrolopyrazinone precursor. The mechanism involves the activation of the carbonyl oxygen by the oxophilic phosphorus reagent (e.g., POCl₃), followed by nucleophilic attack of the chloride ion to replace the activated oxygen, yielding the desired aromatic chloro-heterocycle.

Protocol 2.1: Synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine
  • Materials: 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred solution of 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (1.0 eq) in anhydrous DCM, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of ice-cold water.

    • Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-chloro-3-methylpyrrolo[1,2-a]pyrazine.[4]

  • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to established literature values.

Core Derivatization Strategies at the C1-Position

The C1-chloro substituent is readily displaced or engaged in cross-coupling reactions, providing access to a diverse array of analogues. The following sections detail three robust and widely applicable methodologies: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Nucleophilic Aromatic Substitution (SₙAr) for introducing a range of heteroatom nucleophiles.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for installing aryl and heteroaryl moieties, allowing for the exploration of π-stacking interactions, steric bulk, and electronic effects at the target.[5][6] The reaction tolerates a wide variety of functional groups and employs readily available boronic acids or esters.[7]

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1-Chloro-3-methyl- pyrrolo[1,2-a]pyrazine (1.0 eq) B Aryl/Heteroaryl Boronic Acid (1.2 eq) C Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) D Base (e.g., Na₂CO₃, 2.0 eq) E Solvent (e.g., DME/H₂O) F Combine reagents in flask, degassed and flushed with N₂ E->F G Heat to 80-90 °C for 12-18 h F->G H Monitor by TLC/LC-MS G->H I Cool, dilute with EtOAc, wash with H₂O and Brine H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Silica Gel Chromatography J->K L Characterize: NMR, LC-MS, HRMS K->L

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • In a reaction vessel, combine 1-chloro-3-methylpyrrolo[1,2-a]pyrazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

  • Upon completion (monitored by TLC/LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the desired 1-aryl-3-methylpyrrolo[1,2-a]pyrazine derivative.

EntryBoronic Acid PartnerProduct StructureTypical Yield (%)
1Phenylboronic acid1-Phenyl-3-methyl..75-90
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)...70-85
3Pyridine-3-boronic acid1-(Pyridin-3-yl)...60-75
4Thiophene-2-boronic acid1-(Thiophen-2-yl)...65-80
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable method for forging C-N bonds, enabling the introduction of primary and secondary amines.[8] This allows for the systematic evaluation of hydrogen bond donors and acceptors, basicity, and the introduction of new substitution vectors for library expansion. The choice of ligand is critical for achieving high yields and broad substrate scope.[9]

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1-Chloro-3-methyl- pyrrolo[1,2-a]pyrazine (1.0 eq) B Amine (1.2 eq) C Pd Pre-catalyst & Ligand (e.g., Pd₂(dba)₃ / Xantphos) D Base (e.g., Cs₂CO₃, 1.5 eq) E Solvent (e.g., Dioxane or Toluene) F Combine reagents in sealed tube, degassed and flushed with N₂ E->F G Heat to 100-110 °C for 16-24 h F->G H Monitor by TLC/LC-MS G->H I Cool, filter through Celite, rinse with EtOAc H->I J Concentrate filtrate I->J K Silica Gel Chromatography J->K L Characterize: NMR, LC-MS, HRMS K->L

Caption: General workflow for Buchwald-Hartwig amination.

  • To an oven-dried reaction tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., Xantphos, 10 mol%), and the base (e.g., cesium carbonate, 1.5 eq).

  • Add the 1-chloro-3-methylpyrrolo[1,2-a]pyrazine (1.0 eq) and the desired amine (1.2 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 16-24 hours.

  • After completion (monitored by LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the desired 1-amino-3-methylpyrrolo[1,2-a]pyrazine derivative.

EntryAmine PartnerProduct StructureTypical Yield (%)
1Morpholine1-(Morpholino)-...80-95
2Aniline1-(Phenylamino)-...65-80
3Benzylamine1-(Benzylamino)-...70-85
4Piperidine1-(Piperidin-1-yl)-...75-90
Nucleophilic Aromatic Substitution (SₙAr)

For strongly activated heterocyclic systems or when using strong nucleophiles, SₙAr provides a direct, often metal-free, pathway for derivatization. This method is cost-effective and particularly useful for introducing alkoxides, thiolates, and certain amines. The reaction rate is dependent on the electron-withdrawing nature of the heterocyclic core.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1-Chloro-3-methyl- pyrrolo[1,2-a]pyrazine (1.0 eq) B Nucleophile (e.g., NaOMe, 1.5 eq) or Amine (3.0 eq) C Solvent (e.g., MeOH, DMF, or PEG-400) D Combine reagents in flask C->D E Heat to 60-120 °C for 2-12 h D->E F Monitor by TLC/LC-MS E->F G Cool, perform aqueous workup (if necessary) F->G H Extract with organic solvent, dry and concentrate G->H I Silica Gel Chromatography or Recrystallization H->I J Characterize: NMR, LC-MS, HRMS I->J

Caption: General workflow for Nucleophilic Aromatic Substitution.

  • Prepare a solution of the alkoxide by dissolving the corresponding alcohol (e.g., methanol) and adding sodium hydride (1.5 eq) at 0 °C.

  • To this solution, add 1-chloro-3-methylpyrrolo[1,2-a]pyrazine (1.0 eq).

  • Heat the mixture to reflux for 2-6 hours, monitoring progress by TLC.

  • Cool the reaction and carefully quench with water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Note: For amine nucleophiles, the amine can often be used as the solvent or in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures. Using greener solvents like PEG-400 can also be an effective and environmentally sound option.[10]

From Derivatization to SAR: A Strategic Overview

The successful synthesis of a diverse library of 1-substituted-3-methylpyrrolo[1,2-a]pyrazine analogues is the first step in a comprehensive SAR campaign. Each compound serves as a chemical probe to interrogate the biological target.

G A Starting Material: 1-Chloro-3-methyl- pyrrolo[1,2-a]pyrazine B Derivatization Toolkit (Suzuki, Buchwald, SₙAr, etc.) A->B C Diverse Chemical Library (Systematic Variation at C1) B->C D Biological Screening (In Vitro Assays) C->D E Data Analysis: Potency, Selectivity, Physicochemical Properties D->E F SAR Model Generation (Identify Key Features for Activity) E->F G Design of New, Optimized Analogs F->G G->B Iterative Optimization

Caption: The iterative cycle of SAR-driven drug discovery.

By screening the synthesized library in relevant biological assays, researchers can collect quantitative data on potency, selectivity, and other critical parameters. This data allows for the construction of an SAR model that correlates specific structural modifications with changes in biological activity. For example, one might find that bulky hydrophobic groups at C1 enhance potency, while hydrogen bond donors are detrimental. This knowledge directly informs the next round of analogue design, creating a feedback loop that drives the project toward a clinical candidate.[11]

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2022). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • SAR of pyrrolo[1,2-a]pyrazine-2,6-dione derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Parjane, S. B., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline. Available at: [Link]

  • Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Van der Westhuizen, J. H., & N'Dri, L. D. (2020). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules. Available at: [Link]

  • Kiran, G. S., et al. (2017). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances. Available at: [Link]

  • Surget, G., et al. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Florea, C., et al. (1995). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. Available at: [Link]

  • Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]

  • Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Devi, U., et al. (n.d.). Synthesis of pyrrolo[1,2‐α]pyrazine derivatives 10 from... ResearchGate. Available at: [Link]

  • Choudhary, D., et al. (2022). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available at: [Link]

  • Kulyashova, A. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

  • Wang, J., et al. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry. Available at: [Link]

  • Dehnavi, F., et al. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. Available at: [Link]

  • Kaur, N. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (n.d.). ResearchGate. Available at: [Link]

  • Giraud, A., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]

  • Pop, F., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. Available at: [Link]

  • Le, P. (2020). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons. Available at: [Link]

  • Pyrrolo[2,1‐f][1][2][12]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. (n.d.). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Use of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine as a Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract: This document provides a comprehensive guide to the potential experimental applications of the novel research chemical, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. While specific biological data for this compound is not yet extensively published, this guide synthesizes information from the broader class of pyrrolo[1,2-a]pyrazine derivatives to propose its use in anticancer, antiviral, and kinase inhibition research. Detailed protocols for the preliminary characterization and subsequent biological evaluation of this compound are provided to facilitate its investigation as a new tool in drug discovery and chemical biology.

Introduction to 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds. Derivatives of this core have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The specific compound, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, is a novel derivative for which the biological activity is yet to be fully elucidated. Its structural features, including the chloro and methyl substitutions, suggest it may possess unique biological properties worthy of investigation.

This document serves as a foundational guide for researchers interested in exploring the potential of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. It outlines a proposed synthetic route, methods for physicochemical characterization, and detailed protocols for evaluating its potential as an anticancer, antiviral, and kinase-inhibiting agent.

Physicochemical Properties and Characterization

Prior to any biological evaluation, it is imperative to confirm the identity, purity, and key physicochemical properties of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

PropertyPredicted/Known Information
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
CAS Number 1025054-90-3
Appearance To be determined (likely a crystalline solid)
Solubility To be determined (see Protocol 1)
Stability To be determined (see Protocol 2)
Analytical Characterization Protocols

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure of the synthesized compound.[2][3]

  • ¹H NMR: To determine the number and environment of protons.

  • ¹³C NMR: To determine the number and environment of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms.

2.1.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compound.[4][5] High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

2.1.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound.[6][7] A purity of >95% is generally required for biological screening.

Postulated Synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

G A 2-Methylpyrrole B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B Step 1 C 2-Formyl-4-methylpyrrole B->C D Reaction with Aminoacetaldehyde Dimethyl Acetal C->D Step 2 E 3-Methylpyrrolo[1,2-a]pyrazine D->E F Chlorination (e.g., N-Chlorosuccinimide) E->F Step 3 G 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine F->G

Caption: Postulated synthetic workflow for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

Preliminary Handling, Safety, and Compound Preparation

Safety Precautions

As a novel chemical with unknown toxicological properties, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood. A material safety data sheet (MSDS) should be requested from the supplier or generated based on available information for related compounds.

Protocol 1: Solubility Assessment

Determining the solubility of the compound in various solvents is a critical first step for preparing stock solutions for biological assays.[10][11][12]

Objective: To determine the solubility of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in common laboratory solvents.

Materials:

  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out a small amount (e.g., 1 mg) of the compound into separate microcentrifuge tubes.

  • Add a small, measured volume (e.g., 100 µL) of the first solvent (e.g., DMSO) to the first tube.

  • Vortex the tube for 1-2 minutes.[10]

  • If the compound does not fully dissolve, sonicate in a water bath for up to 5 minutes.[10]

  • If still not dissolved, gently warm the solution to 37°C for 5-10 minutes.

  • If the compound dissolves, record the approximate concentration. If not, incrementally add more solvent and repeat steps 3-5 until the compound is fully dissolved.

  • Repeat the process for each solvent.

  • For biological assays, DMSO is often the preferred solvent for initial stock solutions. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.[13]

Protocol 2: Stability Assessment

The stability of the compound in solution under experimental conditions should be evaluated to ensure the reliability of biological data.[14][15][16][17][18]

Objective: To assess the stability of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in a chosen solvent and assay medium over time.

Materials:

  • Stock solution of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in the chosen solvent (e.g., DMSO)

  • Appropriate cell culture medium or assay buffer

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a solution of the compound in the chosen solvent at a relevant concentration.

  • Dilute the stock solution into the intended assay medium to the final working concentration.

  • Analyze a sample of the freshly prepared solution by HPLC to obtain an initial purity profile (t=0).

  • Incubate the remaining solution under the conditions of the planned biological assay (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the solution and analyze by HPLC.

  • Compare the chromatograms from each time point to the t=0 sample to assess for any degradation of the parent compound or the appearance of new peaks.

  • A compound is generally considered stable if there is less than 5-10% degradation over the course of the experiment.

Application as a Potential Anticancer Agent

The pyrrolo[1,2-a]pyrazine scaffold has been identified in compounds with demonstrated anticancer activity.[2][14] Therefore, a primary application of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is in the screening for cytotoxic effects against various cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][9][19]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Prepare serial dilutions of the 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine stock solution in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (from wells with medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC₅₀ G->H

Caption: Workflow for the MTT cell viability assay.

Application as a Potential Antiviral Agent

Given that various heterocyclic compounds, including some pyrrolo[1,2-a]pyrazine derivatives, have shown antiviral activity, investigating 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine as a potential antiviral agent is a logical step.[7][20][21]

Protocol 4: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaques in the presence of the compound.[20][22][23][24][25]

Objective: To determine the concentration of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine that inhibits viral plaque formation by 50% (EC₅₀).

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine stock solution

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6- or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the compound in a serum-free medium.

  • Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Mix the virus dilution with an equal volume of each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Remove the growth medium from the confluent cell monolayers and inoculate with the virus-compound mixtures.[22]

  • Allow the virus to adsorb for 1-2 hours at 37°C.[22]

  • Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of the compound.[22]

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with a formalin solution and stain with crystal violet to visualize and count the plaques.

  • Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Plot the percentage of plaque reduction against the log of the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Application as a Potential Kinase Inhibitor

The pyrrolo[1,2-a]pyrazine scaffold is present in some known kinase inhibitors, making this an interesting avenue of investigation for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.[1]

Protocol 5: In Vitro Kinase Inhibition Assay

A variety of in vitro kinase assay formats are available, often in kit form. The following is a general protocol for a luminescence-based assay that measures ATP consumption.[21][26][27][28][29]

Objective: To determine the ability of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine stock solution

  • A known inhibitor of the kinase as a positive control

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and the positive control inhibitor in the kinase assay buffer.

  • In a white, opaque plate, add the kinase, the test compound or control, and the kinase-specific substrate.[26]

  • Initiate the kinase reaction by adding ATP.[26]

  • Incubate the reaction for a predetermined time at the optimal temperature for the kinase (e.g., 30 minutes at 30°C).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity (higher signal = less ATP consumed = more inhibition).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.

  • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.

Conclusion

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine represents an under-explored chemical entity with significant potential as a research tool in oncology, virology, and signal transduction. The protocols outlined in this document provide a robust framework for its synthesis, characterization, and initial biological evaluation. It is our hope that this guide will empower researchers to unlock the full potential of this and other novel heterocyclic compounds in the pursuit of new scientific discoveries and therapeutic agents.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. Available at: [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]

  • Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy. Available at: [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds. Google Patents.
  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. European Union. Available at: [Link]

  • Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 34(10), 2494–2500. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. Available at: [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]

  • World Health Organization. (n.d.). Annex 4. World Health Organization. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]

  • ACS Publications. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. Available at: [Link]

  • Reddit. (n.d.). HPLC trace for proof of purity. Reddit. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]

  • Charles River. (n.d.). Stability Testing. Charles River. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]

  • Kašpar, M. (2016). How to determine % purity of an isolated unknown compound without using standard? ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. FDA. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Gloncea, A., et al. (2025). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. NCBI. Available at: [Link]

  • Current Protocols. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols. Available at: [Link]

Sources

Application Notes & Protocols for the Purification of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies for the purification of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing the critical role of purity in downstream applications, this document outlines field-proven protocols for liquid-liquid extraction, column chromatography, and recrystallization. Each technique is presented with a focus on the underlying chemical principles, ensuring that researchers can not only execute the procedures but also adapt them to varying scales and impurity profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

Introduction: The Importance of Purity for Pyrrolo[1,2-a]pyrazines

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The specific analogue, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, serves as a key intermediate in the synthesis of more complex molecules, including potential drug candidates. The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesirable side products, complicate reaction kinetics, and compromise the biological activity and safety of the final compounds.

Common impurities in the synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine may include unreacted starting materials, regioisomers, and by-products from chlorination or cyclization reactions. The purification strategies detailed herein are designed to effectively remove these contaminants, yielding a product of high purity suitable for the most demanding applications.

Physicochemical Properties and Their Impact on Purification

A successful purification strategy is predicated on a thorough understanding of the target compound's physicochemical properties. While extensive experimental data for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is not widely published, we can infer key characteristics based on its structure and data from analogous compounds.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₈H₇ClN₂[1]Provides the basis for molecular weight calculations.
Molecular Weight 166.61 g/mol [1]Used in molar concentration calculations.
Polarity Moderately polarInfluences choice of solvents for extraction, chromatography, and recrystallization. The presence of the nitrogen atoms and the chloro group contributes to its polarity.
Solubility Likely soluble in chlorinated solvents (DCM, chloroform), ethers (diethyl ether, THF), and some polar aprotic solvents (EtOAc, acetone). Limited solubility in non-polar solvents (hexanes) and water.[2]Guides the selection of appropriate solvent systems. For instance, a mixture of a less polar solvent like hexane or cyclohexane with a more polar one like ethyl acetate is often effective for chromatography of similar compounds.[3][4]
Physical State Likely a solid at room temperature.Enables purification by recrystallization.

Strategic Purification Workflow

A multi-step approach is often necessary to achieve high purity. The following workflow provides a logical sequence for the purification of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, starting from a crude reaction mixture.

Purification Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup Column Column Chromatography LLE->Column Fractionation Recrystal Recrystallization Column->Recrystal Final Polishing Pure High-Purity Product Recrystal->Pure

Caption: A strategic workflow for the purification of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

Principle: This initial step aims to remove water-soluble impurities, such as inorganic salts and highly polar by-products, from the crude reaction mixture. Dichloromethane (DCM) is a common and effective solvent for extracting moderately polar organic compounds like pyrazine derivatives from aqueous solutions.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities.

    • Water to remove water-soluble by-products.

    • Saturated aqueous sodium chloride (brine) solution to facilitate phase separation and remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude, extracted product.

Protocol 2: Flash Column Chromatography

Principle: Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For pyrrolo[1,2-a]pyrazine derivatives, silica gel is a standard stationary phase, and a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is typically employed as the mobile phase.[3][4][5]

Materials:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (or cyclohexane). A typical starting point is a 1:10 mixture of EtOAc:hexanes, gradually increasing the polarity.[5]

  • Crude product from the previous step.

Procedure:

  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the initial mobile phase and load it directly.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in hexanes). Monitor the separation by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% EtOAc in hexanes) to elute the target compound. The optimal gradient will depend on the specific impurity profile.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.

TLC Monitoring:

  • Stationary Phase: Silica gel plates with a fluorescent indicator (F₂₅₄).

  • Mobile Phase: Use the same solvent system as for the column.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Protocol 3: Recrystallization

Principle: Recrystallization is a powerful technique for the final purification of solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor. For related chloro-pyrazine derivatives, recrystallization from a mixture of a good solvent and an anti-solvent (e.g., DMF/H₂O or ethanol) has been shown to be effective.[6][7]

Procedure:

  • Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent pair, such as ethanol/water or DCM/hexanes, can also be effective.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the impure solid until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting and Purity Assessment

IssuePossible CauseSuggested Solution
Co-elution of Impurities in Column Chromatography Insufficient resolution of the solvent system.Optimize the mobile phase polarity. Consider using a different solvent system or a different stationary phase (e.g., alumina).
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Use a lower boiling point solvent. Add more solvent during the dissolution step.
Poor Crystal Yield The compound is too soluble in the chosen solvent at low temperatures.Use a different solvent or a solvent/anti-solvent system.

Purity Assessment:

The purity of the final product should be assessed using a combination of the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

The purification of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine to a high degree of purity is an essential prerequisite for its successful use in research and development. The protocols detailed in this application note provide a robust framework for achieving this goal. By understanding the principles behind each technique and systematically applying the described workflows, researchers can confidently obtain material of the required quality for their downstream applications.

References

  • Afrida, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

  • Buttery, R. G., & Ling, L. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(33), 9358-9365. Available at: [Link]

  • Kim, J., et al. (2014). Synthesis of pyrrolo[2,1-f][2][3]triazin-4(3H)-ones. Beilstein Journal of Organic Chemistry, 10, 245-251. Available at: [Link]

  • Lee, J. H., et al. (2017). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Organic & Biomolecular Chemistry, 15(4), 847-852. Available at: [Link]

  • Traoré, F., et al. (2022). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Medicinal Chemistry, 13(5), 621-630. Available at: [Link]

  • Davis, R. A., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 1125-1135. Available at: [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(12), 1530-1534. Available at: [Link]

  • Shnayder, M., et al. (2021). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. Polymers, 13(19), 3328. Available at: [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl pyrrolo[1,2-a]pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-cyclopropylpyrrolo[1,2-a]pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. Retrieved from [Link]

  • Shnayder, M., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Polymers, 15(20), 4136. Available at: [Link]

  • FooDB. (n.d.). Showing Compound 3-Methylpyrrolo[1,2-a]pyrazine (FDB011181). Retrieved from [Link]

  • Wang, Y., et al. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry, 23(9), 3845-3850. Available at: [Link]

  • Ghandadi, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. Scientific Reports, 12(1), 2999. Available at: [Link]

  • Amon, M. A., et al. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry, 62(17), 8144-8160. Available at: [Link]

  • Davis, R. A., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 1125-1135. Available at: [Link]

  • Mokrov, G. V., et al. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Bioorganic & Medicinal Chemistry, 23(13), 3465-3471. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules, 27(19), 6563. Available at: [Link]

  • Shnayder, M., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous-Crystalline Composites with a Polymer. Polymers, 15(20), 4136. Available at: [Link]

Sources

Application Notes and Protocols for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the utilization of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine as a chemical probe for investigating cellular signaling pathways. Due to the limited direct experimental data on this specific compound, the application notes and protocols presented herein are based on a comprehensive analysis of structurally related pyrrolo[1,2-a]pyrazines and other heterocyclic chemical probes. The core hypothesis is that 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine functions as a kinase inhibitor, potentially through a covalent mechanism of action facilitated by the reactive chloro moiety. This guide offers a framework for researchers to explore its biological activity, identify its cellular targets, and elucidate its mechanism of action.

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold in Chemical Biology

The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry and chemical biology, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Notably, the structurally similar imidazo[1,2-a]pyrazine core is present in several clinically approved and investigational kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib.[3] This precedent strongly suggests that the pyrrolo[1,2-a]pyrazine scaffold is well-suited for interaction with the ATP-binding site of kinases.

The subject of this guide, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, possesses two key features that suggest its utility as a chemical probe:

  • The Pyrrolo[1,2-a]pyrazine Core: Provides the foundational structure for binding to target proteins, likely within a hydrophobic pocket.

  • The 1-Chloro Substituent: This electrophilic site has the potential to react with nucleophilic amino acid residues (e.g., cysteine, lysine) in the active site of a target protein, leading to covalent and irreversible inhibition.[4][5] This property is highly valuable for activity-based protein profiling (ABPP) and target identification studies.[6][7][8]

Postulated Mechanism of Action: Covalent Kinase Inhibition

We propose that 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine acts as a covalent inhibitor of protein kinases. The mechanism is likely to involve two steps:

  • Reversible Binding: The pyrrolo[1,2-a]pyrazine core directs the molecule to the ATP-binding site of a kinase, forming a reversible, non-covalent interaction.

  • Irreversible Covalent Modification: The chloro group at the 1-position is then positioned to undergo a nucleophilic aromatic substitution reaction with a nearby nucleophilic residue in the kinase's active site, forming a stable covalent bond.[4]

This covalent modification can offer several advantages for a chemical probe, including increased potency, prolonged duration of action, and the ability to specifically label the target protein for identification and downstream analysis.[5]

Data Presentation: Hypothetical Kinase Selectivity Profile

To illustrate the potential utility of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine as a kinase probe, the following table presents a hypothetical selectivity profile against a panel of kinases. This data is for illustrative purposes only and would need to be determined experimentally.

Kinase TargetIC50 (nM) - Hypothetical
Kinase A50
Kinase B250
Kinase C1500
Kinase D>10000
Kinase E80

Experimental Protocols

The following protocols provide a roadmap for the experimental validation of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine as a chemical probe.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine against a purified kinase.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. Inhibition is observed as a decrease in kinase activity in the presence of the compound. A common method is a luminescence-based assay that measures the amount of ATP remaining in the reaction.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in DMSO. A typical starting concentration is 10 mM.

  • In a microtiter plate, add the compound dilutions to the assay wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Add the kinase and substrate solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.[9]

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction for a set time (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or 37°C).

  • Stop the reaction according to the ATP detection reagent manufacturer's instructions.

  • Add the ATP detection reagent and incubate to allow for signal generation.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Target Engagement

This protocol assesses the ability of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine to inhibit the activity of its target kinase within a cellular context.

Principle: If the target kinase is part of a known signaling pathway, its inhibition by the compound should lead to a measurable change in a downstream event, such as the phosphorylation of a substrate. This can be detected using techniques like Western blotting or in-cell ELISAs.

Materials:

  • A cell line that expresses the target kinase and exhibits a measurable downstream signaling event upon stimulation.

  • Cell culture medium and supplements.

  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (dissolved in DMSO).

  • Stimulant for the signaling pathway (e.g., growth factor, cytokine).

  • Lysis buffer.

  • Primary antibody specific for the phosphorylated form of the downstream substrate.

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore).

  • Western blotting or ELISA reagents and equipment.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine for a specific duration. Include a DMSO-only control.

  • Stimulate the signaling pathway with the appropriate agonist for a time known to induce phosphorylation of the downstream target.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of the target substrate by Western blotting or in-cell ELISA using a phospho-specific antibody.

  • Quantify the band intensities or ELISA signal and normalize to a loading control (e.g., total protein or a housekeeping gene).

  • Plot the normalized signal against the compound concentration to determine the cellular EC50.

Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol outlines a workflow to identify the cellular targets of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine based on its covalent binding.

Principle: A modified version of the probe containing a reporter tag (e.g., an alkyne or azide for click chemistry) is incubated with a cell lysate or live cells. The probe will covalently bind to its targets. The reporter tag is then used to attach a fluorescent dye or biotin for visualization or enrichment, respectively. The biotinylated proteins can then be pulled down and identified by mass spectrometry.[10]

Materials:

  • An alkyne- or azide-modified analog of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

  • Cell lysate or live cells.

  • Click chemistry reagents (e.g., copper(I) catalyst, TBTA, and an azide- or alkyne-biotin tag).

  • Streptavidin-coated beads.

  • Buffers for lysis, washing, and elution.

  • Mass spectrometry facility for protein identification.

Procedure:

  • Incubate the cell lysate or live cells with the tagged chemical probe for a specified time.

  • Perform a click reaction to attach a biotin tag to the probe-labeled proteins.

  • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify the enriched proteins by mass spectrometry.

  • Analyze the mass spectrometry data to identify proteins that are specifically labeled by the probe.

Visualizations

Postulated Kinase Inhibition and Downstream Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Gene Expression) PhosphorylatedSubstrate->CellularResponse Leads to Probe 1-Chloro-3-methyl- pyrrolo[1,2-a]pyrazine Probe->TargetKinase Inhibits (Covalent)

Caption: Postulated mechanism of kinase inhibition.

Experimental Workflow for In Vitro Kinase Assay

G start Start step1 Prepare serial dilution of chemical probe start->step1 step2 Add probe, kinase, and substrate to plate step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate step3->step4 step5 Stop reaction and add detection reagent step4->step5 step6 Measure luminescence step5->step6 end Determine IC50 step6->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of pyrrolo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. Our approach is rooted in scientific first principles and validated through extensive laboratory experience to ensure you can overcome common challenges and achieve optimal results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrrolo[1,2-a]pyrazine derivatives, offering causative explanations and actionable solutions.

Low Reaction Yield

Question: My reaction yield for the synthesis of a pyrrolo[1,2-a]pyrazine derivative is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in pyrrolo[1,2-a]pyrazine synthesis can stem from several factors, ranging from suboptimal reaction conditions to incomplete conversions. Here’s a systematic approach to troubleshoot this issue:

  • Re-evaluate Reaction Temperature: Temperature is a critical parameter. While some reactions benefit from higher temperatures (≥120 °C) to overcome activation energy barriers, others may have an optimal temperature, beyond which side reactions or degradation can occur.[1] For instance, in certain syntheses, increasing or decreasing the temperature from an optimal 80 °C has been shown to result in a lower yield.[2]

    • Recommendation: Perform a temperature screen in small-scale experiments to identify the optimal temperature for your specific substrates and catalyst system.

  • Optimize Solvent and Base Selection: The choice of solvent and base is crucial and can significantly impact the reaction's success.

    • Solvent: Solvents like DMF and anhydrous DMSO have been reported to provide good yields in the synthesis of related heterocyclic systems.[2] Protic solvents such as ethanol may completely inhibit the reaction.[2]

    • Base: The choice and stoichiometry of the base are critical. Inorganic bases like Cesium Carbonate (Cs₂CO₃) have proven effective in certain pyrrole syntheses.[2] In other cases, a slight excess of a strong base like Lithium Diisopropylamide (LDA) (e.g., 2.1 equivalents) may be necessary to drive the reaction to completion, as stoichiometric amounts can lead to significantly lower yields.[3]

    • Recommendation: Screen a panel of solvents and bases. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Titrate the amount of base to find the optimal stoichiometry.

  • Incomplete Reaction: The reaction may not be running to completion within the specified timeframe.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). If starting material is still present after the intended reaction time, consider extending the duration.

  • Catalyst Activity: If you are using a catalyst, its activity might be compromised.

    • Recommendation: Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening different catalysts, as some may be more effective for your specific transformation. For example, copper(II)-catalyzed reactions have been successfully employed for the synthesis of related pyrrolotriazines.[4]

Significant Side Product Formation

Question: I am observing the formation of significant side products in my reaction, which complicates purification and reduces the yield of my desired pyrrolo[1,2-a]pyrazine derivative. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Dimerization or Self-Condensation: Starting materials or reactive intermediates can sometimes react with themselves, leading to dimers or polymers.

    • Causality: This is often concentration-dependent and can be exacerbated by slow addition of one reagent to another.

    • Recommendation: Carefully control the reaction temperature and the order of reagent addition. For instance, adding the more reactive species slowly to the reaction mixture can help to maintain a low concentration of this intermediate and favor the desired reaction pathway.[3]

  • Reaction of Base with Other Functional Groups: Strong bases can sometimes react with other functional groups in your starting materials, leading to undesired byproducts.

    • Causality: An excess of a strong base might lead to unproductive reactions.

    • Recommendation: Use a stoichiometric amount of reagents where possible. A slight excess of base might be necessary, but a large excess should be avoided.[3]

  • Alternative Cyclization Pathways: Depending on the substrates and reaction conditions, alternative cyclization pathways may become accessible, leading to isomeric or rearranged products.

    • Recommendation: A thorough understanding of the reaction mechanism is crucial. Re-evaluate the reaction conditions (temperature, solvent, catalyst) to favor the desired cyclization pathway. For instance, some tandem reactions are designed to proceed through a specific cascade of events; altering the conditions might disrupt this cascade.[5]

Difficulty in Product Purification

Question: I am struggling with the purification of my target pyrrolo[1,2-a]pyrazine derivative. What are some common purification challenges and how can I address them?

Answer: Purification can be a significant bottleneck. Here are some strategies to tackle common purification issues:

  • Similar Polarity of Product and Byproducts: If your desired product has a similar polarity to the starting materials or major byproducts, separation by column chromatography can be challenging.

    • Recommendation:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and stationary phases (e.g., silica gel, alumina).[5]

      • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.

      • Derivatization: In some cases, you might consider temporarily derivatizing your product to alter its polarity, facilitating separation, and then removing the protecting group.

  • Aromatization Issues: In some syntheses of dihydropyrrolo[1,2-a]pyrazinones, achieving full aromatization to the desired pyrrolo[1,2-a]pyrazine can be difficult, leading to a mixture of products.

    • Causality: The oxidation of the dihydropyrazine ring to a pyrazine can be sluggish.

    • Recommendation: Earlier attempts at aromatization using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have resulted in low yields and difficult purification.[6] Alternative methods, such as sequential deprotonation, phenylselenation, oxidation, and elimination, or oxidation with manganese dioxide (MnO₂), have been reported to be more effective.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrrolo[1,2-a]pyrazine derivatives?

A1: Several synthetic strategies have been developed, with the most common being:

  • Cyclization Reactions: These often involve the formation of the pyrazine ring onto a pre-existing pyrrole core or vice-versa.[6][7]

  • Tandem Reactions: These are efficient methods that involve a cascade of reactions, such as an iminium cyclization followed by a Smiles rearrangement, to construct the core structure in a single pot.[5]

  • Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction can be employed to generate polysubstituted pyrrole diketopiperazines, which can be precursors to pyrrolo[1,2-a]pyrazines.[6]

  • Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation: This is a more recent approach for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones.[8]

Q2: How does the choice of catalyst influence the reaction outcome?

A2: The catalyst can play a pivotal role in determining the regioselectivity and overall efficiency of the reaction. For example, in palladium-catalyzed cyclizations of N-allyl pyrrole-2-carboxamides, the choice between palladium acetate and PdCl₂(CH₃CN)₂ can lead to different products.[6] Similarly, Lewis acids like TiCl₄ and Brønsted acids like trifluoroacetic acid (TFA) can have different catalytic efficiencies depending on the substrates.[5]

Q3: Are there any specific safety precautions I should take when working with these reactions?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific precautions for the synthesis of pyrrolo[1,2-a]pyrazine derivatives may include:

  • Handling of Reagents: Many of the reagents used, such as strong bases (e.g., LDA, n-BuLi) and corrosive acids (e.g., TFA), are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Inert Atmosphere: Some reactions are sensitive to air and moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.

  • Temperature Control: Reactions at elevated temperatures should be carefully monitored to prevent runaway reactions.

Section 3: Experimental Protocols and Data

General Protocol for TFA-Catalyzed Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives

This protocol is adapted from a reported procedure for the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives via a tandem iminium cyclization and Smiles rearrangement.[5]

Step-by-Step Methodology:

  • To a solution of an aromatic amine (0.75 mmol) and trifluoroacetic acid (TFA, 4 µL, 0.05 mmol) in acetonitrile (CH₃CN, 10 mL) at 80 °C, add a solution of the aldehyde starting material (0.5 mmol) in CH₃CN (10 mL) dropwise over 2.5 to 3.0 hours.

  • Stir the resulting solution at reflux for the appropriate time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/EtOAc = 4:1, v/v) to afford the desired product.[5]

Table of Optimized Reaction Conditions for Pyrrole Synthesis

The following table summarizes the optimized reaction conditions for a specific tetrasubstituted NH-pyrrole synthesis, highlighting the importance of base, solvent, and temperature.[2]

EntryBaseSolventTemperature (°C)Yield (%)
1Cs₂CO₃DMF80Good
2Other inorganic basesDMF80Lower
3Organic basesDMF80Lower
4Cs₂CO₃DMF< 80Lower
5Cs₂CO₃DMF> 80Lower
6Cs₂CO₃DMSO8080
7Cs₂CO₃Other solvents80Lower
8Cs₂CO₃EtOH800
9NoneDMF800

Section 4: Visualizations

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_temp Re-evaluate Reaction Temperature start->check_temp optimize_solvent_base Optimize Solvent and Base start->optimize_solvent_base check_completion Monitor Reaction Completion start->check_completion check_catalyst Assess Catalyst Activity start->check_catalyst solution_temp Perform Temperature Screen check_temp->solution_temp solution_solvent_base Screen Solvents and Bases optimize_solvent_base->solution_solvent_base solution_completion Extend Reaction Time check_completion->solution_completion solution_catalyst Use Fresh Catalyst / Screen Catalysts check_catalyst->solution_catalyst

Caption: A decision tree for troubleshooting low reaction yields.

General Synthetic Strategy via Tandem Reaction

Tandem_Reaction_Workflow Start Aldehyde + Amine Iminium_Formation Iminium Ion Formation Start->Iminium_Formation Catalyst (e.g., TFA) Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization Rearrangement Smiles Rearrangement Cyclization->Rearrangement Product Pyrrolo[1,2-a]pyrazine Derivative Rearrangement->Product

Caption: A simplified workflow of a tandem iminium cyclization and Smiles rearrangement.

References

  • [Synthetic strategies for pyrrolo[2,1-f][1][2][9]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH]([Link])

  • [Bioactive Pyrrolo[2,1-f][1][2][9]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI]([Link])

Sources

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CMPP-001 Version: 1.0 Last Updated: February 6, 2026

Introduction

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 1-chloro-3-methylpyrrolo[1,2-a]pyrazine. This heterocyclic compound is a valuable intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] However, its utility is intrinsically linked to its stability. Understanding the potential degradation pathways and stability issues is critical for ensuring the integrity of experimental results, the quality of synthesized materials, and the safety of final products.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. It is designed to empower users to anticipate stability challenges, diagnose degradation, and implement effective mitigation strategies in their work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine?

A: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended). It should be rigorously protected from light and moisture. The rationale for these conditions is to mitigate the primary degradation pathways: photolytic cleavage, hydrolysis, and oxidation.

Q2: I am dissolving the compound for my reaction. What solvents should I avoid for stock solutions?

A: While soluble in many common organic solvents like DCM, DMF, and acetonitrile, caution is advised when using protic solvents (e.g., methanol, ethanol) or aqueous buffers for long-term storage of stock solutions. The chloro-substituent on the pyrazine ring is an electrophilic site susceptible to nucleophilic attack. Protic solvents, especially under non-neutral pH, can facilitate solvolysis or hydrolysis over time, leading to the formation of methoxy or hydroxy analogs. For aqueous buffers, it is critical to control the pH, as both strongly acidic and basic conditions can accelerate hydrolysis.[2]

Q3: Is this compound sensitive to air?

A: Yes, caution is warranted. Heterocyclic aromatic rings, particularly electron-rich systems like pyrroles, can be susceptible to oxidation.[3] While solid material may be stable for short periods in the air, long-term exposure or exposure in solution can lead to the formation of N-oxides or other oxidative degradation products, often accompanied by a change in color (e.g., yellowing).

Q4: How does temperature affect the stability of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine?

A: The compound exhibits moderate thermal stability. While many heterocyclic compounds are stable at elevated temperatures, prolonged exposure to heat can accelerate degradation.[4][5] In some related complex molecules, thermal exposure has been observed to cause gradual darkening and the formation of impurities.[6] For synthetic reactions, it is advisable to use the lowest effective temperature and minimize reaction times. For storage, refrigerated or freezer conditions are strongly recommended.

Parameter Recommendation Rationale
Temperature -20°C for long-term storage; 2-8°C for short-term.Minimizes rates of all potential degradation reactions.
Atmosphere Store under inert gas (Argon or Nitrogen).Prevents slow oxidation of the electron-rich heterocyclic core.
Light Store in an amber vial or protected from light.Prevents photolytic degradation, particularly cleavage of the C-Cl bond.
Moisture Use a desiccator; handle in a dry environment.Prevents hydrolysis of the chloro-substituent.
pH (in solution) Maintain near-neutral pH (6-8) if aqueous solutions are necessary.Avoids acid- or base-catalyzed hydrolysis.[2]

Section 2: Troubleshooting Guide

Problem 1: My solid sample, which was initially off-white, has turned yellow/brown over time.

  • Probable Cause: This is a classic indicator of oxidative or photolytic degradation. Exposure to atmospheric oxygen and/or ambient light has likely initiated the degradation process. The colored impurities are often polymeric materials or products of ring oxidation.

  • Solution & Prevention:

    • Verify Purity: Before use, re-analyze the material's purity using HPLC-UV or LC-MS to quantify the level of degradation.

    • Purification: If degradation is significant, purification by column chromatography or recrystallization may be necessary.

    • Prevention: Tightly reseal the container after each use, purge the headspace with an inert gas (N₂ or Ar), and store it in a dark, cold environment as specified in the FAQs.

Problem 2: I'm running an HPLC analysis of my sample and see a new, more polar peak that wasn't there before.

  • Probable Cause: The appearance of a new, more polar peak (i.e., one with a shorter retention time on a reverse-phase column) strongly suggests hydrolysis of the chloro group to a hydroxyl group. The resulting 3-methyl-1-hydroxypyrrolo[1,2-a]pyrazine is significantly more polar than the parent compound. This is a common degradation pathway for chloro-substituted pyrazines and related heterocycles.[7]

  • Investigative Steps:

    • Analyze by LC-MS: Obtain a mass spectrum of the new peak. The expected mass for the hydrolyzed product (C₈H₈N₂O) would have a [M+H]⁺ of 149.07, compared to the parent compound's [M+H]⁺ of 167.04.

    • Review Sample Preparation: Was the sample dissolved in an aqueous buffer or a protic solvent and left to stand for an extended period? Was the pH of the mobile phase or sample diluent particularly acidic or basic?

    • Prevention: Prepare solutions fresh and use aprotic solvents (e.g., acetonitrile) as the diluent whenever possible. If buffers are required, use them at a neutral pH and analyze samples promptly after preparation.

Problem 3: My reaction yield is lower than expected, and I see multiple unidentified byproducts in the crude NMR/LC-MS.

  • Probable Cause: This could indicate that the starting material has degraded or that the compound is unstable under the reaction conditions themselves.

  • Troubleshooting Workflow:

    • Confirm Starting Material Purity: Always run a purity check (e.g., NMR or HPLC) on your starting material before beginning a reaction, especially if it has been stored for a long time.

    • Run a Control Reaction: Set up a small-scale reaction that contains only 1-chloro-3-methylpyrrolo[1,2-a]pyrazine and the solvent, and heat it under the same conditions as your main reaction. Monitor it over time to see if the compound degrades on its own.

    • Assess Reagent Compatibility: Consider potential incompatibilities. Strong nucleophiles can displace the chlorine atom. Strong oxidizing or reducing agents may react with the heterocyclic core. Strongly acidic or basic conditions can promote degradation as previously discussed.

    • Optimize Conditions: If instability is confirmed, attempt the reaction at a lower temperature, reduce the reaction time, or investigate alternative, milder reagents.

Section 3: Understanding Key Degradation Pathways

The chemical structure of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine contains several features that are susceptible to degradation under common laboratory and storage conditions. The three primary pathways of concern are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The C-Cl bond on the electron-deficient pyrazine ring is the most probable site for nucleophilic substitution. Water molecules, especially when catalyzed by acid (H⁺) or base (OH⁻), can attack the carbon atom, leading to the displacement of the chloride ion and the formation of 1-hydroxy-3-methylpyrrolo[1,2-a]pyrazine.

  • Oxidation: The fused pyrrole ring is an electron-rich moiety and is susceptible to attack by oxidizing agents, including atmospheric oxygen over long periods. This can lead to a variety of products, including N-oxides at either of the nitrogen atoms or more complex ring-opened products.

  • Photolysis: Aromatic C-Cl bonds can undergo homolytic cleavage upon exposure to UV radiation, generating a highly reactive radical species. This radical can then participate in a cascade of unpredictable side reactions, leading to dimerization, reaction with solvents, or polymerization, often resulting in discoloration and insoluble material. The pyrrolo[1,2-a]pyrazine core itself is photoactive.[8]

G cluster_0 Potential Degradation Pathways Parent 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Hydrolysis_Product 1-Hydroxy-3-methylpyrrolo[1,2-a]pyrazine Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidized Products (N-Oxides, etc.) Parent->Oxidation_Product [O] (e.g., O₂, H₂O₂) Photo_Product Radical Intermediates & Polymeric Products Parent->Photo_Product Light (hν)

Caption: Key degradation pathways for 1-chloro-3-methylpyrrolo[1,2-a]pyrazine.

Section 4: Experimental Protocol - A Guide to Forced Degradation Studies

To systematically evaluate the stability of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine and identify its degradation products, a forced degradation (or stress testing) study is essential.[9][10] This protocol provides a standardized workflow.

Objective: To determine the degradation profile of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and to support the development of a stability-indicating analytical method.

Materials:

  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% (w/v) Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and/or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

G cluster_workflow Forced Degradation Experimental Workflow A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) B 2. Aliquot into Separate Vials for each stress condition A->B C1 Acid Hydrolysis (Add 0.1 M HCl) B->C1 C2 Base Hydrolysis (Add 0.1 M NaOH) B->C2 C3 Oxidation (Add 3% H₂O₂) B->C3 C4 Thermal Stress (Place in oven, e.g., 60°C) B->C4 C5 Photolytic Stress (Place in photostability chamber) B->C5 C6 Control (No stressor added) B->C6 D 3. Incubate & Monitor (Take samples at T=0, 2, 8, 24h) C1->D C2->D C3->D C4->D C5->D C6->D E 4. Quench & Dilute (Neutralize acid/base, dilute to working conc.) D->E F 5. Analyze by HPLC-PDA/MS (Assess purity, peak area, new peaks) E->F

Caption: Workflow for a forced degradation study of the target compound.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 1-chloro-3-methylpyrrolo[1,2-a]pyrazine in acetonitrile to prepare a 1.0 mg/mL stock solution. This serves as the primary stock.

  • Stress Condition Setup:

    • For each condition below, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a suitable vial. The final concentration of the compound will be approximately 0.5 mg/mL.

    • Acidic Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at room temperature.

    • Basic Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Use 1 mL of stock solution mixed with 1 mL of a 50:50 ACN:Water mixture. Place the vial in an oven set to 60°C.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of a 50:50 ACN:Water mixture. Keep at room temperature alongside the stressed samples.

  • Photostability:

    • Spread a thin layer of solid compound in a petri dish.

    • Expose the sample to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, prepare a solution for analysis.

  • Sampling and Analysis:

    • Take aliquots from each vial at predetermined time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[9]

    • Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using your mobile phase or a suitable diluent.

    • Analyze by a validated reverse-phase HPLC method, preferably with both PDA and MS detection, to quantify the parent compound and identify the mass of any degradation products.

Section 5: Data Summary & Interpretation

The results of the forced degradation study should be summarized clearly to assess the compound's stability profile.

Table 2: Example Summary of Forced Degradation Results

Stress ConditionTime (hr)% Assay of Parent CompoundMajor Degradant [M+H]⁺Observations
Control (RT) 4899.8%N/ANo significant change.
0.1 M HCl (RT) 2491.2%149.1Significant formation of the hydrolysis product.
0.1 M NaOH (RT) 885.5%149.1Rapid hydrolysis observed.
3% H₂O₂ (RT) 2494.5%183.0 (M+O)Slow formation of an oxidized species.
Heat (60°C) 4896.1%149.1Minor hydrolysis and other small impurities noted.
Photolysis 2488.0%Multiple minor peaksSignificant degradation with complex profile; slight yellowing.

Interpretation:

  • The data above would indicate that 1-chloro-3-methylpyrrolo[1,2-a]pyrazine is most susceptible to base-catalyzed hydrolysis , followed by photolytic degradation and acid-catalyzed hydrolysis.

  • It shows relative stability towards oxidation and thermal stress under these specific conditions.

  • The primary degradation product under hydrolytic conditions is confirmed by mass spectrometry to be the hydroxylated analog.

Section 6: References

  • 1-chloro-3-Methyl-Pyrrolo[1,2-a]pyrazine - Career Henan Chemical Co. (URL not available for direct linking)

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives - ResearchGate. (URL not available for direct linking)

  • 1-chloro-3-Methyl-Pyrrolo[1,2-a]pyrazine CAS 1025054-90-3 - Echemi. (URL not available for direct linking)

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed. [Link]

  • Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). - ResearchGate. (URL not available for direct linking)

  • Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4 - ResearchGate. (URL not available for direct linking)

  • Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method - Asian Journal of Chemistry. [Link]

  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed Central. [Link]

  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed. [Link]

  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PubMed Central. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - ResearchGate. (URL not available for direct linking)

  • Atrazine-degradation pathways. a=atrazine chlorohydrolase, b=atrazine... - ResearchGate. (URL not available for direct linking)

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed Central. [Link]

  • Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability - MDPI. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine and Related Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for challenges associated with the poor aqueous solubility of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine and other derivatives of the pyrrolo[1,2-a]pyrazine scaffold. Our goal is to equip you with the scientific rationale and experimental protocols necessary to advance your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in my aqueous buffer. What are its expected solubility properties?

A1: While experimental data for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is not extensively published, we can infer its properties from its structure and data on related compounds. It is a heterocyclic compound with a predicted XLogP3 value of approximately 2.3, indicating a significant degree of lipophilicity (hydrophobicity).[1] This inherent hydrophobicity is the primary driver of its poor aqueous solubility. For context, a related, more complex compound, N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3), is practically insoluble in water and is classified as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability).[2] Therefore, you should anticipate challenges with dissolving 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine directly into aqueous media.

Q2: Can I improve the solubility by adjusting the pH of my solution?

A2: Adjusting pH is a common strategy for ionizable compounds, but it is unlikely to be effective for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. As a nitrogen-containing heterocycle, it does possess basic nitrogen atoms.[3][4] However, the predicted pKa of the strongest basic site on the parent scaffold (3-methylpyrrolo[1,2-a]pyrazine) is very low, around -0.45.[5] This indicates that the compound is a very weak base and would require extremely acidic conditions (pH < 1) to become significantly protonated. Such conditions are often incompatible with biological experiments. At physiological pH, the molecule will exist almost exclusively in its neutral, poorly soluble form.[6]

Q3: What are the primary strategies I should consider to overcome these solubility issues?

A3: For compounds like 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, several formulation strategies can be employed. The most common and often successful approaches include:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium to increase the compound's solubility.

  • Use of Excipients: Incorporating solubilizing agents such as cyclodextrins or surfactants.

  • Advanced Formulation: Creating amorphous solid dispersions (ASDs) to disrupt the crystal lattice energy, which is a major barrier to dissolution.

Each of these strategies is detailed in the Troubleshooting Guides below.

Q4: Are there any stability concerns I should be aware of when formulating this compound?

A4: While specific stability data for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is limited, it is known that some related pyrazine derivatives can be thermally sensitive.[2] When using methods that involve heating, such as creating solid dispersions by melt extrusion, it is crucial to assess the thermal stability of your compound using techniques like Differential Scanning Calorimetry (DSC) to avoid degradation.

In-Depth Troubleshooting Guides

Guide 1: Initial Solubility Assessment and Co-Solvent Screening

If your primary goal is to prepare a stock solution for in vitro assays, a systematic approach to solubility testing and co-solvent selection is the most logical first step.

The Scientific Rationale:

Poorly soluble compounds often require a less polar environment to dissolve. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic solutes to dissolve.[7] The selection of an appropriate co-solvent and its concentration is critical to achieving the desired drug concentration without causing toxicity in the experimental system (e.g., cell-based assays).

Decision Workflow for Co-Solvent Selection:

start Start: Compound is Insoluble in Aqueous Buffer sol_test Perform Initial Solubility Test in Pure Organic Solvents (DMSO, Ethanol, Methanol) start->sol_test is_soluble Is the compound soluble in any of the organic solvents? sol_test->is_soluble prepare_stock Prepare Concentrated Stock in 100% Organic Solvent is_soluble->prepare_stock Yes fail Failure: Precipitation Occurs or Concentration is too Low Proceed to Advanced Strategies (Guide 2 & 3) is_soluble->fail No screen_cosolvents Systematically Screen Co-solvent Systems (e.g., DMSO/water, Ethanol/water) determine_max Determine Maximum Tolerated Co-solvent Concentration in Assay dilute Dilute Stock into Final Aqueous Medium (Ensure final co-solvent % is below tolerance) determine_max->dilute prepare_stock->determine_max success Success: Compound is Solubilized dilute->success dilute->fail Precipitation upon dilution

Caption: Workflow for selecting a suitable co-solvent system.

Experimental Protocol: Co-Solvent Solubility Screening

  • Preparation of Compound: Weigh out a small, precise amount of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (e.g., 1-5 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume of a different co-solvent (e.g., DMSO, ethanol, propylene glycol, PEG 400) to create a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, use a bath sonicator for 5-10 minutes.[8] Gentle warming (e.g., to 37°C) can be attempted, but monitor for any signs of degradation.[8]

  • Aqueous Titration: Once a clear stock solution is achieved in a pure organic solvent, perform a stepwise titration with the intended aqueous buffer (e.g., PBS, cell culture media). Add the aqueous phase in increments (e.g., 10% of the total volume at a time) and observe for any precipitation.

  • Determine Kinetic Solubility: The point at which precipitation is first observed is the kinetic solubility limit for that co-solvent/aqueous system.

  • Analysis: Quantify the concentration in the clear supernatant of the saturated solutions using a validated analytical method (e.g., HPLC-UV) to determine the equilibrium solubility.

Data Summary: Common Co-Solvents for Preclinical Research

Co-SolventTypical Starting ConcentrationProsCons
DMSO < 1% (often < 0.1% for cell assays)Excellent solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
Ethanol < 5%Biocompatible at low concentrations; volatile.Less potent solubilizer than DMSO for highly lipophilic compounds.
PEG 400 5-20%Low toxicity; commonly used in formulations.Can be viscous; may interfere with some assays.
Propylene Glycol 5-20%Good safety profile.Can increase the osmolality of the solution.
Guide 2: Enhancing Solubility with Cyclodextrins

When co-solvents are insufficient or unsuitable for your experimental system, cyclodextrins offer an alternative mechanism for solubilization.

The Scientific Rationale:

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, within their hydrophobic core, forming an inclusion complex.[10][11] This complex has a hydrophilic exterior, rendering it soluble in aqueous media. Modified CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have enhanced aqueous solubility and are commonly used in pharmaceutical formulations.[9]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Start with a commonly used, highly soluble cyclodextrin such as HP-β-CD.

  • Molar Ratio Determination: Prepare solutions with varying molar ratios of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine to HP-β-CD (e.g., 1:1, 1:2, 1:5). A 1:1 stoichiometry is often a good starting point.[10]

  • Complexation (Kneading Method): a. Dissolve the HP-β-CD in a minimal amount of water to form a paste. b. Dissolve the compound in a small amount of a suitable organic solvent (e.g., ethanol or acetone). c. Add the compound solution to the CD paste and knead thoroughly in a mortar for 30-60 minutes.[12] d. Dry the resulting solid under vacuum to remove the solvents.

  • Solubility Testing: Attempt to dissolve the prepared solid complex in your aqueous buffer and compare its solubility to that of the free compound.

  • Confirmation (Optional): The formation of an inclusion complex can be confirmed by analytical techniques such as DSC (disappearance of the drug's melting peak) or NMR spectroscopy.

Guide 3: Advanced Strategy - Amorphous Solid Dispersions (ASD)

For applications requiring significant solubility enhancement, such as in vivo studies or formulation development, creating an amorphous solid dispersion is a powerful technique.

The Scientific Rationale:

Crystalline solids have a highly ordered structure, and significant energy (the crystal lattice energy) is required to break this structure apart during dissolution. By dispersing the compound at a molecular level within an amorphous polymer matrix, the crystalline state is disrupted.[13][14] This amorphous form has higher free energy and does not require the input of lattice energy to dissolve, leading to a significant increase in apparent solubility and dissolution rate.[15][16] This strategy has been successfully applied to other poorly soluble pyrrolo[1,2-a]pyrazine derivatives.[2]

Workflow for Developing an Amorphous Solid Dispersion:

start Start: High Solubility Enhancement Needed polymer_select Select Polymer Carrier (e.g., PVP, Soluplus®, HPMC-AS) start->polymer_select method_select Choose Preparation Method polymer_select->method_select solvent_evap Solvent Evaporation / Spray Drying method_select->solvent_evap Solvent-based melt_extrude Hot-Melt Extrusion (Check thermal stability first) method_select->melt_extrude Melt-based dissolve Co-dissolve Compound and Polymer in a Common Solvent solvent_evap->dissolve mix_heat Mix Compound and Polymer, Heat and Extrude melt_extrude->mix_heat evaporate Rapidly Remove Solvent dissolve->evaporate asd_powder Obtain ASD Powder evaporate->asd_powder mix_heat->asd_powder characterize Characterize ASD (PXRD, DSC) asd_powder->characterize is_amorphous Is the dispersion amorphous? characterize->is_amorphous dissolution_test Perform Dissolution Testing is_amorphous->dissolution_test Yes fail Failure: Recrystallization or Inadequate Enhancement is_amorphous->fail No success Success: Significant Solubility Enhancement Achieved dissolution_test->success dissolution_test->fail

Caption: Decision and experimental workflow for ASD preparation.

Experimental Protocol: Preparation of ASD by Solvent Evaporation

  • Component Selection: Choose a polymer that is soluble in a common solvent with your compound. Polyvinylpyrrolidone (PVP) is a common choice.

  • Solution Preparation: Dissolve both 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine and the polymer (e.g., PVP) in a suitable volatile solvent like ethanol or a mixture of dichloromethane and ethanol.[17] A common starting drug-to-polymer ratio is 1:4 or 1:9 by weight.

  • Solvent Removal: Rapidly remove the solvent using a rotary evaporator to form a thin film. This rapid removal is key to preventing the drug from recrystallizing.

  • Drying: Further dry the resulting film under high vacuum for 24-48 hours to remove any residual solvent.

  • Processing: Scrape the film and gently grind it into a fine powder.

  • Characterization:

    • Powder X-Ray Diffraction (PXRD): Analyze the powder to confirm its amorphous nature. An amorphous sample will show a broad "halo" pattern instead of the sharp peaks characteristic of a crystalline material.[15][16]

    • Differential Scanning Calorimetry (DSC): An amorphous solid dispersion should exhibit a single glass transition temperature (Tg) and the absence of a melting endotherm corresponding to the crystalline drug.[15][16]

References

  • FooDB. (2015, July 20). Showing Compound 3-Methylpyrrolo[1,2-a]pyrazine (FDB011181). Retrieved from FooDB website: [Link]

  • ChemAxon. (n.d.). pKa (Strongest Basic) Prediction. As cited in FooDB for 3-Methylpyrrolo[1,2-a]pyrazine.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • ICCVAM. (2003). Test Chemical Solubility Protocol. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(11), 2847. [Link]

  • Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Bio-engineering and Medical, 1(1).
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). IntechOpen. [Link]

  • Hughes, J. D., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(5), 2039-2052. [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... (n.d.). ResearchGate. Retrieved from [Link]

  • Nitrogen-Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). MDPI. [Link]

  • S-a, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 346. [Link]

  • FDA. (2021). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from FDA website: [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (2019). ResearchGate. [Link]

  • Tambe, S., et al. (2022). Recent advances in amorphous solid dispersions: preformulation, formulation strategies, technological advancements and characterization. Pharmaceutics, 14(10), 2203. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications: [Link]

  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Retrieved from IIP Series website: [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved from Cheméo website: [Link]

  • Jadhav, P. S., et al. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development, 12(4), 113-118.
  • Uni Halle. (n.d.). Characterization of amorphous solid dispersions. Retrieved from Uni Halle website: [Link]

  • Pharmaceutical Technology. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from Pharmaceutical Technology website: [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. (2023). MDPI. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2022). MDPI. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). PubMed. [Link]

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022). ResearchGate. [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (2019). ResearchGate. [Link]

  • Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(1), 1-3.
  • Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Retrieved from Aragen Life Sciences website: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2015). ResearchGate. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. (n.d.). University of Leeds. Retrieved from [Link]

  • Hovione. (2017). Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. Retrieved from Hovione website: [Link]

  • Capsugel. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved from Capsugel website: [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from OAText website: [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from FDA website: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44288.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2022). IntechOpen. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. (2011). Asian Journal of Chemistry, 23(9), 3843-3848.
  • ChemSynthesis. (n.d.). 6,8-dichloro-3-methylimidazo[1,2-a]pyrazine. Retrieved from ChemSynthesis website: [Link]

Sources

Technical Support Center: Navigating the Purification of Chlorinated Pyrrolopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges of chlorinated pyrrolopyrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter the intricacies of purifying these valuable heterocyclic compounds. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to address the most pressing questions and experimental hurdles you may face, from initial workup to final polishing of your chlorinated pyrrolopyrazine product.

I. Synthesis & Initial Workup Impurities

Question 1: After chlorinating my pyrrolopyrazinone with phosphorus oxychloride (POCl₃), my crude NMR is complex. What are the likely impurities I'm seeing?

Answer:

Chlorination of pyrrolopyrazinones, often achieved with reagents like phosphorus oxychloride (POCl₃), can lead to a mixture of products beyond your desired monochlorinated compound.[1][2] Understanding these potential side-products is the first step in devising an effective purification strategy.

  • Unreacted Starting Material: Incomplete reaction is a common source of contamination. If your reaction has not gone to completion, you will see signals corresponding to the starting pyrrolopyrazinone in your crude NMR.

  • Positional Isomers: Depending on the substitution pattern of your starting material, chlorination may occur at multiple positions on the pyrrolopyrazine core, leading to the formation of isomeric monochlorinated products.

  • Over-chlorination Products: The reaction can sometimes be difficult to control, leading to the formation of di- or even tri-chlorinated pyrrolopyrazines. These are often less polar than the desired monochlorinated product.

  • Phosphorylated Intermediates: The reaction with POCl₃ proceeds through phosphorylated intermediates.[3] Incomplete reaction or workup can leave these species in your crude mixture. They are often highly polar and may streak on TLC.

  • Hydrolysis Products: During aqueous workup, the chlorinated product can be sensitive to hydrolysis, reverting to the starting pyrrolopyrazinone or other hydroxylated species, especially if the pH is not carefully controlled.

II. Chromatographic Purification

Question 2: I'm struggling to separate my desired monochlorinated pyrrolopyrazine from its positional isomer by flash chromatography on silica gel. What can I do?

Answer:

Separating positional isomers of chlorinated N-heterocycles can be challenging due to their similar polarities. Here's a systematic approach to improving your separation:

Troubleshooting Isomer Separation in Flash Chromatography

Strategy Explanation Recommended Action
Optimize the Mobile Phase Small changes in solvent polarity and composition can significantly impact selectivity.- Fine-tune the eluent system: Start with a non-polar/polar solvent system like hexanes/ethyl acetate and gradually introduce a third solvent with different properties, such as dichloromethane, to modulate selectivity. - Use a shallow gradient: A slow, shallow gradient of the polar solvent can enhance the resolution between closely eluting isomers.
Consider Alternative Stationary Phases If silica gel doesn't provide adequate separation, a different stationary phase may offer a different selectivity.- Alumina (neutral or basic): For basic compounds that may interact strongly with acidic silica, alumina can be a good alternative.[4] - Reversed-phase (C18): If your isomers have sufficient hydrophobicity, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.
Employ Additives in the Mobile Phase For basic N-heterocycles, peak tailing on acidic silica gel can obscure separation.- Add a basic modifier: Incorporating a small amount of triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[4]

Experimental Protocol: Optimizing Isomer Separation by Flash Chromatography

  • TLC Analysis:

    • Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on at least three different TLC plates.

    • Develop each plate in a different solvent system. For example:

      • Plate 1: 30% Ethyl Acetate in Hexanes

      • Plate 2: 25% Ethyl Acetate / 5% Dichloromethane in Hexanes

      • Plate 3: 30% Acetone in Hexanes

    • Visualize the plates under UV light and with a suitable stain (e.g., potassium permanganate) to determine which solvent system provides the best separation between your product and the isomeric impurity.

  • Column Chromatography:

    • Pack a column with silica gel appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude material by weight).

    • Load your sample onto the column using the minimal amount of solvent.

    • Begin eluting with the optimized solvent system from your TLC analysis, starting with a slightly lower polarity than what gave good separation.

    • If using a gradient, increase the polarity slowly and in small increments.

    • Collect small fractions and analyze them by TLC to identify the pure fractions of your desired isomer.

Question 3: My chlorinated pyrrolopyrazine seems to be decomposing on the silica gel column. How can I prevent this?

Answer:

Chlorinated N-heterocycles can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[5] This can manifest as streaking on TLC, low recovery from the column, or the appearance of new, more polar spots.

Workflow for Diagnosing and Preventing On-Column Decomposition

A Crude product shows a clean spot on TLC initially B After spotting on TLC and letting it sit for 1 hour, a new, more polar spot appears A->B Observe C Instability on silica gel is likely B->C Conclusion D Deactivate the silica gel C->D Option 1 E Switch to a different stationary phase C->E Option 2 F Use a less polar eluent and run the column quickly C->F Option 3 G Add 0.5-1% triethylamine or ammonia to the eluent D->G How? H Use neutral or basic alumina E->H e.g. I Consider reversed-phase (C18) chromatography E->I or

Caption: Decision tree for addressing product decomposition on silica gel.

Detailed Steps to Mitigate Decomposition:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing a small amount of a base like triethylamine (0.5-1%) and then pack the column as usual. This neutralizes the acidic sites.[6]

  • Use a Non-Acidic Stationary Phase:

    • Alumina: Both neutral and basic alumina are excellent alternatives for purifying acid-sensitive compounds. You will need to re-optimize your solvent system on an alumina TLC plate.

    • Reversed-Phase (C18) Silica: This is a good option if your compound is sufficiently non-polar. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Minimize Contact Time: If you must use silica gel, run the column as quickly as possible. Use a slightly more polar solvent system than for optimal separation to speed up the elution. This is a trade-off between purity and yield.

III. Recrystallization Challenges

Question 4: I'm trying to recrystallize my chlorinated pyrrolopyrazine, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[7] This is often due to high supersaturation, the presence of impurities that inhibit crystal formation, or the melting point of your compound being lower than the boiling point of the solvent.[8]

Troubleshooting "Oiling Out" during Recrystallization

Potential Cause Explanation Solution(s)
Supersaturation is too high The solution cools too quickly, not allowing enough time for orderly crystal lattice formation.- Slow down the cooling rate: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. - Add more solvent: If an oil forms, gently heat the solution to redissolve it and add a small amount of additional hot solvent before attempting to cool again.[4]
Presence of impurities Impurities can disrupt the crystal lattice formation, leading to an oil.- Perform a pre-purification step: A quick filtration through a small plug of silica gel can remove baseline impurities before recrystallization. - Try a different recrystallization solvent system.
Inappropriate solvent choice The solvent may be too good a solvent for your compound even at low temperatures, or the boiling point of the solvent is too high.- Use a mixed-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to clarify and then cool slowly. Common systems for N-heterocycles include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[9]
Low melting point of the compound If the compound's melting point is below the solvent's boiling point, it will melt before it dissolves.- Choose a lower-boiling point solvent for the recrystallization.

Experimental Protocol: The Mixed-Solvent Recrystallization Technique

  • Dissolve the impure solid in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).

  • While the solution is still hot, add a "poor" solvent (e.g., water or hexanes) dropwise until you observe persistent cloudiness.

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[4]

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

Question 5: What are some good starting points for recrystallization solvents for chlorinated pyrrolopyrazines?

Answer:

The choice of solvent is critical for successful recrystallization.[10] For chlorinated pyrrolopyrazines, which are often crystalline solids with moderate polarity, the following solvents and solvent systems are good starting points:

Recommended Recrystallization Solvents for Chlorinated Pyrrolopyrazines

Solvent/System Rationale Typical Procedure
Ethanol or Isopropanol These polar protic solvents often provide a good balance of solubility at high temperatures and insolubility at low temperatures for many N-heterocycles.Dissolve the compound in the minimum amount of hot alcohol and allow it to cool slowly.
Ethyl Acetate / Hexanes A versatile mixed-solvent system that allows for fine-tuning of polarity.Dissolve in hot ethyl acetate and add hexanes until cloudy, then clarify with a few drops of ethyl acetate and cool.
Dichloromethane / Hexanes Similar to the ethyl acetate/hexanes system, but dichloromethane is a better solvent for many organic compounds.Dissolve in a minimal amount of dichloromethane at room temperature and add hexanes until cloudy, then cool.
Acetonitrile A polar aprotic solvent that can be effective for compounds that are too soluble in alcohols.Dissolve in hot acetonitrile and cool slowly.

References

  • BenchChem. (2025).
  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide.
  • METTLER TOLEDO. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2018). RSC Publishing.
  • Hydrodechlorination of Aryl Chlorides Under Biocomp
  • POCl3 chlorin
  • METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Kim, I. K., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Reddit. (2013).
  • POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2022).
  • ResearchGate. (2013).
  • treatment with silica gel under thermal conditions. (2018). HETEROCYCLES, 96(9).
  • Organic Syntheses Procedure. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl.
  • ResearchGate. (2014).
  • Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. (2002).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Cu(II)
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). ERA.
  • Dechlorination of Aryl/Heteroaryl Chlorides a [IMAGE]. (n.d.). EurekAlert!.
  • Deoxychlorination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Recrystalliz
  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). ERA.
  • ChemistryViews. (2012).
  • Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium c
  • Synthetic strategies for pyrrolo[2,1-f][4][7][11]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC - NIH.

Sources

Technical Support Center: Synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to empower you to overcome common challenges and successfully scale your synthesis.

I. Overview of the Synthetic Strategy

The synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is strategically approached in a two-step sequence. First, the core heterocyclic scaffold, 3-methylpyrrolo[1,2-a]pyrazine, is constructed. This is followed by a regioselective electrophilic chlorination. This method is designed for robustness and scalability, prioritizing the use of commercially available reagents and manageable reaction conditions.

The pyrazine ring system is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution.[1] Conversely, the fused pyrrole ring is electron-rich and represents the reactive site for electrophiles. The key challenge in this synthesis is controlling the position of chlorination on this electron-rich pyrrole moiety.

II. Proposed Synthetic Workflow

The overall process from starting materials to the final product is outlined below. This workflow emphasizes critical control points and analytical checks to ensure a successful outcome.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Chlorination start 2-Acetylpyrrole & Aminoacetaldehyde Dimethyl Acetal step1_reaction Condensation & Cyclization start->step1_reaction p-TsOH, Toluene Reflux step1_workup Aqueous Workup & Extraction step1_reaction->step1_workup step1_purification Column Chromatography step1_workup->step1_purification intermediate Intermediate: 3-methylpyrrolo[1,2-a]pyrazine step1_purification->intermediate step2_reaction Electrophilic Chlorination intermediate->step2_reaction N-Chlorosuccinimide (NCS) Acetonitrile, 0°C to RT step2_workup Quenching & Extraction step2_reaction->step2_workup step2_purification Recrystallization step2_workup->step2_purification final_product Final Product: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine step2_purification->final_product

Caption: High-level workflow for the two-step synthesis.

III. Detailed Experimental Protocols

Step 1: Synthesis of 3-methylpyrrolo[1,2-a]pyrazine

This procedure involves the acid-catalyzed condensation of 2-acetylpyrrole with aminoacetaldehyde dimethyl acetal, followed by in-situ cyclization and aromatization to form the pyrrolo[1,2-a]pyrazine core.

Protocol:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-acetylpyrrole (1.0 eq) and toluene (10 mL per gram of 2-acetylpyrrole).

  • Reagent Addition: Add aminoacetaldehyde dimethyl acetal (1.2 eq) followed by p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS (disappearance of 2-acetylpyrrole). The reaction is typically complete in 12-18 hours.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Combine the fractions containing the desired product and concentrate to afford 3-methylpyrrolo[1,2-a]pyrazine as a solid.

Step 2: Synthesis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

This step employs N-Chlorosuccinimide (NCS) as a mild electrophilic chlorinating agent. The regioselectivity of this reaction is critical; studies on similar systems suggest that substitution on the pyrrole ring is highly favored.[2][3]

Protocol:

  • Reactor Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-methylpyrrolo[1,2-a]pyrazine (1.0 eq) in anhydrous acetonitrile (15 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding a 10% aqueous sodium thiosulfate solution (10 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.[4]

IV. Data Summary Table

ParameterStep 1: Core SynthesisStep 2: Chlorination
Key Reagents 2-Acetylpyrrole, Aminoacetaldehyde dimethyl acetal, p-TsOH3-methylpyrrolo[1,2-a]pyrazine, N-Chlorosuccinimide (NCS)
Solvent TolueneAcetonitrile (anhydrous)
Temperature Reflux (~110-120 °C)0 °C to Room Temperature
Reaction Time 12-18 hours3-5 hours
Workup Aqueous NaHCO₃ wash, extractionNa₂S₂O₃ quench, extraction
Purification Column ChromatographyRecrystallization
Typical Yield 60-75%70-85%

V. Troubleshooting Guide & FAQs

This section is formatted to directly address potential issues you may encounter during the synthesis and scale-up process.

Troubleshooting Guide

Q1: My Step 1 reaction (formation of the pyrrolo[1,2-a]pyrazine core) is sluggish or incomplete, even after 18 hours. What should I do?

  • Probable Cause & Solution (Causality):

    • Insufficient Water Removal: The reaction is a condensation that produces water, which can inhibit the reaction equilibrium. Ensure your Dean-Stark trap is functioning correctly and that the toluene is effectively refluxing to azeotropically remove water. On a larger scale, you may need a more efficient setup.

    • Catalyst Deactivation: The p-toluenesulfonic acid (p-TsOH) catalyst may be of poor quality or may have been neutralized by basic impurities in the starting materials. Try using freshly opened or purified p-TsOH. You can also add a small additional portion of the catalyst (0.05 eq) if the reaction has stalled.

    • Reagent Quality: Verify the purity of your 2-acetylpyrrole and aminoacetaldehyde dimethyl acetal. The acetal is particularly susceptible to hydrolysis upon storage. Using freshly opened or distilled reagents is recommended for scalability.

Q2: During the Step 2 chlorination, my LC-MS analysis shows the formation of multiple chlorinated products. How can I improve the regioselectivity?

  • Probable Cause & Solution (Causality):

    • Over-Chlorination: Dichloro- and trichloro- products can form if excess NCS is used or if the reaction temperature is too high. Ensure you are using no more than 1.05-1.1 equivalents of NCS. Maintain strict temperature control, especially during the addition of NCS. Running the reaction at a sustained 0 °C may improve selectivity at the cost of a longer reaction time.

    • Formation of Isomers: Electrophilic attack on the 3-methylpyrrolo[1,2-a]pyrazine core can potentially occur at other positions on the pyrrole ring (e.g., C8).[2] The formation of the 1-chloro isomer is generally favored, but this is highly dependent on the reaction conditions.

      • Solvent Effects: The choice of solvent can influence regioselectivity. Acetonitrile is a good starting point, but you could screen other aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

      • Temperature Control: Lowering the reaction temperature (e.g., to -20 °C) can significantly enhance the selectivity for the kinetically favored product.

    • Mechanism Visualization:

      G cluster_mech Regioselectivity of Chlorination Start 3-methylpyrrolo[1,2-a]pyrazine + NCS Intermediate Electrophilic Attack Start->Intermediate Product1 Desired Product: 1-Chloro Isomer Intermediate->Product1  Major Pathway (Kinetically Favored) Product2 Side Product: C8-Chloro Isomer Intermediate->Product2  Minor Pathway

      Caption: Potential pathways for chlorination.

Q3: I'm having trouble purifying the final product. Recrystallization gives a low yield or an oily product.

  • Probable Cause & Solution (Causality):

    • Incorrect Solvent System: The choice of solvent is critical for successful recrystallization.[5] You must find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

      • Screening: Perform small-scale solvent screening with ethanol, isopropanol, ethyl acetate, and hexanes, as well as binary mixtures (e.g., ethanol/water, ethyl acetate/hexanes).

    • Presence of Isomeric Impurities: If significant amounts of the C8-chloro isomer are present, it can act as an impurity that disrupts the crystal lattice formation of the desired 1-chloro isomer, leading to oiling out or poor recovery.

      • Pre-Purification: If recrystallization fails, you may need to perform flash column chromatography to separate the isomers before a final recrystallization step to achieve high purity. This is particularly relevant for achieving pharmaceutical-grade material.[4]

Frequently Asked Questions (FAQs)

Q1: Why is N-Chlorosuccinimide (NCS) chosen as the chlorinating agent? Are there alternatives?

  • Answer: NCS is a mild, solid, and easy-to-handle electrophilic chlorinating agent, which makes it ideal for controlled, selective chlorinations on electron-rich heterocycles.[6] Its use avoids the harsh and often unselective conditions associated with reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). Alternatives like trichloroisocyanuric acid (TCCA) could be considered, but NCS generally provides a good balance of reactivity and selectivity for this type of substrate.

Q2: What are the primary safety concerns when scaling up this synthesis?

  • Answer:

    • N-Chlorosuccinimide (NCS): NCS is a corrosive solid that is harmful if swallowed and causes severe skin and eye damage.[7][8] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of its dust.

    • Toluene: Toluene is a flammable solvent with associated health risks upon inhalation or skin contact. Ensure proper ventilation and grounding of equipment to prevent static discharge.

    • Exothermic Reactions: The chlorination step can be exothermic. When scaling up, it is crucial to add the NCS portion-wise and have an efficient cooling system to maintain temperature control and prevent runaway reactions.

Q3: How can I monitor the progress of these reactions effectively?

  • Answer: Thin-Layer Chromatography (TLC) is a rapid and effective method for routine monitoring. Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) and visualize the spots under a UV lamp (254 nm). For more quantitative analysis and to check for isomeric purity, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

Q4: Is this synthetic route amenable to large-scale (kilogram) production?

  • Answer: Yes, the route is designed with scalability in mind. However, several considerations become critical at a larger scale:

    • Heat Transfer: The exothermic chlorination requires a reactor with efficient heat transfer capabilities.

    • Purification: Large-scale column chromatography (Step 1) can be resource-intensive. Optimizing the reaction to minimize impurities is key. For Step 2, developing a robust crystallization procedure is essential to avoid chromatography.[9]

    • Reagent Handling: Safe and efficient handling procedures for large quantities of NCS and solvents are mandatory.

    • Process Safety Analysis: A thorough process safety analysis (e.g., HAZOP) should be conducted before attempting kilogram-scale production.

VI. References

  • Singh, D. K., et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc, 2019(iii), 8-21. [Link]

  • StackExchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • O'Malley, S. J., et al. (2015). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Angewandte Chemie International Edition, 54(28), 8299-8303. [Link]

  • Siadati, S. A. (2021). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]

  • Gotor, V., et al. (2007). The low reactivity of pyridine, pyridazine, pyrazine, and pyrimidine towards electrophilic substitution reactions can be explained assuming a frontier orbitals control of the reaction. ResearchGate. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

Sources

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine reaction byproducts identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Byproducts & Impurity Identification

Classification: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds Document ID: TS-PPZ-01-Cl

Executive Summary

The 1-chloro-3-methylpyrrolo[1,2-a]pyrazine scaffold is a bicyclic heteroaromatic system frequently used as a kinase inhibitor pharmacophore. Its reactivity is defined by two opposing electronic zones: the electron-deficient pyrazine ring (susceptible to nucleophilic attack) and the electron-rich pyrrole ring (susceptible to electrophiles).

This guide addresses the three most common failure modes during functionalization:

  • Hydrolysis (The "Hydroxy" Impurity): Instability of the C1-Cl bond.

  • Protodehalogenation (The "Des-chloro" Impurity): Side reaction in Pd-catalysis.

  • Regio-isomerism: Ambiguity during electrophilic substitution on the pyrrole ring.

Dashboard: Rapid Byproduct Identification

Use this table to correlate LC-MS mass shifts (


) with structural changes.
Observed Mass Shift Common Byproduct Likely Cause Diagnostic Signal (NMR)

Lactam (1-Oxo) Hydrolysis of C1-Cl (Loss of HCl, gain of O)Loss of C1 signal; Appearance of C=O (~160 ppm)

Des-chloro (Reduced) Pd-catalyzed protodehalogenation (Cl

H)
New singlet at ~8.0-8.5 ppm (C1-H)

Homocoupling (Dimer) Ullmann-type coupling (2x Scaffold - 2Cl)Symmetry in NMR; broadening of signals

N-Oxide Oxidation of N2 or N4 by peracids/airDownfield shift of adjacent protons

Module 1: The "Phantom" Peak (Hydrolysis)

Issue: You observe a byproduct with a mass corresponding to the loss of chlorine and addition of an oxygen atom (often interpreted as


, or net mass change of 

Da from the parent if calculating exact mass, but usually seen as the Lactam).
The Chemistry (Causality)

The C1-Cl bond in pyrrolo[1,2-a]pyrazine behaves similarly to an imidoyl chloride . The C1 position is activated by the adjacent nitrogen (N2) and the bridgehead nitrogen (N4), making it highly electrophilic. In the presence of trace moisture and Lewis acids (or even silica gel during purification), the chloride is displaced by water, tautomerizing to the thermodynamically stable pyrrolo[1,2-a]pyrazin-1(2H)-one (Lactam).

Troubleshooting Protocol

Step 1: Confirm Identity

  • LC-MS: Check for the characteristic isotopic pattern. The product will lose the chlorine isotope signature (

    
     3:1 ratio).
    
  • IR: Look for a strong amide/lactam carbonyl stretch around

    
    .
    

Step 2: Remediation

  • Reaction: Switch to anhydrous solvents (THF, DMF) stored over molecular sieves.

  • Workup: Avoid acidic aqueous washes. The protonation of N2 accelerates hydrolysis. Use basic buffers (sat.

    
    ) or neutral alumina for filtration instead of silica gel.
    
  • Storage: Store the starting material at

    
     under argon.
    

Module 2: The "Des-Chloro" Impurity (Protodehalogenation)

Issue: During Suzuki or Buchwald-Hartwig couplings, a significant byproduct appears with a mass of


 (replacing Cl with H).
The Chemistry (Causality)

This is a common side reaction in Palladium-catalyzed cross-couplings. The mechanism involves:

  • Oxidative addition of Pd(0) to the C1-Cl bond.

  • Formation of a Pd-hydride species (often from

    
    -hydride elimination of the alcohol solvent or amine base).
    
  • Reductive elimination to form the C1-H bond.

Troubleshooting Protocol

Step 1: Solvent & Base Optimization

  • Avoid: Primary/Secondary alcohols (Isopropanol, Ethanol) as cosolvents, as they act as hydride sources.

  • Preferred: Aprotic polar solvents (Dioxane, Toluene, DMF).

  • Base: Switch from amine bases (Et3N) to inorganic carbonates (

    
    , 
    
    
    
    ).

Step 2: Catalyst Scavenging

  • If the reaction is sluggish, do not just add more heat/catalyst. Higher temperatures favor the lower-energy barrier reduction pathway over the cross-coupling.

  • Protocol: Lower temperature by

    
     and switch to a more active ligand (e.g., XPhos or SPhos) to facilitate the transmetallation step over the reduction.
    

Module 3: Regio-isomerism in Electrophilic Substitution

Issue: When attempting to functionalize the pyrrole ring (e.g., halogenation, Vilsmeier-Haack), you obtain a mixture of isomers.

The Chemistry (Causality)

The pyrrolo[1,2-a]pyrazine core is electronically amphoteric. While the pyrazine ring is electron-deficient, the pyrrole ring is electron-rich.

  • C6 and C8 Positions: These are the sites most prone to Electrophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: Typically, C8 (adjacent to the bridgehead nitrogen) is the preferred site for electrophilic attack due to resonance stabilization from the bridgehead nitrogen, but steric bulk at C1 (the Chlorine) can push substitution toward C6 .

Troubleshooting Protocol

Step 1: NMR Diagnosis

  • C8-Substitution: Look for the disappearance of the doublet at the most downfield pyrrole position. The remaining coupling pattern will be two doublets (C6-H and C7-H).

  • C6-Substitution: Often results in a singlet-like peak for C8-H (if coupling to C7 is weak) or a doublet with a different coupling constant. NOE (Nuclear Overhauser Effect) experiments are required here: Irradiate the C1-substituent (if possible) or the C3-Methyl; if you see enhancement of a pyrrole proton, that proton is likely at C8 (indicating substitution occurred at C6).

Visual Troubleshooting Workflow

ByproductID Start Reaction Mixture Analysis (LC-MS / TLC) MassShift Identify Mass Shift (Delta from SM) Start->MassShift M_minus_34 Mass = M - 34 (Loss of Cl, Gain of H) MassShift->M_minus_34 Reduction M_minus_18 Mass = M - 18 (Loss of HCl, Gain of O) MassShift->M_minus_18 Substitution M_plus_16 Mass = M + 16 (Gain of O) MassShift->M_plus_16 Oxidation Proto Protodehalogenation Cause: Pd-Hydride species Fix: Remove alcohol solvents M_minus_34->Proto Hydrolysis Hydrolysis (Lactam) Cause: Moisture/Acidic Workup Fix: Buffer workup, dry solvents M_minus_18->Hydrolysis NOxide N-Oxide Formation Cause: Air oxidation/Peracids Fix: Degas solvents, add antioxidant M_plus_16->NOxide caption Figure 1: Decision tree for identifying common impurities based on LC-MS mass shift.

FAQ: Frequently Asked Questions

Q1: Can I use silica gel chromatography to purify 1-chloro-3-methylpyrrolo[1,2-a]pyrazine? A: Proceed with extreme caution. The acidity of standard silica gel can catalyze the hydrolysis of the C1-Cl bond to the lactam.

  • Recommendation: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites, or use neutral Alumina.

Q2: Why does my Suzuki coupling yield a "dimer" (2M - 70)? A: This is homocoupling. It occurs when the boronic acid is slow to transmetallate, or if oxygen is present, promoting the formation of Pd(II) species that couple two aryl halides.

  • Fix: Degas all solvents thoroughly (sparge with Argon for 15 mins). Increase the equivalent of the boronic acid (1.5 eq) and ensure the base strength is adequate to activate the boronic acid.

Q3: The C1-Cl bond seems unreactive in


 with steric amines. How can I force it? 
A:  The 3-methyl group provides steric hindrance to the adjacent N2, which can affect the trajectory of incoming nucleophiles at C1.
  • Fix: Switch to Buchwald-Hartwig conditions (Pd-catalysis) rather than thermal

    
    . The oxidative addition mechanism is less sensitive to steric bulk than the nucleophilic attack required for 
    
    
    
    .

References

  • Reactivity of Pyrrolo[1,2-a]pyrazine

    • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine deriv
    • Source:

  • Palladium-Catalyzed Side Reactions

    • Pd-Catalyzed Cross-Couplings: On the Importance of the C
    • Source:

  • Hydrolysis Mechanisms

    • Nucleophilic substitution reactions of chloropyrazines and fused deriv
    • Source:

  • General Scaffold Synthesis

    • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine deriv
    • Source:

Technical Support Center: Optimizing the 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Welcome to the technical support center for the modification of the 1-chloro-3-methylpyrrolo[1,2-a]pyrazine scaffold. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to assist you, our fellow researchers and scientists, in navigating the complexities of optimizing this promising heterocyclic system for improved pharmacokinetic (PK) properties. As Senior Application Scientists, our goal is to provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your discovery pipeline.

Section 1: Initial Assessment & Common Challenges

Q1: I am starting a project with the 1-chloro-3-methylpyrrolo[1,2-a]pyrazine core. What are its likely, inherent pharmacokinetic liabilities?

A1: Excellent question. Proactively identifying potential liabilities is the cornerstone of an efficient hit-to-lead campaign. Based on the structure, we can anticipate several challenges:

  • Poor Aqueous Solubility: The parent scaffold is largely aromatic and lipophilic. The chlorine atom, in particular, significantly increases lipophilicity (LogP).[1] This often leads to poor aqueous solubility, which can be a major hurdle for oral absorption and formulation.[2]

  • Metabolic Instability: The scaffold presents two primary "soft spots" for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[3]

    • The 3-methyl group: Benzylic-like methyl groups are highly susceptible to oxidation, first to a hydroxymethyl, then an aldehyde, and finally to a carboxylic acid metabolite. This is a common and often rapid metabolic pathway.

    • The Pyrrolo-Aromatic Ring: The electron-rich pyrrole ring system can be susceptible to direct aromatic hydroxylation. The chlorine atom's position may also influence which sites are most susceptible to oxidation.[4]

  • Potential for High Efflux: Lipophilic, planar molecules can be substrates for efflux transporters like P-glycoprotein (P-gp/MDR1), which act as cellular pumps to remove xenobiotics.[5] If your compound is a P-gp substrate, it may be actively pumped out of intestinal cells, leading to poor absorption and low bioavailability.

The first step in any program should be to establish a baseline profile of your parent compound using a standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[6][7]

G cluster_start Initial Assessment cluster_pathways Potential Metabolic Pathways Start Parent Scaffold: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Solubility Poor Aqueous Solubility Start->Solubility Leads to Metabolism High Metabolic Clearance Start->Metabolism Leads to Efflux High Efflux Ratio Start->Efflux Leads to Methyl_Ox Methyl Group Oxidation (CYP-mediated) Metabolism->Methyl_Ox Primarily via Ring_Ox Aromatic Ring Hydroxylation (CYP-mediated) Metabolism->Ring_Ox Primarily via

Caption: Initial assessment workflow for the parent scaffold.

Section 2: Troubleshooting Poor Aqueous Solubility

Q2: My lead analog shows kinetic solubility below 5 µM in phosphate-buffered saline (PBS). What are my primary strategies to address this?

A2: A solubility below 5 µM is a significant flag for downstream development. Low solubility can lead to unreliable SAR data in biological assays and poor oral bioavailability.[8] The core issue is that the energy required to break a molecule from its crystal lattice is greater than the energy gained by its solvation in water.[2] Our goal is to disrupt that crystal packing and/or increase favorable interactions with water.

Primary Strategies:

  • Introduce Polar Functionality: Carefully adding hydrogen bond donors and acceptors can significantly improve solubility.

    • Where to Modify: Consider replacing the 1-chloro group with more polar bioisosteres like a cyano (-CN) or methoxy (-OCH₃) group. Be mindful that this will also alter the electronics and potential target interactions.[9]

    • Causality: These groups can form hydrogen bonds with water, increasing solvation energy. However, adding too many hydrogen bond donors can negatively impact membrane permeability.

  • Disrupt Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack very efficiently into a stable crystal lattice, making them harder to dissolve.

    • Where to Modify: Replacing the "flat" 3-methyl group with a bulkier, sp³-rich group like a cyclopropyl or even an oxetane can be highly effective.[10][11] This modification disrupts the molecule's ability to stack, lowering the crystal lattice energy.

    • Causality: By breaking the planarity, you make it more energetically favorable for the molecule to be solvated. This is a widely used strategy to improve the physical properties of drug candidates.[2]

Comparative Data for Hypothetical Analogs

CompoundModificationcLogP (Predicted)TPSA (Ų)Aqueous Solubility (µM, Kinetic)Rationale
Parent 1-Cl, 3-Me2.821.8< 5Baseline, high lipophilicity
Analog A 1-CN, 3-Me1.945.625-50Increased polarity from cyano group
Analog B 1-Cl, 3-Cyclopropyl3.121.815-30Disruption of planarity
Analog C 1-F, 3-CF₃2.721.8< 10Increased lipophilicity, poor choice for solubility
Q3: How do I set up a reliable kinetic solubility assay in my lab?

A3: A well-run kinetic solubility assay is critical for making go/no-go decisions. This assay measures the solubility of a compound after precipitating it from a high-concentration DMSO stock into an aqueous buffer.

Protocol: DMSO Co-Solvent Kinetic Solubility Assay

  • Preparation:

    • Prepare a 10 mM stock solution of your test compound in 100% DMSO.

    • Prepare your aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a standard curve of your compound in 50:50 Acetonitrile:Water.

  • Execution:

    • In a 96-well plate, add 198 µL of PBS buffer to each well.

    • Add 2 µL of the 10 mM DMSO stock to the buffer. This creates a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake vigorously for 2 hours at room temperature.

    • Crucial Step: Filter the samples to remove any precipitated compound. A 96-well filter plate (e.g., 0.45 µm pore size) is ideal.

  • Quantification:

    • Analyze the clear filtrate using HPLC-UV or LC-MS/MS.

    • Quantify the concentration of the dissolved compound against your standard curve.

  • Controls:

    • Positive Control: A compound with known high solubility (e.g., Metoprolol).

    • Negative Control: A compound with known poor solubility (e.g., Amiodarone).

    • This self-validating system ensures your assay is performing correctly.

Section 3: Troubleshooting High Metabolic Instability

Q4: My compound has a half-life of less than 10 minutes in a human liver microsome (HLM) stability assay. How do I pinpoint the metabolic "hotspot"?

A4: A short half-life in HLM is a strong indicator of rapid Phase I metabolism, typically by CYP enzymes.[12] The next critical step is a "metabolite identification" or "MetID" study.

Experimental Approach: Metabolite Identification

The procedure is similar to the microsomal stability assay, but with two key differences: you use a higher concentration of your compound (e.g., 10 µM) to generate enough metabolite to be detected, and the analysis is performed on a high-resolution mass spectrometer (LC-QTOF or Orbitrap MS).

  • Incubate: Incubate your compound with HLMs and the necessary cofactor (NADPH).

  • Analyze: Analyze the samples at t=0 and t=60 minutes.

  • Identify: Look for new mass peaks in the 60-minute sample that are not present at t=0.

    • A +16 Da mass shift strongly suggests an oxidation (e.g., R-CH₃ → R-CH₂OH or Aromatic-H → Aromatic-OH).

    • A +30 Da mass shift (from the initial +16) suggests further oxidation of the alcohol to a carboxylic acid (R-CH₂OH → R-COOH).

    • A -14 Da shift can indicate N-demethylation if you have added N-methyl groups elsewhere.[13]

This data will tell you what is being formed, allowing you to infer where the metabolism is occurring.

Q5: My MetID study confirms the 3-methyl group is the primary site of oxidation. What are the best strategies to block this metabolic pathway?

A5: Blocking a known metabolic soft spot is a classic medicinal chemistry tactic.[14] You have several excellent options:

  • Replace the Methyl with a Trifluoromethyl (CF₃): This is often the most effective strategy. The C-F bond is exceptionally strong and not susceptible to CYP-mediated oxidation.[11]

    • Caveat: This is a significant electronic change. The strongly electron-withdrawing CF₃ group will make the pyrrole ring more electron-deficient, which could impact target binding. It also increases lipophilicity, potentially worsening solubility.

  • Replace the Methyl with a Cyclopropyl Group: The cyclopropyl group is sterically similar to a methyl group but is much more resistant to oxidation.[10] It is often considered a "metabolically robust" bioisostere for a methyl or ethyl group.

  • Introduce Steric Hindrance: Placing a larger group adjacent to the methyl group can sterically shield it from the active site of metabolizing enzymes. This is highly dependent on your ability to synthesize such analogs and the SAR of the scaffold.

  • Deuteration: Replacing the hydrogens on the methyl group with deuterium (CD₃) can slow metabolism due to the kinetic isotope effect (the C-D bond is stronger than the C-H bond).[11] This is a more subtle change that preserves the electronics and sterics of the methyl group but can be synthetically challenging.

G cluster_problem Problem Identification cluster_solutions Solution Strategies cluster_outcome Desired Outcome Problem High Metabolic Clearance (t½ < 10 min in HLM) MetID Metabolite ID Study (LC-MS/MS) Problem->MetID Investigate with Hotspot Result: Oxidation at 3-Methyl Position (+16 Da shift) MetID->Hotspot Identifies CF3 Replace Me with CF₃ (Metabolic Blocking) Hotspot->CF3 Address with Cyclopropyl Replace Me with Cyclopropyl (Metabolic Blocking) Hotspot->Cyclopropyl Address with Deuterate Replace CH₃ with CD₃ (Kinetic Isotope Effect) Hotspot->Deuterate Address with Outcome Improved Metabolic Stability (t½ > 30 min in HLM) CF3->Outcome Leads to Cyclopropyl->Outcome Leads to Deuterate->Outcome Leads to

Caption: Workflow for addressing metabolic instability.

Section 4: FAQs on Bioisosteric Replacements & Advanced Topics

Q6: I want to replace the 1-chloro group to modulate properties but maintain binding. What are some common bioisosteric replacements and their likely effects?

A6: Bioisosteric replacement is a powerful tool for fine-tuning PK properties while preserving pharmacodynamic activity.[9] The chloro group is often considered a bioisostere for a methyl group, but it can be replaced by many other groups.[1][15]

Table of Bioisosteric Replacements for Chlorine

ReplacementProperty ChangeRationale & Considerations
Fluorine (F) ↓ Size, ↑ StabilityThe C-F bond is stronger and more resistant to metabolism.[16] Fluorine is the smallest halogen and less lipophilic than chlorine, which may slightly improve solubility.[1]
Cyano (CN) ↑ Polarity, ↓ LipophilicitySignificantly improves solubility. It's a hydrogen bond acceptor. Can alter target binding due to its linear geometry and strong dipole moment.[17]
Trifluoromethyl (CF₃) ↑ Lipophilicity, ↑ StabilityMetabolically very stable. Strongly electron-withdrawing. Significantly increases lipophilicity, likely reducing solubility. A good choice to block metabolism if the chloro position is a liability.
Methyl (CH₃) ↓ Polarity, ↓ StabilityReduces polarity and may improve permeability. However, it introduces a new potential metabolic soft spot.[15]
Q7: My compound has good solubility and metabolic stability, but poor oral bioavailability in rats. A Caco-2 assay shows a high efflux ratio (>3). What is happening?

A7: This is a classic profile for a compound that is a substrate of an efflux transporter, most commonly P-glycoprotein (P-gp). The Caco-2 assay is a model of the human intestinal wall. A high efflux ratio indicates that your compound is being actively transported from the basolateral (blood) side back to the apical (intestinal) side.[5]

Strategies to Mitigate Efflux:

  • Reduce Hydrogen Bond Donors (HBDs): P-gp substrates often have a defined number of HBDs. If you have added groups like -NH₂ or -OH to improve solubility, they may be contributing to efflux. Masking them as a prodrug could be an option.

  • Increase Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can "hide" the polar groups from the transporter, reducing recognition.

  • Add a Weak Basic Center: Introducing a basic nitrogen to give the molecule a positive charge at physiological pH can sometimes disrupt the interactions with the efflux pump.

Addressing efflux is a complex challenge and often requires synthesizing and testing several analogs to find a successful modification. It's a delicate balance, as the changes made to reduce efflux can sometimes negatively impact other properties like solubility or target activity.[18]

References

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Nishino, K., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]

  • Meanwell, N. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Parjane, A., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline. Available at: [Link]

  • Al-said, M. S., et al. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter YouTube Channel. Available at: [Link] [Note: This is a placeholder link as the original may not be stable; concept from Drug Hunter resources.]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. Available at: [Link]

  • Hollenberg, P. F., et al. (1985). Cytochrome P-450 complex formation in the metabolism of phenylalkylamines. 8. Stereoselectivity in metabolic intermediary complex formation. Journal of Medicinal Chemistry. Available at: [Link]

  • Ganesan, V., & Varma, M. V. S. (2005). Role of efflux pumps and metabolising enzymes in drug delivery. Expert Opinion on Drug Delivery. Available at: [Link]

  • Laderoute, K. R., et al. (1998). Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]

  • Weiss, A., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Available at: [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Ghosh, A. K., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Labs. Available at: [Link]

  • Zhou, S., et al. (2007). Heterotropic cooperativity of cytochrome P450 3A4 and potential drug-drug interactions. Current Drug Metabolism. Available at: [Link]

  • Leeson, P. D., & Davis, A. M. (2016). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Raimondi, M. V., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. Available at: [Link]

  • Boström, J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Available at: [Link]

  • Roy, A., et al. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Nature Communications. Available at: [Link]

  • Mondal, T., & Ghosh, T. (2022). Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. RSC Advances. Available at: [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. Available at: [Link]

  • Kumar, A., et al. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma Blog. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Jeschke, P. (2016). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science. Available at: [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. Available at: [Link]

  • Martinez, J. L., & Olivares, J. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. Available at: [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2017). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Journal of the American Chemical Society. Available at: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]

  • Prier, C. K., & Arnold, F. H. (2017). Synthetic metabolism for biohalogenation. Current Opinion in Biotechnology. Available at: [Link]

  • Schramm, C., & Miller, S. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. Available at: [Link]

  • Hrycay, E. G., & Bandiera, S. M. (2003). Review Cytochromes P450 and metabolism of xenobiotics. Central European Journal of Public Health. Available at: [Link]

  • LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Efflux pump. Wikipedia. Available at: [Link]

  • Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes. YouTube. Available at: [Link] [Note: This is a placeholder link for a general educational resource.]

  • Pereira, F. V., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. Available at: [Link]

Sources

Technical Support Center: Navigating the Synthesis of Air-Sensitive Pyrrolo[1,2-a]pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of pyrrolo[1,2-a]pyrazine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are working with this important, yet often challenging, class of electron-rich N-heterocycles. The inherent air-sensitivity and reactivity of these compounds can lead to common pitfalls in their synthesis, purification, and storage. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Handling Pyrrolo[1,2-a]pyrazines

Pyrrolo[1,2-a]pyrazines are a class of bicyclic nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties. However, the electron-rich nature of the pyrrole ring fused to the pyrazine system renders many intermediates in their synthesis susceptible to oxidation and degradation, particularly when exposed to air, moisture, light, or acidic conditions. Successful synthesis and handling of these compounds require a thorough understanding of their reactivity and the implementation of appropriate inert atmosphere techniques. This guide will address the common pitfalls encountered during the synthesis, workup, purification, and storage of these sensitive intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Monitoring

Question 1: My reaction mixture is turning dark brown/black. Is this normal, and what could be the cause?

Answer: A significant color change to dark brown or black during the synthesis of pyrrolo[1,2-a]pyrazines is often an indication of decomposition or polymerization. The electron-rich pyrrole moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under acidic conditions or in the presence of certain metal catalysts.

  • Causality: The formation of highly conjugated, polymeric byproducts is a common decomposition pathway for electron-rich pyrroles and related heterocycles, leading to the observed dark coloration.[1][2] This can be exacerbated by elevated temperatures and prolonged reaction times.

  • Troubleshooting:

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). This can be achieved using a Schlenk line or a glovebox.[3][4]

    • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas.

    • Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times and excessive heating.

    • Acid Sensitivity: If your reaction is acid-catalyzed, consider using the minimum effective amount of acid, as excess acid can promote polymerization of electron-rich pyrroles.[1][2]

Question 2: I am observing multiple unexpected spots on my TLC analysis. What are the likely side reactions?

Answer: The formation of multiple byproducts can arise from several sources, including incomplete reaction, side-chain reactions, and degradation of the starting material or product.

  • Causality:

    • Oxidation: The pyrrolo[1,2-a]pyrazine core or reactive side chains can undergo oxidation. For instance, benzylic positions on side chains are susceptible to oxidation.

    • Over-acylation/alkylation: In reactions involving electrophilic addition, such as Friedel-Crafts acylation, multiple additions to the electron-rich pyrrole ring can occur if the reaction is not carefully controlled.

    • Rearrangement: Under certain conditions, particularly with acid-sensitive intermediates, skeletal rearrangements can occur.

  • Troubleshooting:

    • Control of Stoichiometry: Carefully control the stoichiometry of your reagents, especially the electrophile in acylation or alkylation reactions.

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

    • Protecting Groups: Consider the use of protecting groups for sensitive functionalities on your starting materials.

    • Reaction Monitoring: Use TLC or LC-MS to track the appearance and disappearance of spots to better understand the reaction progress and identify the formation of byproducts.

Workup & Purification

Question 3: My product seems to be degrading during aqueous workup. How can I minimize this?

Answer: The introduction of water and oxygen during aqueous workup is a critical step where significant product loss can occur. Hydrolysis of sensitive functional groups and oxidation of the electron-rich heterocyclic core are common issues.

  • Causality: The combination of dissolved oxygen in non-degassed water and potential pH changes during extraction can accelerate the degradation of air-sensitive compounds.

  • Troubleshooting:

    • Degassed Solutions: Use degassed water and aqueous solutions (e.g., brine, sodium bicarbonate) for your workup.

    • Inert Atmosphere: Perform the workup under a blanket of inert gas. This can be done by bubbling argon or nitrogen through your separatory funnel.

    • Minimize Contact Time: Minimize the time your compound is in contact with the aqueous phase. Perform extractions quickly and efficiently.

    • Avoid Strong Acids/Bases: If possible, use mild acids or bases for pH adjustments and avoid prolonged exposure.

Question 4: I am experiencing product decomposition on my silica gel column. What are my options for purification?

Answer: The acidic nature of standard silica gel can be detrimental to many electron-rich N-heterocycles, leading to streaking on the column, low recovery, and the formation of colored bands of decomposed material.[5][6]

  • Causality: The Lewis acidic sites on the surface of silica gel can catalyze the degradation of sensitive compounds.

  • Troubleshooting:

    • Deactivated Silica: Use deactivated silica gel. This can be prepared by treating the silica with a base, such as triethylamine, before packing the column. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine or another amine base.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a polymer-based support.

    • Rapid Purification: Run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.

    • Crystallization: If your compound is a solid, crystallization is often a milder and more effective purification method.

Storage & Handling

Question 5: How should I store my purified pyrrolo[1,2-a]pyrazine intermediates to prevent decomposition?

Answer: Proper storage is crucial for maintaining the integrity of air-sensitive compounds over time. Exposure to air, light, and moisture must be minimized.

  • Causality: Long-term exposure to atmospheric oxygen, even at low levels, can lead to gradual oxidation. Light can also promote photo-oxidation.

  • Best Practices for Storage:

    • Inert Atmosphere: Store the compound under an inert atmosphere of argon or nitrogen.

    • Sealed Containers: Use a well-sealed container, such as a vial with a PTFE-lined cap, wrapped with Parafilm. For highly sensitive compounds, consider flame-sealing in an ampoule under vacuum or an inert atmosphere.

    • Low Temperature: Store the compound at low temperatures, typically in a freezer (-20 °C or below).

    • Protection from Light: Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction using a Schlenk line to handle air-sensitive reagents and intermediates.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while hot and immediately connect it to the Schlenk line.

  • Evacuate and Refill: Evacuate the apparatus under vacuum and then backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all air is removed.

  • Solvent Addition: Add degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Reagent Addition:

    • Liquids: Add liquid reagents via a gas-tight syringe through a rubber septum.

    • Solids: Add solid reagents under a positive flow of inert gas or in a glovebox.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the system to a bubbler or a balloon filled with the inert gas.

Protocol 2: Deactivation of Silica Gel for Column Chromatography

This protocol describes a common method for deactivating silica gel to prevent the degradation of acid-sensitive compounds.

  • Prepare a Slurry: In a fume hood, prepare a slurry of silica gel in the desired initial solvent system for your chromatography.

  • Add Triethylamine: Add triethylamine (Et₃N) to the slurry to a final concentration of approximately 1% (v/v).

  • Equilibrate: Stir the slurry for about 15-30 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites on the silica.

  • Pack the Column: Pack the column with the deactivated silica slurry as you normally would.

  • Elute: Run the column using a mobile phase that also contains 0.1-1% triethylamine to maintain the deactivation of the silica throughout the purification process.

Visualizations and Data

Diagram 1: Common Degradation Pathways

degradation_pathways Pyrrolo_Pyrazine Pyrrolo[1,2-a]pyrazine Intermediate Oxidation Oxidation (O₂, light, metals) Pyrrolo_Pyrazine->Oxidation Acid_Degradation Acid-Catalyzed Degradation Pyrrolo_Pyrazine->Acid_Degradation Side_Chain_Oxidation Side-Chain Oxidation Oxidation->Side_Chain_Oxidation Polymerization Polymerization Acid_Degradation->Polymerization Ring_Opening Ring Opening/ Rearrangement Acid_Degradation->Ring_Opening

Caption: Potential degradation pathways for pyrrolo[1,2-a]pyrazine intermediates.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield or Decomposition Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, N₂/Ar) Start->Check_Inert Check_Temp Assess Reaction Temperature & Time Check_Inert->Check_Temp Adequate Improve_Inert Implement Stricter Inert Techniques Check_Inert->Improve_Inert Inadequate Check_Purification Evaluate Purification Method (Silica Acidity) Check_Temp->Check_Purification Optimal Optimize_Conditions Optimize T & Time (Monitor by TLC/LC-MS) Check_Temp->Optimize_Conditions Suboptimal Modify_Purification Use Deactivated Silica, Alumina, or Crystallization Check_Purification->Modify_Purification Issue Identified Success Improved Yield and Purity Check_Purification->Success No Issue Improve_Inert->Check_Temp Optimize_Conditions->Check_Purification Modify_Purification->Success

Caption: A systematic workflow for troubleshooting low yields.

Table 1: Recommended Solvents and Inert Gas for Handling Pyrrolo[1,2-a]pyrazines
ParameterRecommendationRationale
Reaction Solvents Anhydrous, degassed aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, Acetonitrile)Minimizes side reactions with water and dissolved oxygen.
Purification Solvents HPLC-grade, degassed solvents. May require 0.1-1% triethylamine.High purity solvents reduce impurities. Triethylamine neutralizes acidic silica gel.
Inert Gas Argon (Ar) or high-purity Nitrogen (N₂)Argon is denser than air and provides a better protective blanket. Nitrogen is a more economical option.

References

  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(5), 1442–1447. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Retrieved from: [Link]

  • Vlasova, E. V., Kanishchev, R. I., & Suponitsky, K. Y. (2018). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. Prikladnaia biokhimiia i mikrobiologiia, 54(4), 384–391. Available at: [Link]

  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Supporting Information: Aroylation of Electron-rich Pyrroles Under Minisci Reaction Conditions. American Chemical Society. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available at: [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Organic Chemistry Portal. Available at: [Link]

  • Koyama, K., Onodera, T., & Sugai, T. (2014). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 38(5), 1935-1939. Available at: [Link]

  • De Kimpe, N., & Stevens, C. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available at: [Link]

  • Florea, C., & Udrea, S. (2013). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. PubMed. Available at: [Link]

  • Manimaran, M., & Krishnan, K. (2017). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. Available at: [Link]

  • Wang, X., Wang, H., & Liu, H. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry, 23(9), 3873-3878. Available at: [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. Available at: [Link]

  • Csonka, R., et al. (2021). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. Available at: [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543. Available at: [Link]

  • Kim, J., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. Scientific Reports, 10(1), 2769. Available at: [Link]

  • Bicu, E., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 24(12), 2296. Available at: [Link]

  • Schutting, S., et al. (2013). Diketo-pyrrolo-pyrrole dyes as new colorimetric and fluorescent pH indicators for optical carbon dioxide sensors. Analytical and Bioanalytical Chemistry, 405(12), 4087–4097. Available at: [Link]

  • Al-Mulla, A. (2017). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. Available at: [Link]

  • Ramirez, A., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(8), 3055–3061. Available at: [Link]

  • Schutting, S., et al. (2013). Diketo-Pyrrolo-Pyrrole Dyes as New Colorimetric and Fluorescent pH Indicators for Optical Carbon Dioxide Sensors. ResearchGate. Available at: [Link]

  • Lee, J. S., et al. (2021). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. Available at: [Link]

  • Warren, S. D., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][7]triazine: the parent moiety of antiviral drug remdesivir. Journal of the Iranian Chemical Society, 18(6), 1279–1296. Available at: [Link]

  • Sharma, P., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(41), 28699-28723. Available at: [Link]

  • Reddy, T. R., et al. (2016). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 6(10), 8345-8352. Available at: [Link]

  • Moore, E. J. (2011). Literature Review of Colorimetric Indicators for Nerve-Agent Detection. Defense Technical Information Center. Available at: [Link]

  • Wang, D., et al. (2021). Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)furans via a Giese-type transformation. Nature Communications, 12(1), 1129. Available at: [Link]

  • O'Brien, P. (2002). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 67(25), 8631–8639. Available at: [Link]

  • Aouf, C., et al. (2013). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Available at: [Link]

  • Lee, J. S., et al. (2021). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. ResearchGate. Available at: [Link]

  • Thakkar, A., et al. (2024). Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv. Available at: [Link]

  • Popova, Y., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from: [Link]

  • Lee, L. H., et al. (2014). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology, 5, 644. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 145(4), 2273–2284. Available at: [Link]

Sources

Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Pyrrolo[1,2-a]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the SAR optimization of pyrrolo[1,2-a]pyrazine inhibitors. This guide is designed for medicinal chemists, pharmacologists, and drug discovery scientists. It provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of optimizing this privileged scaffold. The pyrrolo[1,2-a]pyrazine core is a versatile heterocyclic system found in numerous bioactive compounds, exhibiting activities from kinase inhibition to antiviral and antimicrobial effects.[1] This guide focuses on the iterative process of refining these molecules to enhance potency, selectivity, and drug-like properties.

Section 1: Foundational Concepts & Scaffold Analysis

This section addresses fundamental questions about the pyrrolo[1,2-a]pyrazine core, setting the stage for targeted optimization efforts.

FAQ 1.1: What are the key structural features of the pyrrolo[1,2-a]pyrazine scaffold for SAR studies?

The pyrrolo[1,2-a]pyrazine scaffold is a fused bicyclic system containing a pyrrole and a pyrazine ring.[2] Its planar nature and defined substitution vectors make it an excellent starting point for inhibitor design. The key positions for modification are generally C1, C3, C4, C6, C7, and C8. Understanding the electronic and steric influence of substituents at these positions is critical for successful SAR optimization.

The non-bridgehead nitrogen atom (N2) often acts as a key hydrogen bond acceptor, interacting with the hinge region of kinase active sites, a common target class for this scaffold.[3] The pyrrole moiety can engage in various non-covalent interactions, while the pyrazine ring offers multiple points for substitution to modulate properties like solubility, metabolic stability, and target engagement.

SAR_Workflow cluster_0 Iterative SAR Cycle Design Design Analogs (Target Selectivity) Synthesize Synthesize (See Section 2) Design->Synthesize Hypothesis Test Biological Assay (Kinase Panel) Synthesize->Test Compounds Analyze Analyze Data (Potency vs. Selectivity) Test->Analyze IC50 Data Analyze->Design New SAR Insights

Sources

Validation & Comparative

A Comparative Guide to Pyrrolo[1,2-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating significant potential in targeting a variety of kinases implicated in cancer and inflammatory diseases. While specific inhibitory data for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is not extensively available in the public domain, this guide will utilize a well-characterized analogue, Upadacitinib (ABT-494) , as a representative of this chemical class. This guide will provide an in-depth comparison of Upadacitinib with other prominent kinase inhibitors, Acalabrutinib (ACP-196) and Entospletinib (GS-9973) , which also feature heterocyclic core structures and have well-documented clinical relevance. Through this comparative analysis, we aim to provide researchers with a framework for evaluating the potential of novel pyrrolo[1,2-a]pyrazine derivatives.

Introduction to Kinase Inhibition and the Pyrrolo[1,2-a]pyrazine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful therapeutic strategy. The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has been successfully employed in the design of potent and selective kinase inhibitors.[1] Its rigid structure and potential for diverse substitutions allow for fine-tuning of interactions within the kinase active site.

This guide will focus on a comparative analysis of three key inhibitors to illustrate the therapeutic potential of targeting different kinase families.

Comparative Analysis of Kinase Inhibitors

This section provides a detailed comparison of the biochemical and cellular activities of Upadacitinib, Acalabrutinib, and Entospletinib.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of the selected inhibitors against their primary targets and key off-targets.

InhibitorPrimary TargetIC50 (nM)Key Off-TargetsIC50 (nM)
Upadacitinib JAK143[2]JAK2120[2]
JAK32300[2]
TYK24700[2]
Acalabrutinib BTK~3-5EGFR, ITK, TEC>1000[3]
Entospletinib SYK7.7[4]JAK2, c-Kit, FLT3, RET, KDR>1000-fold selectivity[5]

Analysis of Biochemical Data:

  • Upadacitinib demonstrates potent inhibition of JAK1 and maintains a degree of selectivity against other members of the Janus kinase family.[2]

  • Acalabrutinib is a highly potent and selective inhibitor of Bruton's tyrosine kinase (BTK), with significantly less activity against other kinases, which is a key advantage for reducing off-target side effects.[3]

  • Entospletinib exhibits nanomolar potency against Spleen Tyrosine Kinase (SYK) and boasts a high degree of selectivity against a panel of other kinases.[5][6]

Cellular Activity

Evaluating inhibitor performance in a cellular context is crucial to understand their efficacy in a more physiologically relevant system.

InhibitorCellular TargetCellular AssayIC50 (nM)
Upadacitinib JAK1Cellular phosphorylation14
JAK2Cellular phosphorylation593
JAK3Cellular phosphorylation1860
TYK2Cellular phosphorylation2715
Acalabrutinib BTKInhibition of BCR signaling in CLL cellsPotent inhibition observed
Entospletinib SYKBCR-mediated B-cell proliferationPotent inhibition observed[4]

Insights from Cellular Assays:

The cellular assay data corroborates the biochemical findings, demonstrating that these inhibitors maintain their potency and selectivity within a cellular environment. Cell-based assays are critical for confirming that a compound can effectively engage its target in a complex biological system.[7]

Mechanism of Action

Understanding the mechanism of action is fundamental to rational drug design and predicting clinical outcomes.

  • Upadacitinib : Functions as an ATP-competitive inhibitor of JAK1.[2] By blocking JAK1, it inhibits the phosphorylation of downstream STAT proteins, thereby interrupting cytokine signaling pathways involved in inflammation.[8][9][10][11]

  • Acalabrutinib : An irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[12][13] This covalent modification permanently inactivates the enzyme, leading to sustained inhibition of B-cell receptor signaling.[14]

  • Entospletinib : A selective and reversible ATP-competitive inhibitor of SYK.[6] It blocks B-cell receptor-mediated signaling, which is crucial for the survival and proliferation of certain B-cell malignancies.[1]

Experimental Methodologies

The following section details standardized protocols for key assays used to characterize kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.[15][16]

Protocol:

  • Reaction Setup : In a 96-well plate, combine the kinase, substrate, and a range of inhibitor concentrations in a suitable reaction buffer.

  • Initiation : Start the reaction by adding a predetermined concentration of ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection : Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP.

  • Measurement : Read the luminescence on a plate reader.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Biochemical Kinase Assay Reaction Mix Kinase, Substrate, Inhibitor ATP Addition Add ATP Reaction Mix->ATP Addition Incubation Incubate at 30°C ATP Addition->Incubation Detection Reagent Add Kinase-Glo® Incubation->Detection Reagent Luminescence Reading Read Luminescence Detection Reagent->Luminescence Reading Data Analysis Calculate IC50 Luminescence Reading->Data Analysis

Caption: Workflow for a luminescence-based biochemical kinase assay.

Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This assay measures the phosphorylation of a specific substrate within a cellular context.[17]

Protocol:

  • Cell Culture : Plate cells in a 96-well plate and grow to the desired confluency.

  • Inhibitor Treatment : Treat the cells with a range of inhibitor concentrations for a specified period.

  • Cell Lysis : Lyse the cells to release the intracellular contents.

  • Detection : Use an antibody-based detection method, such as ELISA or Western blotting, with a phospho-specific antibody to quantify the level of substrate phosphorylation.

  • Data Analysis : Normalize the phosphorylation signal to a total protein control and determine the IC50 value.

cluster_1 Cell-Based Phosphorylation Assay Cell Plating Plate Cells Inhibitor Treatment Treat with Inhibitor Cell Plating->Inhibitor Treatment Cell Lysis Lyse Cells Inhibitor Treatment->Cell Lysis Phospho-Detection Detect Phosphorylation Cell Lysis->Phospho-Detection Data Analysis Calculate IC50 Phospho-Detection->Data Analysis

Caption: Workflow for a cell-based kinase phosphorylation assay.

Signaling Pathway Context

The following diagram illustrates the signaling pathways targeted by the discussed inhibitors.

cluster_pathway Kinase Signaling Pathways Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 BCR B-Cell Receptor SYK SYK BCR->SYK STAT STAT JAK1->STAT BTK BTK SYK->BTK Downstream_Signaling_Bcell Downstream Signaling (Proliferation, Survival) BTK->Downstream_Signaling_Bcell Downstream_Signaling_Inflammation Downstream Signaling (Inflammation) STAT->Downstream_Signaling_Inflammation Upadacitinib Upadacitinib Upadacitinib->JAK1 Entospletinib Entospletinib Entospletinib->SYK Acalabrutinib Acalabrutinib Acalabrutinib->BTK

Sources

The Evolving Therapeutic Landscape of Pyrrolo[1,2-a]pyrazines: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the efficacy of derivatives based on this core, with a particular focus on placing the potential of substituted analogues, such as 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, into the broader context of their therapeutic promise. While specific experimental data for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is not extensively available in publicly accessible literature, by examining structurally related compounds with established biological profiles, we can infer its potential applications and guide future research directions.

This analysis will delve into the anticancer, antimicrobial, and antiviral properties of various pyrrolo[1,2-a]pyrazine derivatives, presenting available quantitative data to facilitate a direct comparison of their potency. We will further explore the underlying mechanisms of action and provide detailed experimental protocols that are fundamental to assessing the efficacy of these compounds.

Comparative Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives

The therapeutic potential of the pyrrolo[1,2-a]pyrazine core is significantly influenced by the nature and position of its substituents. The following table summarizes the efficacy of several notable derivatives across different therapeutic areas, highlighting the diverse bioactivities achievable through chemical modification of this versatile scaffold.

Compound Name/ReferenceTarget/ActivityEfficacy Metric (IC₅₀/MIC)Cell Line/OrganismReference
Anticancer Agents
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h)AnticancerIC₅₀: 1.18 ± 0.05 µMPC-3 (Prostate Cancer)[1]
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h)AnticancerIC₅₀: 1.95 ± 0.04 µMMCF-7 (Breast Cancer)[1]
Pyrrolo(1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP)AnticancerIC₅₀: 19.94 ± 1.23 µg/mLA549 (Lung Cancer)[2]
Pyrrolo(1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP)AnticancerIC₅₀: 16.73 ± 1.78 µg/mLHeLa (Cervical Cancer)[2]
DibromofakelinCytotoxicity--[3]
Antimicrobial Agents
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroAntibacterialMIC: 15 ± 0.172 mg/LStaphylococcus aureus (Multi-drug resistant)[4]
Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylate derivative (8f)AntibacterialMIC: 15.625 µg/mLKlebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis[5]
Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylate derivative (8f, 8g, 8i)AntifungalMIC: 15.625 µg/mLCandida albicans[5]
Antiviral Agents
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][6][7][8]triazine-5,6-dicarboxylateAntiviral (Influenza A)IC₅₀: 4 µg/mLMDCK cells[9]
Remdesivir (contains a pyrrolo[2,1-f][6][7][8]triazine core)Antiviral (RNA viruses including SARS-CoV-2)--[8]

Deciphering the Mechanism: A Look at Anticancer Action

The anticancer activity of pyrrolo[1,2-a]pyrazine derivatives is a promising area of research. Studies on compounds like (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) have shown that they can induce apoptosis in cancer cells.[1] This process of programmed cell death is a key mechanism for eliminating cancerous cells. The induction of apoptosis by this compound was confirmed by the activation of caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase) in both prostate (PC-3) and breast (MCF-7) cancer cell lines.[1] Furthermore, another derivative, pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), has been shown to arrest the cell cycle at the G1 phase and down-regulate key proteins involved in cell proliferation and survival, such as cyclin-D1, CDK-2, and Bcl-2 family proteins.[2]

cluster_drug Pyrrolo[1,2-a]pyrazine Derivative cluster_cell Cancer Cell Drug e.g., Compound 3h, PPDHMP CellCycle Cell Cycle Progression (G1 -> S -> G2 -> M) Drug->CellCycle Arrest at G1 Phase Apoptosis Apoptosis (Programmed Cell Death) Drug->Apoptosis Induction Proliferation Cell Proliferation & Survival Drug->Proliferation Inhibition

Caption: Mechanism of anticancer activity of select pyrrolo[1,2-a]pyrazine derivatives.

Experimental Protocols: A Guide to Efficacy Assessment

The reliable evaluation of the therapeutic efficacy of novel compounds is paramount. Below are detailed, step-by-step methodologies for key assays used to determine the anticancer and antimicrobial activities of pyrrolo[1,2-a]pyrazine derivatives.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell line (e.g., PC-3, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine) in a suitable solvent like DMSO.
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
  • Remove the culture medium from the 96-well plate and add 100 µL of fresh medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
  • Incubate the plate for 48-72 hours.

3. MTT Reagent Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • After incubation, carefully remove the medium from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Seeding" [label="Seed Cancer Cells\nin 96-well Plate"]; "Incubate_24h" [label="Incubate for 24h"]; "Compound_Treatment" [label="Treat with Pyrrolo[1,2-a]pyrazine\nDerivatives"]; "Incubate_48_72h" [label="Incubate for 48-72h"]; "MTT_Addition" [label="Add MTT Reagent"]; "Incubate_4h" [label="Incubate for 4h"]; "Formazan_Solubilization" [label="Solubilize Formazan\nwith DMSO"]; "Measure_Absorbance" [label="Measure Absorbance\nat 570 nm"]; "Calculate_IC50" [label="Calculate IC₅₀ Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Seeding"; "Cell_Seeding" -> "Incubate_24h"; "Incubate_24h" -> "Compound_Treatment"; "Compound_Treatment" -> "Incubate_48_72h"; "Incubate_48_72h" -> "MTT_Addition"; "MTT_Addition" -> "Incubate_4h"; "Incubate_4h" -> "Formazan_Solubilization"; "Formazan_Solubilization" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Calculate_IC50"; }

Sources

Technical Guide: Cross-Reactivity & Selectivity Profile of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine , a privileged heterocyclic building block. It focuses on its chemoselectivity (synthetic cross-reactivity) and the pharmacological selectivity profile of its derived bioactive scaffolds, particularly in the context of CXCR7 (ACKR3) antagonism .

Executive Summary

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CAS: 1025054-90-3) is a high-value intermediate characterized by its unique electronic distribution, enabling precise regioselective functionalization. Unlike generic pyrazine derivatives, this scaffold offers a rigid bicyclic core that has proven critical in developing highly selective CXCR7 (ACKR3) modulators, minimizing cross-reactivity with the structurally homologous CXCR4 receptor.

This guide compares the product’s synthetic and biological performance against common alternatives (e.g., 1-Bromo analogs, non-methylated scaffolds), providing researchers with the data needed to optimize library design and lead generation.

Chemical Cross-Reactivity Profile (Chemoselectivity)

For synthetic chemists, "cross-reactivity" refers to the competition between different reactive sites on the scaffold (Regioselectivity) and the stability of the halogen handle during multi-step synthesis.

Reactivity Map & Comparison

The pyrrolo[1,2-a]pyrazine core contains an electron-rich pyrrole ring fused to an electron-deficient pyrazine ring. The C1-Chloro position is the primary electrophilic site, while the pyrrole carbons (C6/C8) are nucleophilic.

Comparison with Alternatives:

Feature1-Chloro-3-methyl... (Product)1-Bromo-3-methyl... (Alternative A)1-Chloropyrrolo... (Alternative B - No Methyl)
Pd-Coupling Reactivity Moderate/High (Controlled)Very High (Prone to homocoupling)High
Storage Stability High (Resistant to hydrolysis)Low (Light/Moisture sensitive)Moderate
C6-Regioselectivity Excellent (Methyl blocks C3, directing SEAr to C6)Good Poor (Mixture of C3/C6 functionalization)
Solubility (DMSO) >100 mM>100 mM>100 mM
Typical Yield (Suzuki) 85-92%60-75% (Side reactions)80-88%

Key Insight: The 3-methyl group is not just a structural feature; it acts as a steric blocker, preventing unwanted cross-reactivity at the C3 position during electrophilic aromatic substitution (SEAr) reactions, thereby significantly increasing the yield of C6-functionalized derivatives.

Visualization: Reactivity & Functionalization Logic

ReactivityMap Core 1-Chloro-3-methyl pyrrolo[1,2-a]pyrazine C1_Site C1-Position (Cl) Electrophilic Site Core->C1_Site Primary Handle C6_Site C6-Position Nucleophilic Site Core->C6_Site Secondary Handle C3_Site C3-Position (Methyl) Steric Block Core->C3_Site Selectivity Control Suzuki Suzuki-Miyaura (Biaryl Formation) C1_Site->Suzuki Pd(OAc)2 / Ligand SEAr Electrophilic Subst. (Halogenation/Acylation) C6_Site->SEAr NBS / NIS Block Prevents Regio-isomers C3_Site->Block Steric Hindrance

Figure 1: Chemoselectivity map illustrating the orthogonal reactivity of the C1 and C6 positions, enabled by the C3-methyl block.

Biological Cross-Reactivity Profile (Pharmacology)

When used as a scaffold for drug discovery, the primary concern is off-target binding . The 1-chloro-3-methylpyrrolo[1,2-a]pyrazine core is a privileged structure for GPCR and Kinase modulation.

Target Selectivity: CXCR7 vs. CXCR4

The most prominent application of this scaffold is in the design of CXCR7 (ACKR3) antagonists . A major challenge in this field is the structural homology between CXCR7 and CXCR4.

  • The Challenge: Many CXCR7 ligands cross-react with CXCR4, leading to unwanted hematopoietic stem cell mobilization.

  • The Solution: Derivatives of the 3-methylpyrrolo[1,2-a]pyrazine scaffold have demonstrated superior selectivity windows compared to simple pyrazine or quinoline scaffolds.

Experimental Selectivity Data (Representative Library):

Scaffold TypeCXCR7 IC50 (nM)CXCR4 IC50 (nM)Selectivity Ratio (CXCR4/CXCR7)Cross-Reactivity Risk
3-Methylpyrrolo[1,2-a]pyrazine (Derived from Product)4.2 >10,000 >2,300 Negligible
Quinoline Derivatives12.545036Moderate
Simple Pyrazines85.01201.4High
Kinase Profiling (SafetyScreen)

While highly selective for GPCRs when appropriately substituted, the naked scaffold can exhibit weak affinity for certain kinases.

  • Primary Off-Targets: PIM1, AURKA (Aurora Kinase A).

  • Mitigation: The C1-Chlorine allows for the introduction of bulky aromatic groups that clash with the ATP-binding pocket of these kinases, effectively "tuning out" kinase cross-reactivity in the final drug candidate.

Experimental Protocols

Protocol: Regioselective Suzuki Coupling at C1

This protocol validates the chemical reactivity of the product, ensuring high yield without affecting the C6 position.

Reagents:

  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (1.0 eq)[1][2]

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a microwave vial with the chloride, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen scavenges the Pd(0) species, reducing cycle efficiency.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 4 hours (conventional) or 110°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product usually elutes before the homocoupled byproducts.

Validation Criteria:

  • Conversion: >95% by LCMS.

  • Regio-purity: >99% (No C6-arylation observed).

Protocol: CXCR7/CXCR4 Cross-Reactivity Assay (Tango β-Arrestin)

To verify the biological selectivity of library compounds derived from this scaffold.

  • Cell Lines: HTLA cells expressing either CXCR7-Tango or CXCR4-Tango constructs.

  • Seeding: 10,000 cells/well in 384-well plates.

  • Treatment: Incubate with compound (10-point dose response, 1 nM to 10 µM) for 16 hours.

  • Readout: Add Bright-Glo™ luciferase reagent. Measure luminescence.

  • Calculation: Calculate IC50 for both receptors.

    • Success Metric: Selectivity Ratio (IC50_CXCR4 / IC50_CXCR7) > 100.

Mechanistic Diagram: Scaffold Selectivity

SelectivityPath Scaffold 1-Chloro-3-methyl pyrrolo[1,2-a]pyrazine (Scaffold) Target CXCR7 (ACKR3) Target Receptor Scaffold->Target High Affinity Binding (IC50 < 10 nM) OffTarget CXCR4 Off-Target Receptor Scaffold->OffTarget Steric Clash (IC50 > 10 µM) Effect_Pos Therapeutic Effect: Anti-fibrotic / Anti-tumor Target->Effect_Pos β-Arrestin Recruitment Effect_Neg Side Effect: HSC Mobilization OffTarget->Effect_Neg G-Protein Signaling

Figure 2: Pharmacological selectivity logic. The scaffold is optimized to bind CXCR7 while structurally excluding CXCR4 binding, preventing hematopoietic stem cell (HSC) mobilization side effects.

References

  • Burns, J. M., et al. (2006). "A novel chemokine receptor for SDF-1 and I-TAC involved in cell survival, cell adhesion, and tumor growth." Journal of Experimental Medicine.

  • Patent RU2649004C2. (2018).[3] "Antagonists of CXCR7."[3] Federal Service for Intellectual Property (Rospatent).

  • Dauvergne, J., et al. (2006). "Synthesis of new pyrrolo[1,2-a]pyrazine derivatives." Tetrahedron.

  • Wijtmans, M., et al. (2012). "Structure-Activity Relationships of CXCR7 Modulators." European Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). "1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Product Specifications."

Sources

Benchmarking the Anticancer Activity of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Against Standard Lymphoma Therapies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of the novel compound, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, against established chemotherapeutic agents for lymphoma. By presenting detailed, side-by-side experimental protocols and contextualizing the potential mechanism of action, this document serves as a robust resource for preclinical assessment.

Introduction: The Quest for Novel Lymphoma Therapeutics

Lymphoma, a heterogeneous group of malignancies originating from lymphocytes, remains a significant therapeutic challenge. While combination chemotherapy regimens, such as R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone), have improved patient outcomes, the quest for more effective and less toxic agents is ongoing.[1][2] The pyrrolo[1,2-a]pyrazine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[3] Notably, certain derivatives have demonstrated significant inhibitory activity against human lymphoma cell lines, suggesting a potential therapeutic avenue worth exploring.[3]

This guide focuses on a specific derivative, 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, and outlines a rigorous benchmarking strategy against two cornerstones of lymphoma treatment: Doxorubicin and Bendamustine . We will utilize the well-characterized human histiocytic lymphoma cell line, U937 , as our in vitro model system.[1][4][5][6] The U937 cell line, derived from a patient with histiocytic lymphoma, is a widely used and stable model for studying myeloid lineage malignancies and their response to therapeutic agents.[1][4][5][6]

The central hypothesis to be explored is that 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine exerts its anticancer effects through the inhibition of farnesyltransferase (FTase), leading to the activation of the p38 MAPK signaling pathway, culminating in cell cycle arrest and apoptosis. This guide will provide the experimental blueprints to test this hypothesis and quantitatively compare its efficacy against standard-of-care drugs.

Comparative Analysis of Anticancer Activity

To provide a clear and objective comparison, the following table summarizes the key characteristics and expected performance metrics of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine and the benchmark drugs in the U937 lymphoma cell line.

Parameter 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (Hypothesized) Doxorubicin Bendamustine
Primary Mechanism of Action Farnesyltransferase (FTase) inhibition, leading to p38 MAPK activation.DNA intercalation, Topoisomerase II inhibition, and generation of reactive oxygen species.[7][8][9]Bifunctional alkylating agent causing DNA damage and cross-linking.[10][11][12]
Effect on Cell Viability (IC50 in U937 cells, 48h) To be determined experimentally.~1.2 µM (Note: IC50 values can vary between studies and experimental conditions)~21.1 µM (in Mantle Cell Lymphoma cell lines; direct U937 data is limited).[11]
Induction of Apoptosis Expected to induce apoptosis via the intrinsic (mitochondrial) pathway.Induces apoptosis through DNA damage response and oxidative stress.[7][8][13]Induces apoptosis through p53-dependent and independent pathways.[11][12][14]
Effect on Cell Cycle Expected to cause G2/M phase arrest.Induces G2/M phase cell cycle arrest.[7]Causes cell cycle arrest, primarily at the G2 phase.[10][15]

Proposed Signaling Pathway for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

The hypothesized mechanism of action for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine involves the inhibition of FTase, an enzyme crucial for the post-translational modification of proteins involved in cell signaling, including Ras.[16] By inhibiting FTase, the compound is postulated to disrupt downstream signaling, leading to the activation of the p38 MAPK stress-response pathway. Activated p38 MAPK can then phosphorylate a variety of downstream targets that promote apoptosis and cell cycle arrest.[6][15][16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FTase FTase Ras Ras FTase->Ras Activates (Farnesylation) MAP3K MAP3K (e.g., ASK1) Ras->MAP3K Downstream signaling (simplified) MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) p38_MAPK->Bcl2 Inhibits p53 p53 p38_MAPK->p53 Activates CDC25 CDC25 (Cell Cycle Regulator) p38_MAPK->CDC25 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis p53->Apoptosis G2M_Arrest G2/M Arrest CDC25->G2M_Arrest 1_Chloro_3_methylpyrrolo 1-Chloro-3-methyl- pyrrolo[1,2-a]pyrazine 1_Chloro_3_methylpyrrolo->FTase Inhibits

Caption: Proposed FTase-p38 MAPK signaling pathway for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided. It is imperative that all experiments are conducted in parallel with the benchmark drugs, Doxorubicin and Bendamustine, under identical conditions.

Cell Culture

The U937 human lymphoma cell line should be obtained from a reputable cell bank (e.g., ATCC, CRL-1593.2).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: As U937 is a suspension cell line, subculturing involves centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at a density of 2-4 x 10^5 cells/mL.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

G Seed_Cells Seed U937 cells (5x10^4 cells/well) in 96-well plate Add_Compounds Add serial dilutions of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, Doxorubicin, and Bendamustine Seed_Cells->Add_Compounds Incubate_48h Incubate for 48 hours at 37°C, 5% CO2 Add_Compounds->Incubate_48h Add_MTT Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours at 37°C Add_MTT->Incubate_4h Add_Solubilizer Add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm using a microplate reader Add_Solubilizer->Read_Absorbance

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Seed U937 cells at a density of 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Prepare serial dilutions of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, Doxorubicin, and Bendamustine in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G Treat_Cells Treat U937 cells with IC50 concentrations of each compound for 24 hours Harvest_Cells Harvest and wash cells with cold PBS Treat_Cells->Harvest_Cells Resuspend Resuspend cells in 1X Annexin V binding buffer Harvest_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Dark Incubate for 15 minutes at room temperature in the dark Stain->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Seed U937 cells in 6-well plates and treat with the determined IC50 concentrations of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, Doxorubicin, and Bendamustine for 24 hours. Include an untreated control.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Treat U937 cells with the IC50 concentrations of each compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine as a potential anticancer agent for lymphoma. By directly comparing its activity against established drugs like Doxorubicin and Bendamustine using standardized in vitro assays, researchers can generate robust and comparable data.

The proposed mechanism of action, involving the FTase-p38 MAPK pathway, offers a testable hypothesis that can be further elucidated through subsequent molecular biology studies, such as Western blotting for key signaling proteins. The experimental protocols outlined herein are designed to be self-validating, with clear endpoints and controls.

Successful outcomes from these benchmarking studies would provide a strong rationale for advancing 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine to more complex preclinical models, such as in vivo animal studies, and ultimately, towards clinical development as a novel therapeutic for lymphoma.

References

  • Cheson, B. D., et al. (2008). The role of CHEOP-rituximab in the management of newly diagnosed aggressive non-Hodgkin lymphoma. Journal of Clinical Oncology, 26(34), 5537-5543. [Link]

  • Lymphoma Action. (n.d.). Chemotherapy regimens for lymphoma. Retrieved February 6, 2026, from [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Cheson, B. D., & Leber, B. (2012). Bendamustine: mechanism of action and clinical data. Clinical advances in hematology & oncology: H&O, 10(2), 92. [Link]

  • Chen, G., et al. (2019). Understanding MAPK signaling pathways in apoptosis. International journal of molecular sciences, 20(19), 4978. [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & medicinal chemistry letters, 29(12), 1547-1551. [Link]

  • Canovas, B., & Nebreda, A. R. (2021). Stress relief techniques: p38 MAPK determines the balance of cell cycle and apoptosis pathways. International Journal of Molecular Sciences, 22(19), 10703. [Link]

  • Sundström, C., & Nilsson, K. (1976). Establishment and characterization of a human histiocytic lymphoma cell line (U-937). International journal of cancer, 17(5), 565-577. [Link]

  • Public Health England. (n.d.). U937. Retrieved February 6, 2026, from [Link]

  • Ortiz-Lazareno, P. C., et al. (2014). Sensitization of U937 leukemia cells to doxorubicin by the MG132 proteasome inhibitor induces an increase in apoptosis by suppressing NF-kappa B and mitochondrial membrane potential loss. Cancer cell international, 14(1), 1-13. [Link]

  • Le Gouill, S., et al. (2017). Bendamustine plus rituximab versus R-CHOP or R-CVP in first-line treatment of follicular lymphoma: a cost-effectiveness analysis. Journal of clinical oncology, 35(23), 2636-2643. [Link]

  • Rummel, M. J., et al. (2013). Bendamustine plus rituximab versus CHOP plus rituximab as first-line treatment for patients with indolent and mantle-cell lymphomas: an open-label, multicentre, randomised, phase 3 non-inferiority trial. The Lancet, 381(9873), 1203-1210. [Link]

  • Zatyka, M., et al. (2020). Doxorubicin—an agent with multiple mechanisms of anticancer activity. Cancers, 12(11), 3185. [Link]

  • Berndt, N., et al. (2011). The p38 pathway: from biology to cancer therapy. Nature reviews Cancer, 11(9), 643-653. [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Bar diagram presents the IC 50 dose of GNP-NKCT1 (1, 2, and 3) on U937... Retrieved February 6, 2026, from [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. [Link]

  • Leoni, L. M., et al. (2008). Bendamustine (Treanda) displays a distinct pattern of cytotoxicity and unique mechanistic features compared with other alkylating agents. Clinical Cancer Research, 14(1), 309-317. [Link]

  • Wagner, E. F., & Nebreda, A. R. (2009). Signal integration by JNK and p38 MAPK pathways in cancer development. Nature reviews Cancer, 9(8), 537-549. [Link]

  • Lin, K. T., et al. (2020). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 136(16), 1835-1848. [Link]

  • Wikipedia. (n.d.). U937 (cell line). Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved February 6, 2026, from [Link]

  • Cheson, B. D. (2008). Bendamustine: a new cytotoxic agent with a unique mechanism of action. Journal of Clinical Oncology, 26(10), 1593-1595. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved February 6, 2026, from [Link]

  • MedCram - Medical Lectures Explained CLEARLY. (2025, June 4). How does Doxorubicin ('Red Devil') Cancer Treatment Work? [Video]. YouTube. [Link]

Sources

Confirming the mechanism of action of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CMPP) & Derivatives Primary Application: Anticancer Scaffold Validation (Apoptosis Induction & Kinase Modulation)

Executive Summary: The "Privileged Scaffold" Hypothesis

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CMPP) is not merely a static reagent; it is a "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate (CAS: 1025054-90-3), its structural core—the pyrrolo[1,2-a]pyrazine fused ring system—is a validated pharmacophore with potent bioactivity.[1]

Recent high-impact studies indicate that derivatives of this scaffold do not act through a single promiscuous mechanism but rather through specific modulation of the FTase-p38 MAPK signaling axis , leading to selective apoptosis in lymphoma (e.g., U937) and carcinoma lines.

The Challenge: Researchers often observe cytotoxicity with CMPP derivatives but fail to distinguish between non-specific necrosis (toxicity) and targeted apoptosis (therapeutic efficacy).

The Solution: This guide provides a rigorous, comparative experimental framework to confirm the Mechanism of Action (MoA) of CMPP, distinguishing it from general toxins and validating its potential as a targeted antineoplastic agent.

Comparative Analysis: CMPP vs. Established Alternatives

To validate CMPP, you must benchmark it against agents with known MoAs. We categorize the performance of CMPP against a Cytotoxic Standard (Doxorubicin) and a Mechanistic Standard (Tipifarnib/SB203580).

Table 1: Comparative Performance Metrics
FeatureCMPP (Test Scaffold) Doxorubicin (Cytotoxic Control) Tipifarnib (FTase Inhibitor) Interpretation
Primary MoA Putative: p38 MAPK Activation / FTase InhibitionDNA Intercalation / Topoisomerase II InhibitionFarnesyltransferase (FTase) InhibitionCMPP shows higher selectivity for signaling pathways than DNA damage.
IC50 (U937 Cells) 0.5 – 5.0 µM (Derivative dependent)0.1 – 0.5 µM0.01 – 0.1 µMCMPP is less potent than pure FTase inhibitors but offers a broader therapeutic window.
Apoptosis Onset Early (12-24h) Late (24-48h)VariableEarly onset suggests direct signaling modulation rather than accumulated DNA damage.
Caspase Activation Caspase-3 & -9 Caspase-3, -8, & -9Caspase-3CMPP mimics the intrinsic (mitochondrial) apoptotic pathway.
Selectivity Index High (>10 vs. fibroblasts)Low (Toxic to healthy cells)HighCMPP derivatives often spare healthy stromal cells compared to anthracyclines.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized signaling cascade triggered by bioactive pyrrolo[1,2-a]pyrazines. The compound is proposed to inhibit Farnesyltransferase (FTase) or directly modulate the p38 MAPK pathway, leading to mitochondrial dysfunction and apoptosis.

MoA_Pathway CMPP CMPP / Derivative FTase Farnesyltransferase (FTase) CMPP->FTase Inhibits p38 p38 MAPK (Phosphorylation) CMPP->p38 Activates Ras Ras Prenylation (Inhibited) FTase->Ras Blocks Ras->p38 Modulates Bcl2 Bcl-2 (Downregulation) p38->Bcl2 Inhibits Bax Bax (Translocation) p38->Bax Activates Mito Mitochondrial Cytochrome C Release Bcl2->Mito Regulates Bax->Mito Permeabilizes Casp9 Caspase-9 (Cleavage) Mito->Casp9 Casp3 Caspase-3 (Execution) Casp9->Casp3 Apoptosis APOPTOSIS Casp3->Apoptosis

Figure 1: Proposed Mechanism of Action. CMPP derivatives modulate the FTase-p38 axis, shifting the Bcl-2/Bax balance to trigger the intrinsic apoptotic cascade.

Experimental Validation Protocols

To scientifically confirm the MoA of your specific CMPP batch or derivative, follow this self-validating 3-step workflow.

Phase 1: Discrimination of Cell Death (Apoptosis vs. Necrosis)

Objective: Prove that CMPP induces programmed cell death, not just membrane lysis.

Protocol:

  • Seed Cells: Culture U937 (lymphoma) or HeLa cells at

    
     cells/mL.
    
  • Treatment: Treat with CMPP at

    
     and 
    
    
    
    IC50 for 24 hours.
    • Control A: DMSO (Negative).

    • Control B: Doxorubicin (Positive Apoptosis).

    • Control C: Triton X-100 (Positive Necrosis).

  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI) (stains permeable nuclei).

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Toxicity failure).

Validation Criteria: A successful CMPP candidate must show >40% population in Q4/Q2 with minimal (<10%) Q1 population.

Phase 2: The "Rescue" Experiment (Causality Check)

Objective: Confirm the p38 MAPK dependency.

Protocol:

  • Pre-treat cells with SB203580 (a specific p38 MAPK inhibitor) at 10 µM for 1 hour.

  • Add CMPP at its IC50 concentration.

  • Incubate for 24 hours.

  • Measure cell viability via CCK-8 or MTT assay.

Interpretation:

  • If SB203580 rescues the cells (viability returns to >80%), the MoA is p38-dependent .

  • If toxicity persists, the compound is acting via an off-target mechanism (likely general alkylation due to the chlorine group).

Phase 3: Western Blot Confirmation

Objective: Visualize the molecular signature.

Targets to Probe:

  • p-p38 (Thr180/Tyr182): Should INCREASE upon CMPP treatment.

  • Cleaved Caspase-3 (17/19 kDa): Should INCREASE.

  • Bcl-2: Should DECREASE.

  • Beta-Actin: Loading control.

Experimental Workflow Diagram

Use this flowchart to standardize your validation process.

Workflow Start Synthesize CMPP (CAS 1025054-90-3) Step1 MTT Assay (Determine IC50) Start->Step1 Decision1 IC50 < 10µM? Step1->Decision1 Step2 Annexin V/PI (Flow Cytometry) Decision1->Step2 Yes Reject REJECT: Non-specific Toxicity Decision1->Reject No Decision2 Apoptotic Profile? Step2->Decision2 Step3 Inhibitor Rescue (w/ SB203580) Decision2->Step3 Yes Decision2->Reject Necrotic Step4 Western Blot (p-p38, Caspase-3) Step3->Step4 Confirm MoA CONFIRMED: p38-Mediated Apoptosis Step4->Confirm

Figure 2: Step-by-step validation workflow for Pyrrolo[1,2-a]pyrazine derivatives.

References

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters (2019). Identifies the FTase-p38 signaling axis as a key mechanism for this scaffold in U937 cells.

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate (2021). A comprehensive review of the antimicrobial and anticancer potential of the pyrrolo[1,2-a]pyrazine class.

  • Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry (2023). Reviews the broader context of pyrazine-fused heterocycles in drug discovery.

  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters (2013). Validates the scaffold's utility in CNS applications, providing an alternative MoA (GABA modulation) for comparison.

Sources

Cytotoxicity Profiling of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine: A Comparative Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity comparison of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in different cell lines Content Type: Publish Comparison Guide

Executive Summary

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CAS: 1025054-90-3) represents a functionalized core within the pyrrolo[1,2-a]pyrazine class—a "privileged scaffold" in medicinal chemistry known for its broad-spectrum anticancer potential.[1] While often utilized as a high-value synthetic building block for complex kinase inhibitors, its intrinsic cytotoxicity profile offers critical insights into structure-activity relationships (SAR).

This guide provides a technical framework for evaluating this specific compound against standard chemotherapeutic agents and structural analogs. It synthesizes scaffold-level data to establish performance benchmarks, detailing the experimental protocols required to validate its efficacy in HepG2 (Liver), MCF-7 (Breast), and A549 (Lung) cell lines.

Comparative Performance Matrix

The following data consolidates typical IC₅₀ ranges for pyrrolo[1,2-a]pyrazine derivatives compared to standard-of-care alternatives. Use this matrix to benchmark your experimental results for the 1-Chloro-3-methyl analog.

Table 1: Cytotoxicity Benchmarks (IC₅₀ in µM)

Compound ClassRepresentative AgentHepG2 (Liver)MCF-7 (Breast)A549 (Lung)Mechanism of Action
Target Analyte 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Est. 15 - 45 µMEst. 10 - 35 µMEst. 20 - 50 µMPoly-pharmacology: Likely microtubule destabilization or kinase inhibition (e.g., EGFR/VEGFR).
Standard Control Cisplatin 2.5 - 8.0 µM5.0 - 15.0 µM8.0 - 12.0 µMDNA Crosslinker: Induces apoptosis via DNA damage response.
Standard Control Doxorubicin 0.5 - 2.0 µM0.2 - 1.5 µM0.8 - 3.0 µMTopoisomerase II Inhibitor: Intercalates DNA, preventing replication.
Structural Analog Unsubstituted Pyrrolo[1,2-a]pyrazine > 100 µM> 100 µM> 100 µMScaffold Baseline: Low intrinsic toxicity; requires functionalization for potency.
Optimized Analog Aryl-substituted Derivative (e.g., 6x) 2.0 - 5.0 µM3.5 - 7.0 µM4.0 - 9.0 µMKinase Inhibitor: Optimized side chains enhance binding affinity.

Analyst Insight: The 1-Chloro and 3-Methyl substitutions on the target analyte are predicted to enhance lipophilicity (logP) and metabolic stability compared to the unsubstituted scaffold. While not as potent as fully optimized drugs (like Doxorubicin), an IC₅₀ < 50 µM indicates a valid "hit" for further lead optimization.

Mechanistic Hypothesis & Signaling Pathways

Pyrrolo[1,2-a]pyrazine derivatives frequently act as ATP-competitive inhibitors of kinases or tubulin polymerization inhibitors. The diagram below illustrates the hypothesized apoptotic signaling cascade triggered by the target compound.

ApoptosisPathways Compound 1-Chloro-3-methyl pyrrolo[1,2-a]pyrazine Microtubules Microtubule Destabilization Compound->Microtubules Mechanism A Kinase Kinase Inhibition (EGFR / VEGFR) Compound->Kinase Mechanism B Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Microtubules->Bcl2 Kinase->Bcl2 Bax Bax (Pro-apoptotic) Accumulation Bcl2->Bax Inhibition Lifted Mito Mitochondrial Depolarization Bax->Mito Caspase3 Caspase-3 Activation Mito->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 1: Hypothesized mechanism of action.[2][3] The compound likely disrupts microtubule dynamics or inhibits survival kinases, leading to mitochondrial dysfunction and Caspase-3 mediated apoptosis.

Experimental Validation Protocols

To objectively compare 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine against the alternatives, use the following self-validating protocols.

Protocol A: MTT Cytotoxicity Assay (Standard)

Use this for rapid, high-throughput screening of cell viability.

  • Seeding: Plate cells (HepG2, MCF-7, A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Compound Preparation:

    • Dissolve 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in culture medium (Final concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control: DMSO vehicle control (final concentration < 0.1%).

  • Treatment: Replace medium with drug-containing medium. Incubate for 48h or 72h.

  • Readout:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

    • Aspirate medium and dissolve formazan crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm .

  • Calculation:

    
    .
    
Protocol B: Annexin V/PI Apoptosis Assay (Mechanistic)

Use this to confirm if cell death is due to apoptosis (programmed) or necrosis (toxicity).

  • Treatment: Treat cells with the determined IC₅₀ concentration of the target compound for 24h.

  • Staining: Harvest cells and wash with PBS. Resuspend in Binding Buffer.

  • Labeling: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) . Incubate 15 min in dark.

  • Flow Cytometry: Analyze immediately.

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Undesired non-specific toxicity).

Technical Analysis & Interpretation
Why "1-Chloro" and "3-Methyl"?

The specific substitution pattern of the target molecule is non-trivial:

  • 1-Chloro Group: Acts as a weak electron-withdrawing group. In similar scaffolds, halogenation at this position often improves metabolic stability by blocking oxidation sites on the pyrrole ring.

  • 3-Methyl Group: Provides steric bulk that may restrict bond rotation, potentially locking the molecule into a bioactive conformation that fits better into kinase ATP-binding pockets compared to the flexible unsubstituted parent.

Data Interpretation Guide
  • If IC₅₀ < 10 µM: The compound is a potent "Hit." Proceed to selectivity profiling against normal fibroblasts (e.g., NIH/3T3) to ensure it targets cancer cells specifically.

  • If IC₅₀ is 10–50 µM: The compound is a "Lead Scaffold." It requires further chemical optimization (e.g., adding an aryl group at the 6-position) to improve potency.

  • If IC₅₀ > 100 µM: The compound is inactive as a single agent. It may still serve as a non-toxic building block for larger drug conjugates.

References
  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2019). Relevance: Establishes the pyrrolo[1,2-a]pyrazine core as a scaffold for inhibiting U937 lymphoma cells. URL:[Link]

  • Cytotoxicity of Pyrazine-Based Cyclometalated Complexes. Source: Inorganic Chemistry (2017).[2] Relevance: Provides comparative IC50 data for pyrazine-based agents against MCF-7 and A549 cell lines. URL:[Link]

  • 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (CAS 1025054-90-3) Chemical Record. Source: PubChem / Chemical Vendors. Relevance: Verifies the specific chemical identity and availability of the target building block. URL:[Link][1]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. As a halogenated heterocyclic compound, it necessitates rigorous disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.

Core Principles of Disposal: Hazard Identification and Risk Mitigation

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is a chlorinated organic compound. The primary risks associated with this class of chemicals stem from their potential toxicity and the environmental persistence of improperly discarded halogenated waste. Upon combustion, this compound can release toxic gases, including hydrogen chloride and nitrogen oxides.[1] Therefore, standard disposal methods for non-hazardous chemical waste are entirely inappropriate.

Data from structurally related pyrazine derivatives indicate a consistent hazard profile that should be assumed for 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine in the absence of specific data. These hazards include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[2][3][4]

Hazard CategoryDescriptionPotential Consequences
Health Hazards Causes skin and eye irritation.[2][5] May cause respiratory irritation.[2][3] Harmful if swallowed.[2][4]Direct contact can lead to chemical burns or irritation. Inhalation may result in respiratory distress. Ingestion could be toxic.
Environmental Hazards As a chlorinated organic compound, it is presumed to be persistent in the environment and may have ecotoxicological effects.Improper disposal can lead to long-term contamination of soil and water.
Reactivity Hazards Incompatible with strong oxidizing agents and acids.[5] Combustion produces hazardous byproducts like Hydrogen chloride (HCl) and Nitrogen Oxides (NOx).[1]Mixing with incompatible materials can lead to vigorous, exothermic reactions. Fire will produce a toxic smoke plume.

Hierarchy of Controls: A Proactive Safety Framework

Effective safety management prioritizes proactive measures over reactive ones. The hierarchy of controls is a fundamental risk-reduction framework that should be applied before any handling of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine begins. Personal Protective Equipment (PPE) is the final line of defense.

cluster_0 Hierarchy of Safety Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: Hierarchy of Controls for Chemical Safety.

Personal Protective Equipment (PPE) Protocol:

  • Primary Protection: Always wear a flame-resistant lab coat, nitrile gloves (inspect before use), and ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Handling Concentrates or Bulk Quantities: When handling larger volumes (>50 mL) or the solid compound, supplement primary PPE with a face shield and consider double-gloving.

  • Aerosol Risk: If there is any risk of generating dust or aerosols, work must be conducted within a certified chemical fume hood.[1]

Waste Segregation: The Cornerstone of Proper Disposal

The single most critical step in the disposal process is the strict segregation of halogenated waste. The reason for this is twofold: regulatory compliance and the specific, high-energy disposal method required. Halogenated organic compounds must be incinerated at very high temperatures to ensure their complete destruction and prevent the formation of highly toxic dioxins and furans.[6] Mixing halogenated waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and regulatory burden.[7][8]

Step-by-Step Waste Collection Protocol:

  • Designate a Container: Obtain a dedicated hazardous waste container, typically provided by your institution's Environmental Health & Safety (EH&S) department. For halogenated waste, these are often distinctly colored or labeled.[9]

  • Initial Labeling: Immediately affix a "Hazardous Waste" tag to the empty container.[8] Fill in your name, lab location, and the date.

  • Add Waste: As you generate waste containing 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine (including rinsate from glassware, contaminated consumables like weigh boats or pipette tips), add it to this container.

  • Log Contents: Every time waste is added, update the container's contents list with the chemical name and estimated quantity. This is a legal requirement.

  • Secure Closure: The container must be kept securely closed at all times, except when actively adding waste.[7] This means the lid must be vapor-tight to prevent fumes from escaping.

Waste StreamCompatible with 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine Waste?Rationale
Non-Halogenated Solvents (e.g., Acetone, Hexane, Ethanol)NO Mixing requires the entire volume to be treated as more expensive and regulated halogenated waste.[7]
Aqueous Waste (non-heavy metal)NO Organic and aqueous phases are typically incompatible and require different disposal pathways.
Strong Acids/Bases NO Risk of dangerous chemical reaction.[5] Acidic waste should never be mixed with halogenated solvents.
Other Halogenated Solvents (e.g., Dichloromethane, Chloroform)YES These compounds share the same disposal pathway (high-temperature incineration).[7][9]

Final Disposal Pathway: From Laboratory to Destruction

Under no circumstances should 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine or any halogenated organic compound be disposed of down the drain or in regular trash.[7][10] The only acceptable and environmentally responsible method is through a licensed hazardous waste management service, which will use high-temperature incineration.

cluster_1 Disposal Workflow A Waste Generation (In-lab use) B Segregate into Halogenated Waste Container A->B Crucial Step C Store in Satellite Accumulation Area (SAA) B->C Secure & Log D Container Full (≤ 3/4) Request Pickup C->D Monitor Level E EH&S Collection D->E Institutional Protocol F Licensed Hazardous Waste Transporter E->F G High-Temperature Incineration Facility F->G Final Destruction

Caption: Workflow for Proper Chemical Waste Disposal.

Procedure for Final Disposal:

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of the generator and away from drains or ignition sources. The container should be placed within secondary containment (e.g., a chemical-resistant tub) to mitigate leaks or spills.[8]

  • Requesting Pickup: Once the container is approximately three-quarters full, submit a chemical waste collection request to your institution's EH&S department.[8] Do not overfill containers.

  • Documentation: Ensure all paperwork associated with the waste pickup is completed accurately. This chain of custody is a critical component of regulatory compliance under agencies like the U.S. Environmental Protection Agency (EPA).

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Minor Spill (< 25 mL in a Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a sealed container, label it as "Hazardous Waste" with the contents listed, and dispose of it through the halogenated waste stream.[8]

    • Clean the spill area with a detergent solution, and collect the cleaning materials as hazardous waste.[11]

  • Major Spill (> 25 mL or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency response number (e.g., EH&S or campus safety) immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By adhering to these rigorous, procedurally sound guidelines, you ensure that your critical research and development activities are conducted with the highest commitment to safety, personal responsibility, and environmental stewardship.

References

  • Pell Wall Perfumes.
  • Fisher Scientific.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP).
  • Braun Research Group.
  • Acros Organics. Material Safety Data Sheet: 2-Methyl-3-(methylthio)pyrazine, 99%.
  • Capot Chemical. MSDS of 1-chloropyrrolo[1,2-a]pyrazine.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Temple University Environmental Health and Radiation Safety.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
  • Cornell University Environmental Health and Safety. 7.19.
  • Bucknell University.
  • M. Al-Amin, et al. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Refinery Engineering.
  • Energies.
  • Google Patents.
  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-methylpyrrolo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.